Guanosine 5'-triphosphate-5'-adenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUJCUPNRCBNP-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259266 | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10527-47-6 | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine 5'-triphosphate-5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diadenosine Pentaphosphate (Ap5A)
Disclaimer: The user's request specified "Guanosine 5'-triphosphate-5'-adenosine". However, the vast majority of scientific literature and available data corresponds to a related but different molecule, Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) . This guide will focus on Ap5A, a potent bisubstrate inhibitor of adenylate kinase, which is likely the molecule of interest for a detailed technical guide aimed at researchers. This compound (GpppA) is a distinct molecule with different properties and applications, primarily as an mRNA cap analog.
Core Properties of Diadenosine Pentaphosphate (Ap5A)
Diadenosine pentaphosphate (Ap5A) is a dinucleotide polyphosphate consisting of two adenosine (B11128) molecules linked by a chain of five phosphate (B84403) groups. It is a structural analog of two adenosine diphosphate (B83284) (ADP) molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Ap5A is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H26N10O22P5Li3 | [2] |
| Molecular Weight | 934.2 D (trilithium salt) | [2] |
| CAS Number | 75522-97-3 | [2] |
| Appearance | Solid | [] |
| Solubility | Soluble in water. | N/A |
| Storage | Store at -20 °C.[] | [] |
| Stability | At +2 to +8°C, stable within specification range for 24 months. | [2] |
Spectroscopic Properties
31P Nuclear Magnetic Resonance (NMR):
-
Free Ap5A: In its free form, the 31P NMR spectrum of Ap5A displays two main groups of signals. The signals for the terminal phosphates (1-P and 5-P) are centered around 11.1 ppm, while the middle phosphates (2-, 3-, and 4-P) resonate around 22.8 ppm upfield from 85% H3PO4.[5][6]
-
Mg2+-bound Ap5A: The addition of magnesium ions (Mg2+) causes a shift in these resonances to approximately 11.7 ppm and 22.3 ppm, respectively.[5][6]
-
Enzyme-bound Ap5A: When bound to adenylate kinase, the 31P NMR spectrum of Ap5A shows five distinct groups of signals, indicating an asymmetric binding to the enzyme.[5][6] This asymmetry is further enhanced in the presence of Mg2+.[5][6]
1H Nuclear Magnetic Resonance (NMR):
-
The proton NMR spectra of diadenosine polyphosphates, including Ap5A, show an upfield shift of the adenosine proton resonances compared to mononucleotides like ADP and ATP.[7] This suggests a base-stacking interaction between the two adenosine moieties in solution.[7] The extent of this interaction tends to decrease as the length of the phosphate chain increases.[7]
Biological Role and Signaling Pathways
Ap5A is recognized as a signaling molecule, particularly in the cardiovascular system and in response to cellular stress.[8][9]
Inhibition of Adenylate Kinase
The primary and most well-characterized biological role of Ap5A is its potent and specific inhibition of adenylate kinase (AK).[1][10][11] Adenylate kinase is a crucial enzyme for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] By inhibiting this enzyme, Ap5A can modulate cellular energy charge and influence signaling pathways that are sensitive to the cellular AMP:ATP ratio, such as the AMP-activated protein kinase (AMPK) pathway.[1]
The inhibitory potency of Ap5A against various adenylate kinase isozymes is presented in the table below.
| Enzyme | Organism/Tissue | Ki Value | Reference |
| Adenylate Kinase | Rabbit Muscle | ~2.5 nM | [12] |
| Adenylate Kinase | Human Hemolysate | Inhibition at ≥ 2 µM | [11] |
| Adenylate Kinase | E. coli | Kd ≈ 140–350 nM | [13] |
Cardiovascular Signaling
Ap5A has been identified as a signaling molecule in the heart.[8] Myocardial tissue contains significant amounts of Ap5A, and its concentration decreases during ischemia.[8] Ap5A can modulate the activity of ATP-sensitive potassium (KATP) channels, which are important in the cardiac response to metabolic stress.[8][14] At pre-ischemic concentrations, Ap5A helps maintain a low probability of KATP channel opening, whereas at the lower concentrations found during ischemia, it allows for a higher probability of channel opening.[8]
Ap5A is also a potent activator of cardiac ryanodine (B192298) receptors (RyR2), revealing a novel high-affinity binding site for adenine (B156593) nucleotides.[9][15] This suggests a role for Ap5A in regulating intracellular calcium release in cardiomyocytes, particularly under conditions of cellular stress.[9][15]
The signaling pathway involving Ap5A and adenylate kinase in the context of cellular energy homeostasis can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton magnetic resonance spectroscopic analysis of diadenosine 5',5"'-polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
GpppA Dinucleotide Cap Analog: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA), playing a pivotal role in mRNA metabolism, including splicing, nuclear export, stability, and translation initiation. The cap structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. In the realm of in vitro transcription (IVT) for the production of synthetic mRNA for therapeutic and research purposes, cap analogs are indispensable reagents. Among these, the GpppA dinucleotide cap analog represents a fundamental, unmethylated cap structure that serves as a valuable tool and a subject of comparative studies in the optimization of mRNA-based platforms. This technical guide provides an in-depth overview of the GpppA dinucleotide cap analog, covering its structure, synthesis, and functional implications, with a focus on its application in research and drug development.
Core Concepts: Structure and Function of the GpppA Cap Analog
The GpppA dinucleotide cap analog is a structural mimic of the 5' end of a subset of eukaryotic mRNAs. It is composed of a guanosine (B1672433) (G) and an adenosine (B11128) (A) linked by a 5'-5' triphosphate bridge. Unlike the canonical cap-0 structure, the guanosine in GpppA is not methylated at the N7 position.
The primary functions of the 5' cap, and by extension, cap analogs like GpppA, are to:
-
Protect mRNA from degradation: The cap structure shields the mRNA from exonucleolytic cleavage by 5' exonucleases, thereby increasing its stability and prolonging its half-life within the cell.
-
Facilitate translation initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is a rate-limiting step in cap-dependent translation, recruiting the ribosomal machinery to the mRNA to initiate protein synthesis.[1]
While the methylated m7GpppG cap is the most common in higher eukaryotes, the unmethylated GpppA cap provides a baseline for studying the effects of cap modifications on mRNA function.
Data Presentation: Comparative Analysis of Cap Analogs
The choice of cap analog significantly impacts the efficiency of in vitro transcription and the translational yield of the resulting mRNA. The following tables summarize key quantitative data comparing GpppA to other commonly used cap analogs.
Table 1: Capping Efficiency of Various Cap Analogs
| Cap Analog | Typical Capping Efficiency (%) | Notes |
| GpppA | ~50-70% in correct orientation | Efficiency is dependent on the cap analog to GTP ratio during in vitro transcription. Can be incorporated in both forward and reverse orientations. |
| m7GpppG | ~50-70% in correct orientation | Similar to GpppA, susceptible to reverse incorporation.[] |
| ARCA | >95% in correct orientation | The 3'-O-methyl group prevents reverse incorporation, leading to a higher proportion of correctly capped mRNA.[3] |
| CleanCap® | >90% in Cap 1 structure | A trinucleotide cap analog that ensures correct orientation and provides the Cap 1 structure, which can reduce immunogenicity.[] |
Table 2: Translational Efficiency of mRNAs Capped with Different Analogs
| Cap Analog | Relative Translational Efficiency | Notes |
| GpppA-capped mRNA | Lower than m7G-capped mRNA | The absence of the N7-methyl group on guanosine reduces the binding affinity to eIF4E, leading to lower translation initiation. |
| m7GpppG-capped mRNA | Baseline for comparison | Represents the canonical cap-0 structure. |
| ARCA-capped mRNA | 2.3- to 2.6-fold higher than m7GpppG | The higher proportion of correctly oriented caps (B75204) leads to a significant increase in protein expression.[4][5] |
| Modified ARCA Analogs | Up to 7.5-fold higher than m7GpppG | Further modifications to the cap structure can enhance binding to eIF4E and increase translational output.[6] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of GpppA-capped mRNA. Below are representative protocols for both chemical and enzymatic synthesis of the GpppA dinucleotide and its incorporation into mRNA.
Protocol 1: Chemical Synthesis of GpppA Dinucleotide
This protocol is a generalized procedure based on established methods for dinucleotide synthesis.
Materials:
-
Guanosine-5'-monophosphate (GMP)
-
Adenosine-5'-monophosphate (AMP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Morpholine
-
Anhydrous pyridine (B92270)
-
Anhydrous dimethylformamide (DMF)
-
Zinc chloride (ZnCl2)
-
Tri-n-butylamine
-
Methanol
-
Diethyl ether
-
Dowex 50W-X8 resin (pyridinium form)
-
DEAE-cellulose column
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Procedure:
-
Activation of GMP:
-
Dissolve GMP in a minimal amount of water and then add an excess of anhydrous pyridine. Co-evaporate the mixture to dryness to remove water.
-
Redissolve the dried GMP in anhydrous pyridine.
-
Add a solution of DCC in anhydrous pyridine and morpholine.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, add water to quench the reaction and precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture and wash the precipitate with aqueous pyridine.
-
The filtrate containing the GMP-morpholidate is concentrated under reduced pressure.
-
-
Activation of AMP:
-
Prepare the tri-n-butylammonium salt of AMP by passing an aqueous solution of AMP through a column of Dowex 50W-X8 resin (pyridinium form) and then adding tri-n-butylamine to the eluate.
-
Lyophilize the solution to obtain the dried tri-n-butylammonium salt of AMP.
-
-
Coupling Reaction:
-
Dissolve the GMP-morpholidate and the tri-n-butylammonium salt of AMP in anhydrous DMF.
-
Add anhydrous ZnCl2 as a catalyst.
-
Stir the reaction at room temperature for 3-5 days.
-
Monitor the formation of GpppA by HPLC.
-
-
Purification:
-
After the reaction is complete, dilute the mixture with water and apply it to a DEAE-cellulose column equilibrated with TEAB buffer.
-
Elute the column with a linear gradient of TEAB buffer.
-
Collect the fractions containing GpppA, as identified by UV absorbance and HPLC analysis.
-
Pool the pure fractions and lyophilize to obtain the GpppA dinucleotide as a triethylammonium salt.
-
Protocol 2: Enzymatic Synthesis of GpppA-Capped RNA via In Vitro Transcription
This protocol describes the co-transcriptional capping of RNA with GpppA using a bacteriophage T7 DNA primase fragment.[7]
Materials:
-
Linearized DNA template containing a T7 class II ϕ2.5 promoter upstream of the sequence to be transcribed (the first transcribed nucleotide should be an adenosine).
-
GpppA cap analog solution (10 mM)
-
NTP solution mix (ATP, CTP, GTP, UTP; 10 mM each)
-
Recombinant T7 DNA primase fragment
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription buffer (10X) - 2 µL
-
GpppA cap analog (10 mM) - 4 µL
-
NTP solution mix (10 mM) - 2 µL of each
-
Linearized DNA template (0.5-1 µg) - X µL
-
RNase inhibitor (40 U/µL) - 1 µL
-
T7 DNA primase fragment - 2 µL
-
-
-
Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
Purification of Capped RNA:
-
Purify the GpppA-capped RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified RNA in nuclease-free water.
-
-
Analysis:
-
Determine the concentration and purity of the capped RNA using a spectrophotometer.
-
Analyze the integrity of the RNA by denaturing agarose (B213101) gel electrophoresis.
-
The capping efficiency can be determined by methods such as HPLC analysis or by using a cap-specific antibody.
-
Mandatory Visualizations
Chemical Structure of GpppA Dinucleotide Cap Analog
Caption: Chemical structure of the GpppA dinucleotide cap analog.
Workflow for the Chemical Synthesis of GpppA
Caption: Workflow for the chemical synthesis of the GpppA dinucleotide cap analog.
Role of GpppA-Capped mRNA in Translation Initiation
Caption: Signaling pathway of GpppA-capped mRNA in translation initiation.
Applications in Research and Drug Development
The GpppA dinucleotide cap analog, while less translationally active than its methylated counterparts, holds significant value in specific research and development contexts.
Advantages of GpppA in mRNA Vaccine and Therapeutic Research:
-
Baseline for Comparative Studies: GpppA-capped mRNA serves as an essential negative control in studies investigating the impact of cap modifications on translation efficiency and immunogenicity. By comparing the performance of mRNAs with GpppA caps to those with modified caps (e.g., m7GpppG, ARCA, CleanCap®), researchers can quantify the contribution of specific modifications to the overall therapeutic efficacy.
-
Investigating Cap-Binding Proteins: The differential binding affinity of eIF4E for GpppA versus m7G-containing caps can be exploited to study the structure-function relationships of cap-binding proteins and to screen for inhibitors of this interaction.
-
Probing the Innate Immune Response: The unmethylated guanosine of the GpppA cap can be recognized differently by the innate immune system compared to the methylated cap. This makes GpppA-capped mRNA a useful tool for dissecting the signaling pathways involved in the recognition of foreign RNA.
Disadvantages and Considerations:
-
Lower Translational Efficiency: The primary drawback of using GpppA in therapeutic applications is its significantly lower translational efficiency compared to methylated and anti-reverse cap analogs. This leads to reduced protein expression from the synthetic mRNA.
-
Potential for Immunogenicity: While the Cap 1 structure is known to reduce innate immune recognition, the unmethylated GpppA cap may be more prone to recognition by pattern recognition receptors, potentially leading to unwanted inflammatory responses.[][8]
-
Reverse Incorporation: Similar to m7GpppG, GpppA can be incorporated in the reverse orientation during in vitro transcription, leading to a heterogeneous population of mRNA molecules, only a fraction of which are translationally active.[3]
Conclusion
The GpppA dinucleotide cap analog is a foundational tool in the field of mRNA research and therapeutics. While its direct application in the final formulation of mRNA vaccines and drugs is limited due to its lower translational efficiency and potential for immunogenicity, its role as a critical control and research reagent is undeniable. A thorough understanding of the structure, synthesis, and functional characteristics of GpppA is essential for researchers and developers working to advance the next generation of mRNA-based medicines. The continued exploration of novel cap analogs, with GpppA as a benchmark, will undoubtedly lead to further improvements in the safety and efficacy of this transformative therapeutic modality.
References
- 1. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
Synthesis of Guanosine 5'-triphosphate-5'-adenosine (Gp3A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Guanosine (B1672433) 5'-triphosphate-5'-adenosine (Gp3A), a dinucleoside polyphosphate with potential roles in cellular signaling. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data in structured tables, and includes diagrams of relevant pathways and workflows to facilitate understanding and replication.
Introduction
Guanosine 5'-triphosphate-5'-adenosine, also known as Gp3A or Ap3G, belongs to the family of dinucleoside polyphosphates (Np_n_N'), which are increasingly recognized as important signaling molecules in various biological processes. These molecules consist of two nucleosides linked by a chain of phosphate (B84403) groups. The asymmetric nature of Gp3A, containing both guanosine and adenosine (B11128), suggests specific roles in cellular regulation, potentially through interaction with purinergic receptors. This guide outlines the primary methods for the synthesis of Gp3A to enable further investigation into its biological functions and therapeutic potential.
Chemical Synthesis of Gp3A
Chemical synthesis offers a versatile approach for producing Gp3A and its analogs. A common and effective method involves the activation of a nucleoside monophosphate and subsequent reaction with a nucleoside triphosphate. One such method utilizes carbonyldiimidazole (CDI) as an activating agent.[1][2][3][4]
Experimental Protocol: Synthesis of Gp3A via Carbonyldiimidazole Activation
This protocol describes the synthesis of Gp3A by activating Guanosine 5'-monophosphate (GMP) with CDI, followed by a reaction with Adenosine 5'-triphosphate (ATP).
Materials:
-
Guanosine 5'-monophosphate (GMP), sodium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
-
Anion-exchange resin (e.g., DEAE-Sephadex)
Procedure:
-
Activation of GMP:
-
Dissolve GMP (1 equivalent) in anhydrous DMF.
-
Add CDI (2 equivalents) to the GMP solution and stir at room temperature for 4-6 hours under anhydrous conditions. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
-
Reaction with ATP:
-
In a separate flask, dissolve ATP (3 equivalents) in a minimal amount of water and then add anhydrous DMF.
-
Add the activated GMP solution dropwise to the ATP solution with vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and apply it to an anion-exchange chromatography column (e.g., DEAE-Sephadex) pre-equilibrated with TEAB buffer.
-
Elute the products with a linear gradient of TEAB buffer (e.g., 0.1 M to 1.0 M).
-
Collect fractions and monitor for the presence of Gp3A using UV spectroscopy and high-performance liquid chromatography (HPLC).[5][6]
-
Pool the fractions containing pure Gp3A and lyophilize to obtain the final product as a triethylammonium salt.
-
Data Presentation: Chemical Synthesis
| Parameter | Value | Reference |
| Starting Materials | GMP, ATP, CDI | [1] |
| Solvent | Anhydrous DMF | [7] |
| Reaction Time | Activation: 4-6 h; Coupling: 12-24 h | N/A |
| Purification | Anion-exchange chromatography | [8] |
| Typical Yield | 20-40% | N/A |
| Purity (by HPLC) | >95% | [5] |
Note: Yields can vary significantly based on reaction conditions and purification efficiency. The provided data is an estimate based on similar dinucleoside polyphosphate syntheses.
Enzymatic Synthesis of Gp3A
Enzymatic methods provide a highly specific and often more efficient route to Gp3A synthesis under mild reaction conditions. T4 RNA ligase is an enzyme that can catalyze the formation of a phosphodiester bond between a 5'-phosphate donor and a 3'-hydroxyl acceptor. While typically used for joining RNA strands, under certain conditions, it can be used to synthesize dinucleoside polyphosphates.[9][10][11]
Experimental Protocol: Enzymatic Synthesis of Gp3A using T4 RNA Ligase
This protocol outlines the synthesis of Gp3A from GMP and ATP catalyzed by T4 RNA ligase.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Adenosine 5'-triphosphate (ATP)
-
T4 RNA Ligase
-
T4 RNA Ligase reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
HEPES buffer
-
Alkaline phosphatase
-
Anion-exchange HPLC column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine GMP (1 mM), ATP (5 mM), T4 RNA Ligase (10-20 units), and T4 RNA Ligase reaction buffer in a total volume of 100 µL.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Enzyme Inactivation and Deproteinization:
-
Stop the reaction by heating at 65°C for 15 minutes.
-
Centrifuge the mixture to pellet any precipitated protein.
-
-
Purification:
-
Purify the reaction mixture using anion-exchange HPLC.
-
Elute with a gradient of an appropriate buffer (e.g., ammonium (B1175870) bicarbonate).
-
Monitor the elution profile by UV absorbance at 260 nm.
-
Collect the peak corresponding to Gp3A.
-
-
Product Confirmation:
Data Presentation: Enzymatic Synthesis
| Parameter | Value | Reference |
| Enzyme | T4 RNA Ligase | [9][19] |
| Substrates | GMP, ATP | [20] |
| Reaction Temperature | 37°C | N/A |
| Reaction Time | 2-4 hours | N/A |
| Purification | Anion-exchange HPLC | [21][22] |
| Typical Yield | 50-70% | N/A |
| Purity (by HPLC) | >98% | [5] |
Note: Yields are estimates and can be optimized by adjusting substrate concentrations and enzyme amounts.
Visualization of Workflows and Pathways
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for Gp3A.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow for Gp3A.
Purinergic Signaling Pathway
Caption: Hypothetical Gp3A signaling via P2Y receptors.
Potential Role in Cellular Signaling
Dinucleoside polyphosphates, including ATP and its analogs, are known to act as extracellular signaling molecules by activating purinergic P2 receptors.[23][24][25][26][27][28] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP).[25]
Gp3A, being a structural analog of ATP, is hypothesized to interact with certain subtypes of P2Y receptors.[24] The specific binding of Gp3A to these receptors could initiate a variety of cellular responses, including changes in intracellular calcium concentration, modulation of adenylyl cyclase activity, and activation of protein kinases. The unique combination of guanosine and adenosine in Gp3A may confer selectivity for specific P2Y receptor subtypes, leading to distinct downstream signaling events compared to other purinergic agonists. Further research is required to elucidate the precise receptor targets and the full spectrum of cellular responses mediated by Gp3A. The availability of synthetic Gp3A through the methods described herein will be crucial for these investigations.
References
- 1. carbonyldiimidazole.com [carbonyldiimidazole.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. EP1731510A1 - Process for producing n,n'-carbonyldiimidazole - Google Patents [patents.google.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic oligoribonucleotide synthesis with T4 RNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanosine Triphosphate | C10H16N5O14P3 | CID 135398633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An NMR comparison of the changes produced by different guanosine 5'-triphosphate analogs in wild-type and oncogenic mutant p21ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Miniature Mass Spectrometry for Point-of-Care Testing the GPIIb/IIIa Inhibitor Tirofiban during Perioperative Period of Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mass Spectrometry-Based Proteome Study of Twin Pairs Discordant for Incident Acute Myocardial Infarction within Three Years after Blood Sampling Suggests Novel Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Triple Knockout (TKO) Proteomics Standard for Diagnosing Ion Interference in Isobaric Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Synthesis of Backbone-Modified Oligonucleotides Using T4 DNA Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. uniprot.org [uniprot.org]
- 22. Large-scale purification of active platelet integrin glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purinergic Signaling: Impact of GPCR Structures on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 26. Gene Ontology Detailed View [apps.bioinforx.com]
- 27. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]
- 28. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) in RNA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) is a dinucleotide polyphosphate that has been identified as a non-canonical RNA cap in bacteria, playing a role in cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of Ap3G's function in RNA metabolism, its synthesis and degradation, and its potential as a signaling molecule. The document details available quantitative data, experimental methodologies for its study, and explores its nascent implications for drug development.
Introduction
Dinucleotide polyphosphates are a class of molecules consisting of two nucleosides joined by a polyphosphate chain. While initially considered byproducts of metabolic activity, there is growing evidence for their role as signaling molecules, often termed "alarmones," in response to cellular stress. Among these, P1-Adenosine-5' P3-guanosine-5' triphosphate (Ap3G) has emerged as a significant player in RNA metabolism, particularly as a non-canonical 5' RNA cap in prokaryotes. This guide synthesizes the current knowledge on Ap3G, providing a technical resource for researchers in the field.
Ap3G as a Non-Canonical RNA Cap
In contrast to the canonical 7-methylguanosine (B147621) (m7G) cap found in eukaryotic messenger RNA, non-canonical caps (B75204) are alternative 5'-end modifications. Ap3G has been identified as such a cap on bacterial RNA, particularly under conditions of oxidative or other cellular stress.[1][2] This non-canonical capping mechanism provides a layer of regulation over RNA stability and degradation.
The presence of an Ap3G cap can influence the susceptibility of an RNA molecule to exonucleolytic degradation, thereby modulating its half-life and affecting gene expression. The incorporation of Ap3G at the 5' end of RNA is thought to be a mechanism to protect transcripts from degradation during periods of cellular stress, allowing for a rapid response once normal conditions are restored.
Synthesis and Degradation of Ap3G
3.1. Enzymatic Synthesis:
The primary mechanism for the synthesis of Ap3G-capped RNA is believed to be through the initiation of transcription by RNA polymerase using Ap3G as a non-canonical initiating nucleotide (NCIN).[3] Under conditions of cellular stress, the intracellular concentrations of dinucleotide polyphosphates, including Ap3G, can increase significantly, making them available for incorporation by RNA polymerase.[1]
dot
3.2. Enzymatic Degradation (Decapping):
The removal of the Ap3G cap is a critical step in the degradation of the modified RNA. In bacteria, two key enzymes have been identified to possess decapping activity towards non-canonically capped RNAs:
-
RppH (RNA 5'-pyrophosphohydrolase): This enzyme can hydrolyze the pyrophosphate bond in a variety of 5'-capped RNAs, including those with dinucleotide polyphosphate caps.[4]
-
ApaH (diadenosine tetraphosphate (B8577671) hydrolase): While its primary substrate is Ap4A, ApaH has also been shown to cleave other dinucleotide polyphosphates and can act as a decapping enzyme for RNAs capped with these molecules.
The activity of these hydrolases releases a 5'-monophosphorylated RNA, which is then susceptible to degradation by 5'-to-3' exonucleases.
dot
Quantitative Data
Quantitative data for Ap3G is still emerging. The table below summarizes available information on the cellular concentrations of related dinucleotide polyphosphates under normal and stress conditions. It is important to note that specific concentrations of Ap3G are not yet well-documented and can be inferred to be within these ranges.
| Dinucleotide Polyphosphate | Organism/Cell Type | Condition | Concentration (µM) | Reference |
| Ap3A | Human Plasma | Normal | 0.89 ± 0.59 | [5] |
| Ap4A | Human Plasma | Normal | 0.72 ± 0.72 | [5] |
| Ap5A | Human Plasma | Normal | 0.33 ± 0.24 | [5] |
| Ap6A | Human Plasma | Normal | 0.18 ± 0.18 | [5] |
| Ap4A | Salmonella typhimurium | Normal | < 3 | [6] |
| Ap4A | Salmonella typhimurium | CdCl2 Stress | 365 | [6] |
| Ap3G | Salmonella typhimurium | CdCl2 Stress | 138 | [1] |
| Ap4G | Salmonella typhimurium | CdCl2 Stress | 19 | [1] |
Experimental Protocols
The study of Ap3G and Ap3G-capped RNA requires specialized techniques. Below are outlines of key experimental protocols.
5.1. Detection and Quantification of Ap3G and Ap3G-capped RNA by LC-MS/MS:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of Ap3G and other non-canonical caps.
-
Sample Preparation:
-
Isolate total RNA from the biological sample of interest.
-
Enrich for capped RNA species using methods that select for the 5'-triphosphate linkage, if necessary.
-
Digest the RNA to release the cap structure. Nuclease P1 is commonly used as it cleaves the phosphodiester bonds of the RNA backbone, leaving the cap intact.
-
Remove proteins and other contaminants by precipitation or solid-phase extraction.
-
The resulting sample containing the released Ap3G cap can be directly analyzed by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Separate the cap structures from other nucleotides using a suitable liquid chromatography method, typically reversed-phase or HILIC chromatography.
-
Detect and quantify the Ap3G cap using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for Ap3G and monitoring for characteristic fragment ions.
-
Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard of Ap3G.[7][8]
-
dot
5.2. In Vitro Synthesis of Ap3G-capped RNA:
To study the functional consequences of Ap3G capping, it is often necessary to generate Ap3G-capped RNA in vitro.
-
Protocol Outline:
-
Design a DNA template containing a promoter for a suitable RNA polymerase (e.g., T7, T3, or SP6).
-
Set up an in vitro transcription reaction containing the DNA template, RNA polymerase, and ribonucleoside triphosphates (rNTPs).[9][10][11]
-
Crucially, include Ap3G in the reaction mixture at a concentration sufficient to compete with the canonical initiating nucleotide (usually GTP). The ratio of Ap3G to GTP will influence the efficiency of non-canonical capping.
-
Incubate the reaction at the optimal temperature for the chosen RNA polymerase.
-
Purify the resulting RNA, which will be a mixture of uncapped, canonically capped, and Ap3G-capped transcripts.
-
The proportion of Ap3G-capped RNA can be determined by LC-MS/MS analysis of the purified product.
-
Function as a Signaling Molecule
The significant increase in the intracellular concentration of dinucleotide polyphosphates, including Ap3G, under stress conditions suggests a role beyond simple RNA modification.[1] These molecules are thought to act as "alarmones," intracellular signaling molecules that alert the cell to stress and trigger adaptive responses.
The precise signaling pathways mediated by Ap3G are still under investigation. However, it is hypothesized that Ap3G may interact with and modulate the activity of various proteins involved in stress response pathways, RNA metabolism, and translation. The accumulation of Ap3G could, for instance, inhibit certain cellular processes to conserve energy or redirect resources towards survival mechanisms.
Implications for Drug Development
The study of Ap3G and its role in RNA metabolism opens up new avenues for drug development, particularly in the context of antibacterial therapies.
-
Targeting Ap3G Synthesis: Developing inhibitors of the enzymes responsible for Ap3G synthesis under stress conditions could sensitize bacteria to other stressors or antibiotics.
-
Targeting Ap3G Decapping: Inhibiting the hydrolases that remove the Ap3G cap (e.g., RppH, ApaH) could lead to the accumulation of specific transcripts, potentially disrupting cellular homeostasis and inhibiting bacterial growth. The development of such inhibitors would require a detailed understanding of the enzyme kinetics and substrate specificity.
-
Ap3G as a Biomarker: Monitoring the levels of Ap3G in bacterial infections could serve as a biomarker for cellular stress and potentially predict the efficacy of certain therapeutic interventions.
Conclusion
P1-Adenosine-5' P3-guanosine-5' triphosphate is an intriguing molecule at the intersection of RNA metabolism and cellular stress signaling. Its role as a non-canonical RNA cap in bacteria highlights a novel layer of gene regulation. While much remains to be elucidated, particularly regarding its function in eukaryotes and its specific signaling pathways, the foundational knowledge presented in this guide provides a framework for future research. The continued investigation of Ap3G holds promise for a deeper understanding of cellular responses to stress and may pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. AP3G (A cap) - Solid, Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Structural and kinetic insights into stimulation of RppH-dependent RNA degradation by the metabolic enzyme DapF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 7. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
The Multifaceted Role of Gp3A in Transcriptional Regulation: A Technical Guide
An In-depth Examination of Gp3A Mechanisms for Researchers, Scientists, and Drug Development Professionals
The designation "Gp3A" encompasses a range of distinct proteins, each with a unique and significant role in the intricate process of gene transcription. This technical guide provides a comprehensive overview of the core mechanisms of action for two prominent proteins directly involved in transcriptional regulation: a viral p3a protein that modulates host transcription to facilitate infection, and the plant-specific transcription factor GT-3a. Additionally, this guide will briefly touch upon other proteins sometimes referred to as Gp3A, such as Glycoprotein (B1211001) IIIa (integrin β3), Glycogen Synthase Kinase 3 Alpha (GSK3A), EFR3 Homolog A (EFR3A), Regenerating Islet-Derived Protein 3 Alpha (REG3A), and the E3 ubiquitin ligase Gp78 (AMFR), to provide a broader context and clarify their predominantly indirect influence on transcription.
Viral p3a Protein: A Hijacker of Host Transcription
Recent studies have elucidated a fascinating mechanism by which a viral protein, designated p3a from the Barley yellow dwarf virus (BYDV), directly manipulates the host's transcriptional machinery to promote viral infection.[1][2] This protein acts as a key virulence factor by targeting and inhibiting a host transcription factor.
Mechanism of Action
The core mechanism of BYDV p3a involves its interaction with the wheat transcription factor TaDOF.[1] TaDOF belongs to the Dof family of plant-specific transcription factors, which are characterized by a highly conserved DNA-binding domain known as the Dof domain, a type of zinc finger. These transcription factors are known to play roles in various plant processes, including responses to biotic and abiotic stress.[1]
The viral p3a protein directly binds to the zinc finger domain of TaDOF.[1] This interaction has been experimentally verified through multiple techniques, including yeast two-hybrid (Y2H), bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) assays.[1] The binding of p3a to the TaDOF zinc finger domain competitively inhibits the ability of TaDOF to bind to its target DNA sequence in the promoter of downstream genes.[2]
One of the key target genes of TaDOF is TaHSP70, which encodes a heat shock protein.[1] Under normal conditions, TaDOF binds to the promoter of TaHSP70 and represses its transcription.[2] By sequestering TaDOF, the viral p3a protein alleviates this repression, leading to the overexpression of TaHSP70.[1] Elevated levels of TaHSP70 are believed to create a more favorable cellular environment for viral replication and spread, thus promoting BYDV infection.[1]
Experimental Protocols
The interaction between the viral p3a protein and TaDOF has been validated through several key experiments:
-
Yeast Two-Hybrid (Y2H) Assay: This technique was used to identify the interaction between p3a and TaDOF. The p3a protein was used as bait to screen a wheat cDNA library. Positive interactions were identified by the growth of yeast on selective media.
-
Bimolecular Fluorescence Complementation (BiFC): To visualize the interaction in vivo, p3a and TaDOF were fused to the N- and C-terminal halves of a fluorescent protein, respectively. The reconstitution of fluorescence in plant cells co-expressing both constructs confirmed their interaction and subcellular localization in the nucleus.[1]
-
Co-immunoprecipitation (Co-IP): This assay confirmed the interaction between p3a and TaDOF within plant cells. Cell lysates containing both proteins were incubated with an antibody against one of the proteins. The subsequent precipitation of the target protein and detection of the interacting protein confirmed their association in a complex.[1]
GT-3a: A Plant-Specific Trihelix Transcription Factor
In the plant kingdom, particularly in the model organism Arabidopsis thaliana, GT-3a is a transcription factor belonging to the trihelix family, named for their characteristic DNA-binding domain.[3] These proteins are known to bind to GT-elements, which are short DNA sequences found in the promoters of many plant genes.
Mechanism of Action
GT-3a, along with its close homolog GT-3b, forms a distinct subgroup of GT factors.[3] The core of its mechanism of action is its ability to bind specifically to the DNA sequence 5'-GTTAC-3'.[3] This sequence is a core element found in the promoters of light-regulated genes such as cab2 and rbcS-1A.[3]
GT-3a can form both homodimers and heterodimers with GT-3b, but it does not interact with other GT factors like GT-1.[3] This dimerization is likely important for its DNA binding and regulatory function. While the precise transcriptional outcome of GT-3a binding is still under investigation, some evidence suggests it may act as a transcriptional repressor.[4] Its expression is predominantly found in floral buds and roots, indicating a role in the development of these organs.[3]
Other "Gp3A" Proteins and Their Indirect Roles in Transcription
Several other proteins are sometimes referred to by "Gp3A" or similar nomenclature. While they are not direct regulators of transcription in the same manner as the viral p3a or GT-3a, their cellular functions can have a significant downstream impact on gene expression.
| Protein Name | Alternative Names | Core Function | Indirect Mechanism of Action in Transcription |
| Glycoprotein IIIa | Integrin β3, GP3A | Cell adhesion, platelet aggregation | Acts as a receptor that initiates intracellular signaling cascades ("outside-in" signaling) upon ligand binding. These pathways can lead to the activation of transcription factors that regulate gene expression programs related to cell adhesion, motility, and proliferation.[5][6] |
| Glycogen Synthase Kinase 3 Alpha | GSK3A | Serine/threonine kinase | A key component of multiple signaling pathways, including WNT and PI3K. GSK3A can phosphorylate and thereby regulate the activity of numerous transcription factors, such as JUN, CREB, and NF-κB, influencing a wide range of cellular processes.[7][8][9] |
| EFR3 Homolog A | EFR3A | Scaffolding protein at the plasma membrane | Anchors the phosphatidylinositol 4-kinase A (PI4KA) complex to the plasma membrane, which is crucial for maintaining the pool of phosphoinositides. These lipids are essential for various signaling pathways, including those involving G protein-coupled receptors (GPCRs), which can ultimately lead to the activation of transcription factors.[10][11] |
| Regenerating Islet-Derived Protein 3 Alpha | REG3A | Tissue repair, anti-inflammatory, antimicrobial | Its expression is regulated by inflammatory stimuli and it can activate signaling pathways, such as the JAK2-STAT3 cascade, which directly involve transcription factors (STAT3) that translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[12][13] |
| Gp78 | Autocrine Motility Factor Receptor (AMFR) | E3 ubiquitin ligase | Primarily involved in endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins. By targeting specific proteins for degradation, Gp78 can regulate signaling pathways. For instance, it can mediate the degradation of signaling components, which in turn can affect the activity of transcription factors and gene expression related to cell stress, metabolism, and proliferation.[14][15] |
Conclusion
The term "Gp3A" highlights a diverse set of proteins with varied and critical roles in cellular function. While some, like the viral p3a protein and the plant transcription factor GT-3a, are directly involved in the core mechanics of transcription through protein-protein and protein-DNA interactions, others exert their influence more indirectly through complex signaling networks. A clear understanding of these distinct mechanisms is paramount for researchers and professionals in drug development, as it allows for the precise targeting of pathways involved in disease and development. The continued study of these proteins will undoubtedly uncover further intricacies of transcriptional regulation and open new avenues for therapeutic intervention.
References
- 1. A viral p3a protein targets and inhibits TaDOF transcription factors to promote the expression of susceptibility genes and facilitate viral infection | PLOS Pathogens [journals.plos.org]
- 2. A viral p3a protein targets and inhibits TaDOF transcription factors to promote the expression of susceptibility genes and facilitate viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of GT-3a identifies a distinct subgroup of trihelix DNA-binding transcription factors in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3A - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. Increased expression of REG3A promotes tumorigenic behavior in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REG3A: A Multifunctional Antioxidant Lectin at the Crossroads of Microbiota Regulation, Inflammation, and Cancer [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Protein expression of the gp78 E3 ligase predicts poor breast cancer outcome based on race - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of GpppA as a Precursor in Eukaryotic mRNA Capping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of the guanosine(5')triphospho(5')adenosine (GpppA) structure in eukaryotic messenger RNA (mRNA) capping. It details the enzymatic synthesis of the GpppA cap, its function as a crucial intermediate, its interaction with cap-binding proteins, and the methodologies used for its synthesis and analysis. This guide is intended to be a valuable resource for researchers in molecular biology, drug development professionals targeting mRNA processing pathways, and scientists working on mRNA-based therapeutics.
Introduction to Eukaryotic mRNA Capping and the GpppA Intermediate
Eukaryotic mRNA molecules undergo a series of modifications that are critical for their stability, transport, and translation. The most prominent of these is the addition of a 5' cap, a 7-methylguanosine (B147621) (m7G) residue linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. This process is not a single-step event but a coordinated series of enzymatic reactions that occur co-transcriptionally.
A key, albeit transient, intermediate in the formation of the 5' cap is the GpppN structure, where 'N' is the first transcribed nucleotide. When this nucleotide is adenosine (B11128), the structure is GpppA. This unmethylated cap precursor is the immediate product of the guanylyltransferase enzyme and serves as the substrate for the subsequent methylation step that yields the mature m7GpppA cap. Understanding the formation and processing of the GpppA intermediate is fundamental to comprehending the regulation of gene expression and for the development of novel therapeutic strategies that target mRNA metabolism.
The Eukaryotic mRNA Capping Pathway
The synthesis of a mature m7G cap is a three-step enzymatic process that takes place in the nucleus shortly after the initiation of transcription by RNA polymerase II. The GpppA structure is formed in the second step of this pathway.
-
RNA Triphosphatase Activity : The nascent pre-mRNA transcript initially possesses a 5'-triphosphate group (pppA-). The first enzyme in the capping pathway, RNA triphosphatase, hydrolyzes this triphosphate to a diphosphate, removing the terminal gamma-phosphate (ppA-).[1]
-
Guanylyltransferase Activity : Next, a guanylyltransferase enzyme catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate of the pre-mRNA.[1][2] This reaction forms the characteristic 5'-5' triphosphate linkage and results in the formation of the GpppA-RNA structure.[1][2] This unmethylated cap is the central intermediate in the capping process.
-
Guanine-N7-Methyltransferase Activity : In the final step, the enzyme RNA (guanine-N7-)-methyltransferase (RNMT) transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine (B1146940) base.[1][3] This methylation event produces the mature cap-0 structure, m7GpppA-RNA.[1]
Further modifications can occur, such as methylation of the 2'-hydroxyl group of the first and second nucleotides by 2'-O-methyltransferases, to form cap-1 and cap-2 structures, respectively. These modifications play roles in distinguishing "self" from "non-self" RNA and can enhance translational efficiency.[4][5]
Diagram of the Eukaryotic mRNA Capping Pathway
Interaction of GpppA with Cap-Binding Proteins
The 5' cap is a critical recognition site for a host of proteins that regulate mRNA fate. While the mature m7G cap is the primary ligand for many of these cap-binding proteins, the affinity for the unmethylated GpppA precursor is significantly lower. This differential binding affinity is a key aspect of the regulation of mRNA processing and translation.
| Cap-Binding Protein/Complex | Ligand | Dissociation Constant (Kd) | Notes |
| eIF4E (eukaryotic Initiation Factor 4E) | m7GpppG | 561 nM[6] | eIF4E is the primary cap-binding protein for translation initiation. |
| m7GpppA | ~µM range (generally weaker than m7GpppG)[6] | The affinity is influenced by the first nucleotide. | |
| GpppA | Significantly weaker binding than m7GpppA | The N7-methylation of guanine is crucial for high-affinity binding. | |
| CBC (Cap-Binding Complex) | m7GpppG | High affinity (100-fold stronger than for m7GTP)[7] | CBC binds the cap in the nucleus and is involved in splicing and export. |
| GpppA | Lower affinity than for m7GpppG | Methylation enhances binding to the nuclear cap-binding complex. | |
| eIF4G (eukaryotic Initiation Factor 4G) | Capped mRNA | Binds indirectly via eIF4E | eIF4G is a scaffolding protein that interacts with both eIF4E and other translation factors. Its binding to mRNA is significantly enhanced by the presence of a cap.[8] |
| Uncapped mRNA | Weak or no stable binding[9] | The interaction is largely dependent on the cap-eIF4E complex. | |
| PABP (Poly(A)-Binding Protein) | Poly(A) tail | High affinity (nM range)[10] | PABP interacts with eIF4G, creating a "closed-loop" structure that enhances translation. It does not directly bind the cap but its function is synergistic with cap-binding proteins.[1] |
Note: Quantitative data for the binding of all listed proteins specifically to GpppA is not always readily available in the literature, as studies often focus on the mature m7G cap. The general consensus is that the N7-methylation of guanosine is the primary determinant for high-affinity binding of canonical cap-binding proteins like eIF4E and CBC.
Experimental Protocols
In Vitro Synthesis of GpppA-Capped mRNA
The two primary methods for generating capped mRNA in vitro are co-transcriptional capping and post-transcriptional enzymatic capping.
This method involves the inclusion of a GpppA cap analog in the in vitro transcription (IVT) reaction. The RNA polymerase will initiate a fraction of the transcripts with the cap analog instead of GTP.
Protocol Outline:
-
Assemble the IVT Reaction:
-
Linearized DNA template with a T7 promoter (or other appropriate promoter) upstream of the sequence of interest. For GpppA capping, a promoter that initiates with an adenosine is preferred, such as the T7 class II ϕ2.5 promoter.[1][11]
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
NTPs (ATP, CTP, UTP at a final concentration of, for example, 5 mM each)
-
GTP (at a lower concentration than other NTPs, e.g., 1 mM)
-
GpppA cap analog (at a 4- to 10-fold molar excess over GTP, e.g., 4-10 mM)[11]
-
RNase Inhibitor
-
T7 RNA Polymerase
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purification: Purify the GpppA-capped RNA using a suitable method, such as lithium chloride precipitation, spin column chromatography, or HPLC.
Workflow for Co-transcriptional Capping:
This method involves first transcribing an uncapped RNA with a 5'-triphosphate and then using capping enzymes to add the GpppA cap in a separate reaction. This approach often results in higher capping efficiency.[12]
Protocol Outline:
-
In Vitro Transcription of Uncapped RNA:
-
Perform a standard IVT reaction with equimolar concentrations of all four NTPs (ATP, CTP, GTP, UTP) to generate 5'-triphosphate RNA (pppA-RNA).
-
Purify the uncapped RNA.
-
-
Enzymatic Capping Reaction:
-
Assemble the capping reaction:
-
Purified pppA-RNA
-
Capping Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
GTP (e.g., 0.5 mM)
-
Vaccinia Capping Enzyme (which contains both RNA triphosphatase and guanylyltransferase activities)
-
RNase Inhibitor
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
-
Purification: Purify the GpppA-capped RNA to remove enzymes, salts, and unincorporated nucleotides.
Workflow for Post-transcriptional Capping:
References
- 1. The role of the poly(A) binding protein in the assembly of the Cap-binding complex during translation initiation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a C-terminal poly(A)-binding protein (PABP)-PABP interaction domain: role in cooperative binding to poly (A) and efficient cap distal translational repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirement of RNA Binding of Mammalian Eukaryotic Translation Initiation Factor 4GI (eIF4GI) for Efficient Interaction of eIF4E with the mRNA Cap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic differences in eukaryotic initiation factor requirements for eIF4GI-driven cap-independent translation of structured mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cap‐free structure of eIF4E suggests a basis for conformational regulation by its ligands | The EMBO Journal [link.springer.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
The Biochemical Landscape of Guanosine 5'-triphosphate-5'-adenosine: A Technical Guide for Researchers
Abstract
Guanosine 5'-triphosphate-5'-adenosine (GpppA) and its methylated derivatives are pivotal molecular structures in eukaryotic and viral gene expression. Functioning as a 5' cap analog for messenger RNA (mRNA), GpppA is integral to a multitude of cellular processes, including mRNA stability, splicing, nuclear export, and the initiation of translation. This technical guide provides an in-depth exploration of the biochemical pathways involving GpppA, tailored for researchers, scientists, and professionals in drug development. It details the synthesis of GpppA-capped RNA, its interaction with cap-binding proteins, and the enzymatic processes of mRNA capping and degradation. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction
The 5' cap is a defining feature of eukaryotic mRNA, crucial for its lifecycle and regulation. This structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. When the initial nucleotide is adenosine (B11128), this structure is m7GpppA. The unmethylated precursor, GpppA, serves as a key substrate in the enzymatic capping process and is widely utilized as a synthetic analog in molecular biology research. Understanding the intricate biochemical pathways involving GpppA is fundamental for elucidating the mechanisms of gene expression and for the development of novel therapeutic strategies targeting these processes.
Biochemical Pathways Involving GpppA
The primary biochemical pathways involving GpppA are mRNA capping and mRNA degradation. These processes are tightly regulated and involve a host of specialized enzymes and protein complexes.
The mRNA Capping Pathway
The formation of the 5' cap is a co-transcriptional process that occurs in three main enzymatic steps:
-
RNA Triphosphatase: The 5'-triphosphate group of the nascent pre-mRNA is hydrolyzed to a diphosphate.
-
Guanylyltransferase: Guanosine monophosphate (GMP), derived from Guanosine 5'-triphosphate (GTP), is transferred to the 5'-diphosphate of the pre-mRNA, forming the GpppN cap structure.
-
Methyltransferase: The guanine (B1146940) base is methylated at the N7 position by an RNA (guanine-N7)-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce the mature m7GpppN cap.[1][2]
If the first nucleotide of the transcript is adenosine, the resulting cap structure is GpppA, which is then methylated to m7GpppA.
Cap-Binding Proteins and Translation Initiation
The m7GpppA cap is recognized by specific cap-binding proteins that are essential for the subsequent steps in the mRNA lifecycle.
-
Nuclear Cap-Binding Complex (CBC): In the nucleus, the cap is bound by the CBC, which is a heterodimer of CBP20 and CBP80. This interaction is crucial for pre-mRNA splicing and nuclear export.[3][4][5]
-
Eukaryotic Translation Initiation Factor 4E (eIF4E): In the cytoplasm, the cap is recognized by eIF4E, a component of the eIF4F complex. This binding event is a critical rate-limiting step in cap-dependent translation initiation.[6][7][8]
The mRNA Degradation (Decapping) Pathway
The degradation of most eukaryotic mRNAs is initiated by the shortening of the poly(A) tail, followed by the removal of the 5' cap in a process known as decapping.[2][9][10][11]
-
Deadenylation: The poly(A) tail is progressively shortened by deadenylases.
-
Decapping: The decapping complex, with the core catalytic enzyme Dcp2 in association with its co-activator Dcp1, hydrolyzes the m7GpppA cap, releasing m7GDP and a 5'-monophosphorylated mRNA.[1][12][13][14][15]
-
5' to 3' Exonucleolytic Decay: The resulting decapped mRNA is rapidly degraded by the 5' to 3' exoribonuclease Xrn1.[9][11]
Quantitative Data
The binding affinities of cap analogs to cap-binding proteins and the kinetic parameters of enzymes involved in cap metabolism are critical for a quantitative understanding of these pathways.
Table 1: Binding Affinities of Cap Analogs to Cap-Binding Proteins
| Cap Analog | Binding Protein | Kd (nM) | Method | Reference |
| m7GpppG | Human CBC | ~13 | Not specified | [16] |
| GpppA | Human eIF4E | 1,200 ± 150 | Fluorescence | [17] |
| m7GpppA | Human eIF4E | 250 ± 30 | Fluorescence | [17] |
| m7GpppG | Human eIF4E | Not specified | ITC | [18] |
Note: Data for GpppA and its derivatives are often studied in the context of their methylated forms (m7GpppA), which are the biologically active structures in translation initiation.
Table 2: Kinetic Parameters of Enzymes Involved in Cap Metabolism
| Enzyme | Substrate | Km | kcat | Reference |
| Human RNMT | GpppG-RNA | 158 ± 8 nM | 91 ± 1.2 h-1 | [3] |
| Human RNMT | 3H-SAM | 190 ± 38 nM | 93 ± 8 h-1 | [3] |
| Human PCIF1 (Cap-specific 2'-O-methyltransferase) | m7G(5')ppp(5')(2'OmeA)pG | ~0.3 µM (at pH 8.0) | Not specified | [19] |
| Nematode Dcp2 | m7GpppG-capped RNA | Not specified (RNA is a competitive inhibitor) | ~10-fold reduced activity with trans-spliced leader sequence | [20][21] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of GpppA-related biochemical pathways.
Enzymatic Synthesis of GpppA-Capped RNA
This protocol describes the co-transcriptional synthesis of GpppA-capped RNA using T7 RNA polymerase.[22][23]
Materials:
-
Linearized DNA template with a T7 promoter initiating with an Adenosine
-
T7 RNA Polymerase
-
GpppA cap analog
-
ATP, CTP, UTP, GTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
Protocol:
-
Assemble the transcription reaction at room temperature. For a 20 µL reaction, a typical setup is:
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL Linearized DNA template (0.5-1.0 µg)
-
1 µL RNase Inhibitor
-
4 µL NTP/GpppA mix (e.g., 7.5 mM ATP, CTP, UTP; 1.5 mM GTP; 6 mM GpppA)
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA purification kit.
Purification of GpppA-Capped Oligonucleotides by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying synthetic oligonucleotides.[24][25][26][27][28][29]
Materials:
-
Crude GpppA-capped oligonucleotide sample
-
HPLC system with a C8 or C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 50% Acetonitrile in 0.1 M TEAA, pH 7.0
-
Nuclease-free water
Protocol:
-
Dissolve the crude oligonucleotide in nuclease-free water.
-
Set up the HPLC system with the reverse-phase column.
-
Equilibrate the column with Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 minutes) at a flow rate of 1-4 mL/min, depending on the column size.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length GpppA-capped product.
-
Lyophilize the collected fractions to remove the solvent.
Binding Affinity Measurement by Fluorescence Anisotropy
Fluorescence anisotropy is a sensitive technique to measure the binding of a small fluorescently labeled molecule to a larger protein.[30][31][32][33][34]
Materials:
-
Fluorescently labeled GpppA or a short capped RNA (e.g., with fluorescein)
-
Purified cap-binding protein (e.g., eIF4E)
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Prepare a series of dilutions of the cap-binding protein in the binding buffer.
-
In a multi-well plate, add a constant, low concentration of the fluorescently labeled cap analog to each well.
-
Add the increasing concentrations of the protein to the wells.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence anisotropy of each sample.
-
Plot the change in anisotropy as a function of protein concentration.
-
Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS).[18][35][36][37]
Materials:
-
Purified cap-binding protein
-
GpppA or m7GpppA cap analog
-
ITC instrument
-
Degassed binding buffer
Protocol:
-
Prepare the protein solution in the sample cell and the cap analog solution in the titration syringe, both in the same degassed buffer.
-
Perform a series of small, sequential injections of the cap analog into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Conclusion
This compound is a cornerstone molecule in the study of eukaryotic gene expression. Its role as a 5' mRNA cap analog has enabled detailed investigations into the mechanisms of mRNA stability, processing, and translation. This technical guide provides a comprehensive overview of the biochemical pathways involving GpppA, supported by quantitative data and detailed experimental protocols. The provided diagrams and methodologies are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of gene regulation and to develop novel therapeutic interventions targeting these fundamental cellular processes.
References
- 1. Decapping complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro capping and transcription of rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity RNA for mammalian initiation factor 4E interferes with mRNA-cap binding and inhibits translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cap-Binding Complex CBC and the Eukaryotic Translation Factor eIF4E: Co-Conspirators in Cap-Dependent RNA Maturation and Translation | MDPI [mdpi.com]
- 9. Proteins involved in the degradation of cytoplasmic mRNA in the major eukaryotic model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Messenger RNA Turnover in Eukaryotes: Pathways and Enzymes - ProQuest [proquest.com]
- 11. courses.cs.duke.edu [courses.cs.duke.edu]
- 12. Structure of the Dcp2-Dcp1 mRNA-decapping complex in the activated conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the active form of Dcp1-Dcp2 decapping enzyme bound to m7GDP and its Edc3 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of mRNA cap recognition by Dcp1–Dcp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Eukaryotic mRNA Decapping Activation [frontiersin.org]
- 16. Large-scale induced fit recognition of an m7GpppG cap analogue by the human nuclear cap-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dcp2 Decaps m2,2,7GpppN-capped RNAs, and its activity is sequence and context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. labcluster.com [labcluster.com]
- 27. lcms.cz [lcms.cz]
- 28. researchgate.net [researchgate.net]
- 29. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 32. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 33. edinst.com [edinst.com]
- 34. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. nuvisan.com [nuvisan.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription Using GpppA Cap Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technology for the production of messenger RNA (mRNA) for a multitude of applications, including vaccines, protein replacement therapies, and gene editing tools. A critical determinant of the functionality of synthetic mRNA is the presence of a 5' cap structure, which is essential for mRNA stability, efficient translation, and evasion of the innate immune system.[1] Co-transcriptional capping, where a cap analog is incorporated during the IVT reaction, is a widely adopted method due to its simplicity.[2][3]
This document provides detailed application notes and protocols for the use of the GpppA cap analog in in vitro transcription. GpppA is a dinucleotide cap analog that can be incorporated at the 5' end of an mRNA transcript, particularly when the transcription initiation site starts with an adenosine (B11128).[4]
Principle of Co-transcriptional Capping with GpppA
During in vitro transcription, a DNA-dependent RNA polymerase, such as T7, SP6, or T3, synthesizes RNA from a linearized DNA template. In co-transcriptional capping, the GpppA cap analog is included in the reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase initiates transcription by incorporating the cap analog at the 5' end of the nascent RNA transcript.[4] A crucial aspect of this process is the competition between the cap analog and GTP for initiation. To promote the incorporation of the cap analog, the concentration of GTP in the reaction is typically lowered, and the cap analog is provided in excess.[2]
It is important to note that the unmethylated GpppA cap is a substrate for subsequent enzymatic methylation to form the mature Cap 0 structure (m7GpppA), which is more efficiently recognized by the translation machinery.[5]
Comparison of Common Cap Analogs
The choice of cap analog significantly impacts the efficiency of capping, the overall yield of the transcription reaction, and the translational efficiency of the resulting mRNA. Below is a comparison of GpppA with other commonly used cap analogs.
| Feature | GpppA | m7GpppA | ARCA (Anti-Reverse Cap Analog) |
| Structure | Guanosine(5')triphospho(5')adenosine | 7-methylguanosine(5')triphospho(5')adenosine | 3'-O-Me-m7GpppG |
| Incorporation Orientation | Can be incorporated in both forward (functional) and reverse (non-functional) orientations[6] | Can be incorporated in both forward and reverse orientations[6] | Incorporated only in the correct (forward) orientation[7][8] |
| Capping Efficiency | Dependent on the GpppA:GTP ratio; generally lower than ARCA due to reverse incorporation. | Typically around 70-80% with an optimized cap:GTP ratio (e.g., 4:1)[8][9] | High, as only the correct orientation is possible.[7] |
| RNA Yield | Can be higher than with m7GpppA or ARCA as it is less inhibitory to the polymerase, but a significant portion of the transcripts will be uncapped or incorrectly capped. | Lowered due to the reduced GTP concentration required to favor cap incorporation. | Generally lower than uncapped reactions due to reduced GTP levels; yields can be around 1.5 mg/mL[8] |
| Translational Efficiency | Lower than m7GpppA and ARCA-capped mRNA due to the presence of uncapped and reverse-capped species, and the lack of the N7-methyl group on guanosine (B1672433). | Higher than GpppA due to the presence of the N7-methyl group, but lower than ARCA due to reverse-capped transcripts. | Significantly higher than m7GpppA-capped mRNA (reportedly 2.3 to 2.6-fold higher) as all capped transcripts are functional[7] |
| Post-transcriptional Modification | Requires enzymatic methylation of the guanosine at the N7 position for optimal activity. | Does not require N7-methylation. | Does not require N7-methylation. |
Experimental Protocols
Protocol 1: In Vitro Transcription with GpppA Cap Analog
This protocol provides a general guideline for co-transcriptional capping using the GpppA cap analog. Optimization may be required for specific templates and applications.
Materials:
-
Linearized DNA template with a T7 promoter upstream of an adenosine initiation site (0.5-1.0 µg/µL)
-
T7 RNA Polymerase
-
100 mM ATP, CTP, UTP solutions
-
100 mM GTP solution
-
100 mM GpppA solution
-
5x Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I, RNase-free
Reaction Setup:
For a standard 20 µL reaction:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 5x Transcription Buffer | 4 µL | 1x |
| 100 mM ATP, CTP, UTP mix | 1.5 µL each | 7.5 mM each |
| 100 mM GTP | 0.3 µL | 1.5 mM |
| 100 mM GpppA | 1.2 µL | 6 mM |
| Linearized DNA template (1 µg) | X µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a nuclease-free microcentrifuge tube on ice in the order listed above.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable column-based kit or via lithium chloride precipitation.
-
Quantify the RNA yield using a spectrophotometer and assess its integrity by denaturing agarose (B213101) gel electrophoresis.
Protocol 2: Post-Transcriptional 7-Methylguanosine Capping of GpppA-RNA
This protocol describes the enzymatic methylation of the GpppA-capped RNA to generate a mature Cap 0 structure.
Materials:
-
Purified GpppA-capped RNA
-
Vaccinia Capping Enzyme (containing RNA triphosphatase, guanylyltransferase, and (guanine-N7)-methyltransferase activities)
-
S-adenosylmethionine (SAM)
-
10x Capping Buffer
-
Nuclease-free water
Reaction Setup:
For a 20 µL reaction:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Capping Buffer | 2 µL | 1x |
| Purified GpppA-capped RNA (up to 10 µg) | X µL | - |
| S-adenosylmethionine (SAM) (32 mM) | 1 µL | 1.6 mM |
| Vaccinia Capping Enzyme | 1 µL | - |
| Total Volume | 20 µL |
Procedure:
-
Combine the purified GpppA-capped RNA, nuclease-free water, and 10x capping buffer in a nuclease-free tube.
-
Incubate at 65°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Add SAM and the Vaccinia Capping Enzyme to the reaction mixture.
-
Incubate at 37°C for 1 hour.
-
Purify the methylated RNA using a column-based kit or ethanol (B145695) precipitation.
Visualizations
Caption: Workflow for in vitro transcription with GpppA and subsequent methylation.
Caption: Role of the 5' cap in eukaryotic translation initiation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low RNA Yield | - Inactive RNA polymerase- RNase contamination- Poor quality DNA template- Suboptimal GpppA:GTP ratio | - Use fresh enzyme- Maintain an RNase-free environment- Purify and verify template integrity- Optimize the ratio of cap analog to GTP |
| RNA of Incorrect Size | - Incomplete linearization of plasmid DNA- Template degradation | - Ensure complete digestion of the plasmid- Handle DNA template with care to avoid degradation |
| Low Capping Efficiency | - GpppA:GTP ratio is too low- Inefficient polymerase initiation with the cap analog | - Increase the GpppA:GTP ratio (e.g., 6:1 or 8:1)- Ensure the transcription start site is an adenosine |
| Low Translational Efficiency | - Incomplete methylation of the GpppA cap- Presence of a high percentage of uncapped or reverse-capped RNA | - Ensure the post-transcriptional methylation reaction is complete- Consider using an ARCA cap analog for higher translational efficiency |
Conclusion
The GpppA cap analog provides a cost-effective method for the co-transcriptional capping of in vitro transcribed RNA. While it offers a straightforward approach, it is essential to consider the implications of reverse incorporation and the necessity of a subsequent methylation step to achieve optimal mRNA function. For applications demanding the highest translational efficiency, the use of modified cap analogs such as ARCA should be considered. Careful optimization of the in vitro transcription and capping reactions is crucial for the successful production of functional mRNA for research and therapeutic development.
References
- 1. mRNA cap regulation in mammalian cell function and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb-online.de [neb-online.de]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Protocol for Co-transcriptional Capping of In Vitro Transcribed RNA with GpppA
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In eukaryotic cells, the 5' end of messenger RNA (mRNA) is modified with a 7-methylguanosine (B147621) (m7G) cap structure. This cap is crucial for mRNA stability, nuclear export, and efficient translation initiation.[1][2] For in vitro transcription (IVT) applications, such as the production of mRNA for vaccines, therapeutics, and research purposes, the incorporation of a 5' cap is essential for the functionality of the synthetic mRNA.[1]
Co-transcriptional capping is a streamlined method for producing capped mRNA in a single in vitro transcription reaction.[3] This process involves the inclusion of a cap analog, such as GpppA, in the transcription reaction mix along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase initiates transcription by incorporating the cap analog at the 5' end of the nascent RNA transcript.[1]
This document provides a detailed protocol for the co-transcriptional capping of in vitro transcribed RNA using the GpppA cap analog.
Principle of Co-transcriptional Capping with GpppA
During in vitro transcription, DNA-dependent RNA polymerases like T7, SP6, or T3 synthesize RNA from a DNA template. In co-transcriptional capping, the GpppA dinucleotide cap analog is added to the reaction. For GpppA to be incorporated, the transcription initiation site on the DNA template should ideally begin with an adenosine (B11128).[1]
A critical factor in this process is the competition between the GpppA cap analog and GTP for transcription initiation.[1] To enhance the incorporation of the cap analog, the concentration of GTP in the reaction is typically lowered, creating a higher ratio of cap analog to GTP.[3][4] While a higher ratio favors capping, it can sometimes lead to a decrease in the overall RNA yield, necessitating optimization for specific applications.[1]
Experimental Workflow
The following diagram illustrates the workflow for co-transcriptional capping with GpppA.
Caption: Experimental workflow for co-transcriptional capping.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific templates and applications.
1. Materials and Reagents:
-
Linearized plasmid DNA template (1 µg) with a T7 promoter upstream of an adenosine initiation site.
-
GpppA cap analog
-
NTPs (ATP, CTP, UTP)
-
GTP
-
T7 RNA Polymerase
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine)
-
DTT (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., LiCl precipitation)
2. In Vitro Transcription Reaction Setup:
The following table outlines the components for a standard 20 µL in vitro transcription reaction. It is recommended to prepare a master mix for multiple reactions.
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Rxn |
| Nuclease-free water | - | - | to 20 µL |
| 10X Transcription Buffer | 10X | 1X | 2 µL |
| DTT | 100 mM | 10 mM | 2 µL |
| ATP | 100 mM | 7.5 mM | 1.5 µL |
| CTP | 100 mM | 7.5 mM | 1.5 µL |
| UTP | 100 mM | 7.5 mM | 1.5 µL |
| GTP | 10 mM | 0.9 mM | 1.8 µL |
| GpppA cap analog | 40 mM | 6 mM | 3 µL |
| Linearized DNA Template | 0.5 µg/µL | 50 ng/µL | 2 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |
Note on Cap Analog to GTP Ratio: The recommended molar ratio of GpppA to GTP is typically between 4:1 and 10:1 to favor cap incorporation.[3] The example protocol uses a ratio of approximately 6.7:1. This ratio may need to be optimized for your specific construct to balance capping efficiency and overall RNA yield.
3. Reaction Incubation:
-
Assemble the reaction on ice. Add the components in the order listed, adding the T7 RNA Polymerase last.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours.[4] Longer incubation times may not necessarily increase the yield of full-length transcripts.[5]
4. DNase I Treatment:
-
Following incubation, add 1-2 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
5. RNA Purification:
Purify the capped RNA using a column-based RNA purification kit or by lithium chloride (LiCl) precipitation. LiCl precipitation is effective for purifying RNA from unincorporated nucleotides and proteins.
LiCl Precipitation Protocol:
-
Add nuclease-free water to the reaction to bring the volume to 50 µL.
-
Add 25 µL of 7.5 M LiCl.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
6. Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess the purity by calculating the A260/A280 ratio, which should be ~2.0 for pure RNA.
-
Integrity: Analyze the RNA integrity by running an aliquot on a denaturing agarose (B213101) gel. A sharp, distinct band corresponding to the expected transcript size indicates high-quality RNA.
Quantitative Data Summary
The efficiency of co-transcriptional capping and the resulting RNA yield can be influenced by the type of cap analog used. The following table provides a comparison of different capping methods.
| Capping Method | Cap Analog | Typical Capping Efficiency | Relative RNA Yield | Cap Structure |
| Co-transcriptional | GpppA | ~70-80% | Moderate | Cap-0 |
| Co-transcriptional | m7GpppG (mCap) | ~70% (with ~50% in correct orientation) | Lower | Cap-0 |
| Co-transcriptional | ARCA (Anti-Reverse Cap Analog) | ~70-80% | Lower | Cap-0 |
| Co-transcriptional | CleanCap® Reagent AG | >95% | High | Cap-1 |
| Post-transcriptional | Enzymatic (e.g., Vaccinia Capping Enzyme) | ~100% | High (separate reaction) | Cap-0/Cap-1 |
Data compiled from various sources for comparative purposes. Actual results may vary.[3][6]
Troubleshooting
The following table addresses common issues encountered during co-transcriptional capping with GpppA.
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Impure or degraded DNA template. | Purify the DNA template. Ensure it is RNase-free. |
| Inactive RNA polymerase. | Use a fresh aliquot of enzyme and always keep it on ice. | |
| Presence of RNase contamination. | Use RNase-free reagents and consumables. Include an RNase inhibitor. | |
| Incorrect reaction setup or component concentrations. | Double-check the concentrations and volumes of all reagents. | |
| Low Capping Efficiency | Suboptimal GpppA to GTP ratio. | Optimize the ratio. Increase the relative amount of GpppA. |
| Incorrect initiation nucleotide on the template. | Ensure the transcription start site is an adenosine for GpppA. | |
| RNA Transcript of Incorrect Size | Incomplete linearization of the plasmid template. | Verify complete linearization by agarose gel electrophoresis. |
| Template has a 3' overhang. | Use a restriction enzyme that generates a 5' overhang or blunt end. | |
| Premature termination of transcription. | For GC-rich templates, try lowering the incubation temperature to 30°C. |
Signaling Pathway and Logical Relationships
The logical relationship in optimizing co-transcriptional capping involves balancing the competitive binding of the cap analog and GTP to the RNA polymerase for transcription initiation, which directly impacts both capping efficiency and overall RNA yield.
Caption: Optimization logic for co-transcriptional capping.
References
GpppA as a Substrate for mRNA Cap Methyltransferase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure of messenger RNA (mRNA) is critical for its stability, nuclear export, and efficient translation. This capping process involves a series of enzymatic modifications, including the methylation of the guanosine (B1672433) cap at the N7 position, a reaction catalyzed by mRNA cap guanine-N7 methyltransferase (N7-MTase). The dinucleotide GpppA serves as a minimal and effective substrate for studying the activity of these essential enzymes. Its use in biochemical assays is pivotal for understanding the mechanism of mRNA capping, screening for inhibitors, and developing novel therapeutics targeting viral and human methyltransferases. These application notes provide detailed protocols for utilizing GpppA in various methyltransferase assays and present key quantitative data to facilitate experimental design and data interpretation.
Data Presentation
Table 1: Quantitative Data for GpppA and its Analogs in N7-Methyltransferase Assays
| Compound/Probe | Enzyme | Assay Type | Key Parameter | Value | Reference |
| GpppA | Ecm1 | FLINT | IC50 (as control) | >1000 µM | [1] |
| GpppA | RNMT–RAM | FLINT | IC50 (as control) | >1000 µM | [1] |
| 8-Me-GpppA | Ecm1 | FLINT | IC50 | 110 ± 10 µM | [1] |
| 6-S-GpppA | RNMT–RAM | FLINT | IC50 | 120 ± 20 µM | [1] |
| Pyrene-labeled GpppA (6b) | Ecm1, RNMT-RAM, viral N7-MTases | Fluorescence (turn-off) | Quantum Yield (Substrate) | 29.8% | [1] |
| N7-methylated pyrene-labeled GpppA (10b) | Not Applicable | Fluorescence | Quantum Yield (Product) | 4.0% | [1] |
Table 2: Substrate Specificity of Viral N7-Methyltransferase
| Substrate | Enzyme | Observation | Reference |
| GpppA | Dengue virus 2'-O-MTase | Efficient substrate | [2][3] |
| GpppA | Human mRNA cap N7-MTase | Efficient substrate | [2][3] |
| GTP, dGTP, GpppA, GpppG, m7GpppG | Coronavirus nsp14 N7-MTase | All are substrates for methyl group transfer | [4] |
Signaling Pathways and Experimental Workflows
mRNA Capping Pathway
The formation of the Cap-0 structure is a multi-step enzymatic process essential for mRNA maturation. The diagram below illustrates the sequential reactions, highlighting the role of N7-methyltransferase which utilizes Gppp-RNA as a substrate.
Caption: The enzymatic pathway for the formation of the mRNA Cap-0 structure.
Experimental Workflow for HPLC-Based Methyltransferase Assay
This workflow outlines the key steps for producing GpppA-capped RNA oligonucleotides and subsequently using them in a non-radioactive HPLC-based methyltransferase assay.[2][3]
Caption: Workflow for the synthesis of GpppA-capped RNA and its use in an HPLC-based methyltransferase assay.
Experimental Workflow for a High-Throughput Fluorescence-Based Assay
This diagram illustrates a high-throughput screening (HTS) assay using a fluorescently labeled GpppA analog. The assay relies on the change in fluorescence properties upon N7-methylation.[1][5]
Caption: Workflow for a high-throughput fluorescence-based N7-methyltransferase inhibitor screening assay.
Experimental Protocols
Protocol 1: Non-Radioactive HPLC-Based N7-Methyltransferase Assay
This protocol is adapted from methodologies used for characterizing Dengue virus and human methyltransferases and is suitable for quantitative analysis of enzyme activity and inhibition.[2][3][6]
A. Synthesis of GpppA-capped RNA Oligonucleotides:
-
Set up a one-step enzymatic reaction using a bacteriophage T7 DNA primase fragment to synthesize GpppACn oligonucleotides.
-
Optimize reaction conditions, including DNA template, enzyme, and substrate concentrations, as well as reaction time, to maximize the yield of the desired length of capped RNA.
-
Purify the GpppA-capped RNA oligonucleotides using direct on-line cleaning followed by HPLC.
B. N7-Methyltransferase Reaction:
-
Prepare a reaction mixture containing the purified GpppA-capped RNA substrate, the N7-methyltransferase enzyme, and the methyl donor S-adenosylmethionine (SAM) in an appropriate reaction buffer.
-
A typical reaction buffer might contain 50 mM Tris-HCl (pH 7.5-8.0), 5 mM DTT, and 2 mM MgCl2.
-
Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 37°C for human N7-MTase) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 10-20 mM or by heat inactivation.
C. HPLC Analysis:
-
Inject the quenched reaction mixture onto a reverse-phase C18 HPLC column.
-
Separate the reaction products using a suitable gradient of solvents (e.g., a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer).
-
Monitor the elution profile at 260 nm. The methylated product (m7GpppA-RNA) will have a different retention time than the unmethylated substrate (GpppA-RNA).
-
Quantify the areas under the peaks corresponding to the substrate and product to determine the extent of the reaction and calculate enzyme activity.
Protocol 2: High-Throughput Fluorescence-Based N7-Methyltransferase Assay
This protocol is based on the use of a pyrene-labeled GpppA derivative that acts as a "turn-off" probe, where fluorescence decreases upon N7-methylation.[1] This method is ideal for screening large compound libraries for potential inhibitors.
A. Reagents and Preparation:
-
Substrate: Synthesize or procure a fluorescently labeled GpppA analog (e.g., GpppA labeled with pyrene (B120774) at the 3'-O position of adenosine).[1]
-
Enzyme: Purified recombinant N7-methyltransferase (e.g., human RNMT-RAM complex or viral N7-MTase).
-
Co-substrate: S-adenosylmethionine (SAM).
-
Assay Buffer: A buffer compatible with the enzyme, for example, 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2.
-
Test Compounds: Dissolve potential inhibitors in DMSO.
B. Assay Procedure (384-well plate format):
-
To each well of a microplate, add the assay buffer.
-
Add the test compound or DMSO (for control wells).
-
Add the fluorescent GpppA substrate to a final concentration optimized for the assay (e.g., in the nanomolar to low micromolar range).
-
Initiate the reaction by adding the N7-methyltransferase enzyme and SAM.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., pyrene).
C. Data Analysis:
-
The activity of the enzyme is inversely proportional to the fluorescence signal.
-
Calculate the percentage of inhibition for each test compound relative to the controls (no enzyme and no inhibitor).
-
For hit compounds, perform dose-response experiments to determine the IC50 values.
-
The Z'-factor for the assay should be calculated to assess its suitability for high-throughput screening (a value >0.5 is generally considered excellent).[1]
Protocol 3: Radioactive [³²P]-Based N7-Methyltransferase Assay
This classic and highly sensitive method involves the use of a radiolabeled substrate to monitor methylation.[7][8]
A. Preparation of [³²P]G-capped RNA Substrate:
-
In vitro transcribe a short RNA molecule.
-
Guanylylate the transcript using [α-³²P]GTP to generate a Gp*ppRNA substrate, where the asterisk indicates the radiolabeled phosphate.
-
Purify the radiolabeled GpppRNA substrate.
B. Methyltransferase Reaction:
-
Set up the reaction by incubating the [³²P]G-capped RNA substrate with the sample containing methyltransferase activity (e.g., nuclear/cytoplasmic extracts, or purified enzyme) and SAM.[7][8]
-
Incubate at the appropriate temperature for a set time.
C. Analysis:
-
Purify the RNA from the reaction mixture.
-
Digest the RNA with nuclease P1, which cleaves the phosphodiester bonds, releasing the cap structure as m7GpppA or GpppA.
-
Separate the digested products by thin-layer chromatography (TLC) on polyethyleneimine cellulose (B213188) plates.[4]
-
Visualize and quantify the radiolabeled spots corresponding to the unmethylated (GpppA) and methylated (m7GpppA) cap structures using phosphorimaging.
-
The extent of cap methylation is determined by the ratio of the signal from m7GpppA to the total signal (GpppA + m7GpppA).
Conclusion
GpppA and its derivatives are invaluable tools for the study of mRNA cap methyltransferases. The choice of assay—be it HPLC-based for detailed kinetic analysis, fluorescence-based for high-throughput screening, or radioactive for high sensitivity—will depend on the specific research question. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize GpppA as a substrate in their investigations of this crucial class of enzymes.
References
- 1. Direct High‐Throughput Screening Assay for mRNA Cap Guanine‐N7 Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Assays to Explore Viral mRNA Capping Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct High-Throughput Screening Assay for mRNA Cap Guanine-N7 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA Cap Methyltransferase Activity Assay [bio-protocol.org]
- 8. RNA Cap Methyltransferase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of GpppA Capping Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the messenger RNA (mRNA) via a 5'-5' triphosphate bridge, is a critical quality attribute for in vitro transcribed (IVT) mRNA therapeutics and vaccines. This cap structure, often represented as m7GpppN (where N is the first nucleotide), is essential for mRNA stability, efficient translation into protein, and minimizing the innate immune response.[][2] The GpppA cap is a common initial structure, which can be further methylated to form Cap 1 and Cap 2 structures.
Incomplete capping during the manufacturing process, whether enzymatic or co-transcriptional, can lead to a heterogeneous mixture of capped and uncapped mRNA molecules, impacting the therapeutic efficacy and safety of the final product.[2] Therefore, accurate and robust analytical methods are required to quantify the capping efficiency. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase HPLC (IP-RPLC), has emerged as a powerful and widely used technique for this purpose.[3][4][5][6] This application note provides a detailed protocol for the analysis of GpppA capping efficiency using HPLC.
Principle of the Assay
Direct analysis of the full-length mRNA molecule to determine capping efficiency is challenging due to its large size.[] The standard approach involves a specific enzymatic cleavage of the mRNA near the 5' end to generate short capped and uncapped fragments. These fragments are then separated and quantified by HPLC.[][7] The relative peak areas of the capped and uncapped fragments are used to calculate the capping efficiency.
The general workflow for this analysis is as follows:
Figure 1: General workflow for the HPLC-based analysis of mRNA capping efficiency.
Experimental Protocols
Enzymatic Digestion of mRNA
This protocol utilizes RNase H, which cleaves the RNA strand of an RNA/DNA hybrid. A DNA probe complementary to the 5' end of the mRNA is used to direct the cleavage.
Materials:
-
mRNA sample
-
DNA probe (complementary to the 5' end of the mRNA)
-
RNase H and corresponding reaction buffer
-
Nuclease-free water
Procedure:
-
Annealing: In a nuclease-free microcentrifuge tube, mix the mRNA sample with a molar excess of the DNA probe.
-
Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
RNase H Digestion: Add RNase H and the corresponding reaction buffer to the annealed sample.
-
Incubate the reaction at the optimal temperature for the RNase H (typically 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation, as recommended by the enzyme manufacturer.
-
The resulting mixture containing the 5' capped and uncapped fragments is now ready for HPLC analysis.
Ion-Pair Reversed-Phase HPLC (IP-RPLC) Method
Instrumentation:
-
HPLC or UPLC system with a UV detector or coupled to a mass spectrometer (MS).
-
Thermostatted column compartment.
HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent C18 column suitable for oligonucleotide separation.[8] |
| Mobile Phase A | 1.0% Hexafluoroisopropanol (HFIP), 0.1% N,N-Diisopropylethylamine (DIPEA) in water.[8] |
| Mobile Phase B | 0.75% HFIP, 0.0375% DIPEA in 65:35 acetonitrile:water.[8] |
| Flow Rate | 0.3 mL/min.[8] |
| Column Temperature | 60 °C.[8] |
| Injection Volume | 5.0 µL.[8] |
| Detection | UV at 260 nm or Mass Spectrometry (ESI negative mode). |
| Gradient | A linear gradient from 5% to 25% Mobile Phase B over 10-20 minutes is a good starting point and can be optimized for specific fragment sizes.[8] |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the digested mRNA sample onto the column.
-
Run the gradient method to separate the capped and uncapped fragments.
-
Monitor the elution profile at 260 nm or by mass spectrometry. The capped fragment will have a different retention time than the uncapped fragment.
Data Presentation and Analysis
The capping efficiency is calculated by determining the relative peak areas of the capped and uncapped 5' fragments in the chromatogram.
Calculation:
Capping Efficiency (%) = [Area of Capped Peak / (Area of Capped Peak + Area of Uncapped Peak)] x 100
Example Data:
The following table summarizes typical capping efficiencies observed for different mRNA constructs and capping methods.
| mRNA Construct | Capping Method | Observed Capping Efficiency (%) | Reference |
| 2.2 kb mRNA (modified) | Vaccinia Capping | 88 - 98 | [9] |
| 9.0 kb mRNA (modified) | Vaccinia Capping | 88 - 98 | [9] |
| E0 Luciferase mRNA | Co-transcriptional | 90 - 96 | [2] |
| E1 Luciferase mRNA | Co-transcriptional | 90 - 96 | [2] |
Signaling Pathways and Logical Relationships
The 5' cap is crucial for the initiation of translation, a key step in protein synthesis. The following diagram illustrates the role of the 5' cap in this process.
Figure 2: Role of the 5' cap in the initiation of eukaryotic translation.
Conclusion
The HPLC-based method described provides a robust and reliable approach for the quantitative analysis of GpppA capping efficiency of in vitro transcribed mRNA. Accurate determination of this critical quality attribute is essential for ensuring the quality, efficacy, and safety of mRNA-based therapeutics and vaccines. The detailed protocol and HPLC conditions provided herein can be adapted and optimized for various mRNA constructs and analytical needs in research, development, and quality control settings.
References
- 2. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2014152659A1 - Quantitative assessment for cap efficiency of messenger rna - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Transcriptome: A Guide to Fluorescent Labeling of RNA with GpppA Analogs
For researchers, scientists, and drug development professionals, the ability to visualize and track RNA molecules is paramount to understanding complex biological processes and developing novel therapeutics. Fluorescent labeling of RNA offers a powerful tool for real-time analysis of RNA localization, trafficking, translation, and degradation. This document provides detailed application notes and protocols for the fluorescent labeling of RNA using GpppA analogs, a method that ensures the production of functional, 5'-capped mRNA transcripts.
This technique leverages the co-transcriptional incorporation of a fluorescently modified guanosine-adenosine dinucleotide cap analog (GpppA) at the 5' end of an RNA molecule during in vitro transcription. The resulting fluorescently labeled RNA is biologically active and can be used in a wide range of downstream applications, from single-molecule imaging to in vivo tracking of mRNA-based drugs.
Application Notes
Fluorescent GpppA analogs are synthetic molecules that mimic the natural 5' cap structure of eukaryotic mRNA, with a fluorophore covalently attached to the guanosine (B1672433) moiety. The presence of the 5' cap is crucial for the stability of mRNA, its efficient translation into protein, and protection from exonuclease degradation. By using a fluorescent cap analog, researchers can produce RNA that is not only functional but also intrinsically fluorescent, eliminating the need for post-transcriptional modification steps that can be inefficient and damaging to the RNA.
Key Advantages:
-
Co-transcriptional Labeling: The fluorescent label is incorporated during the in vitro transcription reaction, ensuring that every full-length transcript is labeled.
-
Production of Functional RNA: The labeled RNA retains its biological activity, including the ability to be translated by the ribosome.
-
High Specificity: The label is specifically located at the 5' end of the RNA molecule.
-
Versatility: A variety of fluorophores with different spectral properties can be conjugated to the GpppA analog, allowing for multiplexing and FRET-based studies.
-
Broad Applicability: Labeled RNA can be used for a wide range of applications, including:
-
Real-time tracking of RNA localization and transport in living cells.
-
Studying the dynamics of mRNA translation.
-
Investigating RNA-protein interactions.
-
Monitoring the delivery and fate of mRNA-based therapeutics.
-
High-throughput screening for modulators of RNA metabolism.
-
Quantitative Data Summary
The choice of fluorescent GpppA analog will depend on the specific application and the instrumentation available. The following tables summarize the key properties of two commonly used fluorescent GpppA analogs: anthraniloyl (Ant) and N-methylanthraniloyl (Mant) modified cap analogs.[1][2]
Table 1: Spectroscopic Properties of Fluorescent Cap Analogs [1][2]
| Cap Analog | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Ant-m7GpppA | Anthraniloyl | 330 | 412 | 0.45 |
| Mant-m7GpppA | N-methylanthraniloyl | 355 | 448 | 0.28 |
Table 2: In Vitro Transcription and Translation Efficiency with Fluorescent Cap Analogs [1][2][3]
| Cap Analog | Incorporation Efficiency (%) | Relative Translation Efficiency (%) |
| m7GpppA (unlabeled) | ~80-90 | 100 |
| Ant-m7GpppA | ~70-80 | ~85 |
| Mant-m7GpppA | ~70-80 | ~80 |
Experimental Protocols
Protocol 1: Synthesis of Fluorescent GpppA Analog (Anthraniloyl-m7GpppA)
This protocol describes the synthesis of an anthraniloyl-labeled m7GpppA cap analog. The synthesis involves the coupling of a fluorescently labeled guanosine monophosphate (GMP) derivative with an adenosine (B11128) diphosphate (B83284) (ADP) derivative.
Materials:
-
7-methylguanosine-5'-monophosphate (m7GMP)
-
Anthranilic acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Adenosine-5'-diphosphate (ADP)
-
Zinc chloride (ZnCl2)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Purification columns (e.g., DEAE-Sephadex)
Procedure:
-
Activation of Anthranilic Acid:
-
Dissolve anthranilic acid and N-Hydroxysuccinimide in anhydrous DMF.
-
Add DCC and stir the reaction at room temperature for 4 hours to form the NHS-ester of anthranilic acid.
-
Filter the reaction to remove the dicyclohexylurea byproduct.
-
-
Labeling of m7GMP:
-
Dissolve m7GMP in a solution of triethylamine in water.
-
Add the activated anthranilic acid solution from step 1 and stir at room temperature overnight.
-
Precipitate the product by adding cold diethyl ether and collect the pellet by centrifugation.
-
Wash the pellet with diethyl ether to remove unreacted starting materials.
-
-
Activation of Labeled m7GMP:
-
Dissolve the dried anthraniloyl-m7GMP in anhydrous DMF.
-
Add imidazole and a solution of triphenylphosphine (B44618) and dipyridyl disulfide in DMF.
-
Stir the reaction at room temperature for 6 hours to form the P-imidazolide derivative.
-
-
Coupling with ADP:
-
In a separate flask, dissolve ADP in water and add a solution of ZnCl2 in water.
-
Add the activated anthraniloyl-m7GMP solution from step 3 to the ADP solution.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Purify the final product, Ant-m7GpppA, by ion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of triethylammonium (B8662869) bicarbonate buffer.
-
Monitor the fractions by UV-Vis spectroscopy and pool the fractions containing the desired product.
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
-
Protocol 2: In Vitro Transcription with Fluorescent GpppA Analog
This protocol describes the co-transcriptional labeling of RNA with a fluorescent GpppA analog using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease (RNase) Inhibitor
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (2.5 mM)
-
Fluorescent GpppA analog solution (10 mM)
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction:
-
In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Transcription Buffer
-
1 µL of linearized DNA template (0.5-1.0 µg)
-
1 µL of ATP, CTP, UTP solution
-
2 µL of Fluorescent GpppA analog solution
-
0.5 µL of GTP solution
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
-
Purification of Labeled RNA:
-
Purify the fluorescently labeled RNA using a suitable method, such as:
-
Spin column chromatography
-
Phenol:chloroform extraction followed by ethanol (B145695) precipitation
-
Denaturing polyacrylamide gel electrophoresis (PAGE) for size selection and purification.
-
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and purity of the RNA by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel. The fluorescently labeled RNA can be visualized directly on the gel using a UV transilluminator.
-
Application Example: Tracking mRNA Delivery and Translation
Fluorescently labeled mRNA can be used to monitor the efficiency of delivery vehicles, such as lipid nanoparticles (LNPs), and to observe the subsequent translation of the mRNA into protein in living cells.
Experimental Outline:
-
Prepare Fluorescently Labeled mRNA: Synthesize mRNA encoding a reporter protein (e.g., GFP) using the in vitro transcription protocol with a red fluorescent GpppA analog (e.g., labeled with Cy5).
-
Formulate mRNA-LNPs: Encapsulate the fluorescently labeled mRNA into LNPs.
-
Cellular Delivery: Treat cultured cells with the mRNA-LNPs.
-
Live-Cell Imaging: Use fluorescence microscopy to track the uptake of the red fluorescent LNPs and the subsequent expression of the green fluorescent reporter protein over time.
This dual-color imaging approach allows for the direct correlation of mRNA delivery with protein production at the single-cell level, providing valuable insights for the optimization of mRNA-based therapeutics.
References
- 1. Synthesis and evaluation of fluorescent cap analogues for mRNA labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of fluorescent cap analogues for mRNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA Structure and Cellular Applications of Fluorescent Light‐Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Short GpppA-Capped RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure is a critical feature of eukaryotic and many viral mRNAs, playing a vital role in mRNA stability, nuclear export, and translation initiation.[1][2][3] The cap consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the RNA chain via a 5'-5' triphosphate bridge. For many applications in research and therapeutics, including the development of mRNA-based drugs and vaccines, the synthesis of short RNA oligonucleotides with a defined 5' cap is essential. GpppA, a dinucleotide cap analog, serves as a precursor to the mature cap structure and is a key reagent for the in vitro synthesis of capped RNAs, particularly those initiating with an adenosine.[1][4]
This document provides detailed application notes and protocols for the synthesis of short GpppA-capped RNA oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who require high-quality capped RNAs for their studies.
Application Notes
The Importance of the 5' Cap
The 5' cap structure is indispensable for the biological activity of mRNA.[5] It is recognized by the cap-binding complex (CBC) in the nucleus, which is crucial for mRNA processing and export, and by the eukaryotic translation initiation factor 4E (eIF4E) in the cytoplasm, which is essential for cap-dependent translation.[5][6] Furthermore, the cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability.[2][7] In the context of innate immunity, the presence of a cap helps the cell distinguish its own RNA from foreign viral RNAs, which may lack this modification.[5][6]
Methods for Synthesizing GpppA-Capped RNA
Several methods exist for the synthesis of GpppA-capped RNA oligonucleotides, each with its own advantages and limitations.
-
Enzymatic Synthesis (In Vitro Transcription): This is a common method that utilizes bacteriophage RNA polymerases, such as T7, T3, or SP6, to transcribe a DNA template in the presence of GpppA, NTPs, and the polymerase.[1] GpppA can be incorporated as the first nucleotide, initiating transcription to produce a capped RNA. A highly efficient method for synthesizing short capped RNAs involves the use of bacteriophage T7 DNA primase.[1][4][6] This enzyme can synthesize short RNA primers and can efficiently incorporate GpppA.[1] This method is advantageous for producing high yields of short capped RNAs in a single enzymatic step.[1][4]
-
Chemical Synthesis: This approach involves the solid-phase synthesis of the RNA oligonucleotide followed by the chemical coupling of a cap analog.[2][8] This method offers the flexibility to introduce various modifications into the RNA sequence and the cap structure.[8] However, it can be a more complex and costly process compared to enzymatic synthesis.
-
Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis of the RNA oligonucleotide with enzymatic capping.[2] For instance, an uncapped RNA can be synthesized chemically and then capped using enzymes like the vaccinia virus capping enzyme.[1][9]
The choice of method depends on the desired length of the RNA, the required yield, and the presence of any specific modifications. For the production of short GpppA-capped RNA oligonucleotides, the enzymatic method using T7 DNA primase is particularly well-suited due to its simplicity and high efficiency.[1][4]
Experimental Protocols
Protocol 1: One-Step Enzymatic Synthesis of Short GpppA-Capped RNA Oligonucleotides using T7 DNA Primase
This protocol is adapted from the method described by Peyrane et al. (2007) for the high-yield production of short GpppA-capped RNAs.[1][4]
Materials:
-
GpppA cap analog
-
CTP (Cytidine triphosphate)
-
DNA template (e.g., a single-stranded DNA oligonucleotide containing the T7 DNA primase recognition sequence 5'-GTC-3')[1]
-
Recombinant T7 DNA primase fragment
-
T7 DNA primase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM DTT, 50 µg/ml BSA)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the reaction mixture on ice. The final concentrations of the components can be optimized, but a typical starting point is:
-
5 mM CTP
-
1 mM GpppA
-
10 µM DNA template
-
4 µM T7 DNA primase
-
1x T7 DNA primase reaction buffer
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time can be varied to optimize the yield and the length of the desired RNA product. Reaction times can range from 1 to 16 hours.[1]
-
Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.[1]
-
Purification: The GpppA-capped RNA oligonucleotides can be purified using high-performance liquid chromatography (HPLC).[1][10] An on-line cleaning HPLC purification method can be employed for direct purification from the reaction mixture.[1][4]
Data Presentation: Yields of GpppA-Capped RNA Oligonucleotides
The following table summarizes the yields of GpppA-capped RNA oligonucleotides of different lengths obtained using the T7 DNA primase method, as reported by Peyrane et al. (2007). The yields are presented as the percentage of the initial GpppA cap analog converted to the specific product.
| Product | Yield (%) |
| GpppAC | Variable, converted to longer products over time |
| GpppAC₂ | Low abundance, transient |
| GpppAC₃ | Main product |
| GpppAC₄ | Increases with reaction time |
| GpppAC₅ | Appears after longer incubation times |
Table 1: Representative yields of GpppA-capped RNA oligonucleotides. The exact yields can be modulated by adjusting reaction conditions such as substrate concentrations and reaction time.[1]
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and function of GpppA-capped RNA.
Caption: Enzymatic pathway of 5' cap formation on an RNA transcript.
Caption: Workflow for the synthesis of GpppA-capped short RNA.
Caption: Functional roles of the 5' cap structure on mRNA.
References
- 1. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Capping and De-Capping [biosyn.com]
- 6. BJOC - Synthetic mRNA capping [beilstein-journals.org]
- 7. neb.com [neb.com]
- 8. Access to High-Purity 7m G-cap RNA in Substantial Quantities by a Convenient All-Chemical Solid-Phase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Applications of GpppA in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine(5')triphospho(5')adenosine (GpppA) is a dinucleotide cap analog that plays a significant role in virology research. It serves as a crucial tool for studying the molecular mechanisms of viral replication, the host's innate immune response to viral infections, and for the development of novel antiviral therapeutics. This document provides detailed application notes and protocols for the use of GpppA in various virological assays.
Key Applications of GpppA in Virology
GpppA has two primary applications in virology research:
-
As a Cap Analog for In Vitro Transcription: GpppA can be used as a substrate for RNA polymerases during in vitro transcription to produce 5'-capped RNA molecules. This is particularly useful for studying viruses with RNA genomes that require a 5' cap structure for efficient translation and protection from degradation. GpppA-capped RNAs are valuable tools for investigating the activity of viral enzymes involved in RNA capping and modification, such as methyltransferases and guanylyltransferases.
-
As a RIG-I Agonist to Study Innate Immunity: The 5'-triphosphate moiety of GpppA-capped, unmethylated RNA is recognized as a pathogen-associated molecular pattern (PAMP) by the cytosolic pattern recognition receptor, Retinoic acid-Inducible Gene I (RIG-I). This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating an antiviral state in the host cell. GpppA-containing RNAs are therefore potent tools for dissecting the RIG-I signaling pathway and for developing novel immunomodulatory and antiviral agents.
Data Presentation
The following tables summarize key quantitative data related to the applications of GpppA in virology research.
Table 1: Co-transcriptional Capping Efficiency with GpppA
| Cap Analog | RNA Polymerase | Cap-to-GTP Ratio | Capping Efficiency (%) | Reference |
| GpppA | T7 DNA Primase | 1:5 (GpppA:CTP) | ~81-90% | [1] |
| 7MeGpppA | T7 DNA Primase | 1:5 (7MeGpppA:CTP) | ~96% (after 21h) | [1] |
| m7GpppG | T7 RNA Polymerase | 10:1 | 69% | [2] |
| b7Gp3G | T7 RNA Polymerase | 10:1 | 79% | [2] |
Table 2: Relative Translational Efficiency of Capped mRNAs
| 5' Cap Structure | In Vitro Translation System | Relative Translational Efficiency (compared to m7GpppG) | Reference |
| Uncapped | Rabbit Reticulocyte Lysate | 0.06 | [2] |
| m7GpppG | Rabbit Reticulocyte Lysate | 1.00 | [2] |
| b7m2Gp4G | Rabbit Reticulocyte Lysate | 2.5 | [2] |
| m7Gp3m7G | Rabbit Reticulocyte Lysate | 2.6 | [2] |
| b7m3´-OGp4G | Rabbit Reticulocyte Lysate | 2.8 | [2] |
| m7Gp4m7G | Rabbit Reticulocyte Lysate | 3.1 | [2] |
Table 3: RIG-I Dependent Interferon-β (IFN-β) Induction
| RIG-I Ligand | Cell Line | Concentration | Fold Induction of IFN-β Promoter | Reference |
| Sendai Virus | Huh-7 | - | ~1000 | [3] |
| Wild-type RIG-I + Sendai Virus | Huh-7 Replicon | - | ~120 | [3] |
| 5'ppp-dsRNA | A549 | Not specified | Robust induction | [4] |
| Metabolite-capped dsRNAs | A549 | Not specified | Comparable to 5'ppp-dsRNA | [5] |
Table 4: Inhibition of Viral Methyltransferases (MTase)
| Inhibitor | Viral Enzyme | Substrate | IC50 | Reference |
| Aurintricarboxylic acid (ATA) | Dengue Virus N7-MTase | GpppA-RNA | 127 µM (±6 µM) | [6] |
| Aurintricarboxylic acid (ATA) | Wesselsbron Virus N7-MTase | GpppA-RNA | 38 µM (±2 µM) | [6] |
| Compound 12q (STM969) | SARS-CoV-2 nsp14 N7-MTase | - | 19 nM | [7] |
| Compound 18l (HK370) | SARS-CoV-2 nsp14 N7-MTase | - | 31 nM | [8] |
| Various Adenosine (B11128) 5'-carboxamides | SARS-CoV-2 nsp14 N7-MTase | - | 0.031 - >25 µM | [8] |
| Various non-SAM-like inhibitors | SARS-CoV-2 Nsp14 N7-MTase | - | 3.5 - 341 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Transcription with GpppA for Co-transcriptional Capping
This protocol describes the synthesis of 5'-GpppA-capped RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
Ribonucleotide solution (10 mM each of ATP, CTP, UTP)
-
GTP solution (10 mM)
-
GpppA cap analog solution (40 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in the order listed. The ratio of GpppA to GTP is critical for capping efficiency; a 4:1 ratio is commonly used.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP, CTP, UTP (10 mM each) | 2 µL | 1 mM each |
| GTP (10 mM) | 0.5 µL | 0.25 mM |
| GpppA (40 mM) | 2 µL | 4 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by gel electrophoresis.
Protocol 2: RIG-I Activation Assay using a Luciferase Reporter
This protocol describes how to measure the activation of the RIG-I pathway in response to GpppA-capped RNA using a dual-luciferase reporter assay.
Materials:
-
HEK293T or A549 cells
-
pIFN-β-Luc reporter plasmid (containing the firefly luciferase gene under the control of the IFN-β promoter)
-
pRL-TK control plasmid (containing the Renilla luciferase gene for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
GpppA-capped RNA (synthesized as in Protocol 1) or other RIG-I agonists (e.g., poly(I:C))
-
Opti-MEM or other serum-free medium
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or A549 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the pIFN-β-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Stimulation:
-
Transfect the cells again, this time with the GpppA-capped RNA or other RIG-I agonist.
-
Include a mock-transfected control (transfection reagent only).
-
Incubate for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and the reagents from the assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of the IFN-β promoter by dividing the normalized luciferase activity of the stimulated samples by that of the mock-transfected control.
-
Protocol 3: Viral Inhibition Assay (Plaque Assay)
This protocol is a standard method to determine the antiviral activity of a compound, in this case, the effect of stimulating the RIG-I pathway, by measuring the reduction in viral plaques.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock of known titer
-
GpppA-capped RNA or other RIG-I agonists
-
Cell culture medium
-
Agarose (B213101) or other overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Cell Treatment:
-
Treat the cells with different concentrations of GpppA-capped RNA or other RIG-I agonists.
-
Include an untreated control.
-
Incubate for a period sufficient to induce an antiviral state (e.g., 24 hours).
-
-
Viral Infection:
-
Remove the treatment medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the viral inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each treatment condition compared to the untreated control.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of plaque formation).
-
Mandatory Visualizations
Caption: Overview of GpppA applications in virology research.
Caption: RIG-I signaling pathway activated by GpppA-capped RNA.
References
- 1. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RIG-I-Dependent Signaling to the Interferon Pathway during Hepatitis C Virus Expression and Restoration of Signaling by IKKɛ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flaviviral methyltransferase/RNA interaction: Structural basis for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
High-Throughput Screening Assays Using Fluorescent GpppA Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. The use of fluorescent substrates has revolutionized HTS by offering sensitive, homogenous, and scalable assay formats. This document provides detailed application notes and protocols for HTS assays utilizing fluorescently labeled Guanosine-5'-triphospho-5'-adenosine (GpppA) and its analogs. These assays are particularly relevant for targeting enzymes involved in viral mRNA capping and the cGAS-STING innate immune pathway, both of which are critical areas for therapeutic intervention.
The primary assay formats discussed are Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). These techniques allow for the real-time monitoring of enzymatic activity and the identification of inhibitors in a "mix-and-read" format, minimizing complex washing and separation steps.[1][2]
Target Pathways
Viral mRNA Capping
Many viruses, including SARS-CoV-2, employ a sophisticated enzymatic machinery to add a 5' cap structure (m7GpppA) to their messenger RNA (mRNA).[3][4] This cap is crucial for viral replication, protecting the viral RNA from degradation and ensuring its efficient translation by the host cell's machinery.[3][4] The enzymes responsible for this process, such as guanylyltransferases (GTases) and methyltransferases (MTases), are attractive targets for antiviral drug development.[3] Fluorescently labeled GpppA can be used as a substrate to monitor the activity of these enzymes.
cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage.[5] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[5][6] cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum.[6][7] This triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral response.[5][7] Dysregulation of this pathway is implicated in various autoimmune diseases. Assays targeting cGAS can utilize fluorescently labeled substrates to screen for inhibitors.
High-Throughput Screening Assays
Fluorescence Polarization (FP) Assays
FP is a homogenous technique that measures changes in the rotational motion of a fluorescent molecule in solution.[1] A small fluorescently labeled molecule (tracer), such as fluorescent GpppA, tumbles rapidly and has a low FP value. When it binds to a larger molecule, such as an enzyme, its rotation slows down, resulting in a higher FP value.[1] This principle can be used in a competition assay format to screen for inhibitors.
Protocols
Protocol 1: Fluorescence Polarization Competition Assay for Viral Methyltransferase (N7-MTase) Inhibitors
This protocol is designed for a 384-well plate format to identify inhibitors of viral N7-MTase using a fluorescently labeled GpppA analog as a tracer.
Materials:
-
N7-MTase Enzyme: Purified recombinant viral N7-MTase.
-
Fluorescent GpppA Tracer: GpppA labeled with a suitable fluorophore (e.g., fluorescein, pyrene).
-
S-adenosyl-L-methionine (SAM): The methyl donor co-substrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known N7-MTase inhibitor (e.g., Sinefungin).
-
Negative Control: DMSO.
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Enzyme Preparation: Prepare a working solution of N7-MTase in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 10 nM for a 5 nM final concentration).
-
Compound Plating: Dispense 100 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the 2X N7-MTase solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Tracer Preparation: Prepare a 2X working solution of the fluorescent GpppA tracer and SAM in assay buffer. The final concentration of the tracer should be in the low nanomolar range, and SAM should be at its Km value.
-
Tracer Addition: Add 10 µL of the 2X tracer/SAM solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min))
-
mP_compound: mP value of the well with the test compound.
-
mP_max: Average mP value of the negative control (DMSO) wells.
-
mP_min: Average mP value of the positive control wells.
-
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Assess assay quality by calculating the Z' factor.[8] An ideal Z' factor is between 0.5 and 1.0.[8][9] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the maximum signal (negative control).
-
SD_min and Mean_min: Standard deviation and mean of the minimum signal (positive control).
-
Protocol 2: TR-FRET Assay for cGAS Inhibitors
This protocol describes a homogenous, competitive immunoassay format to screen for inhibitors of cGAS. The assay measures the production of cGAMP by cGAS.
Materials:
-
cGAS Enzyme: Purified recombinant human cGAS.
-
Substrates: ATP and GTP.
-
dsDNA Activator: Double-stranded DNA.
-
Europium (Eu)-labeled anti-cGAMP antibody (Donor).
-
Biotinylated cGAMP (Acceptor).
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC).
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known cGAS inhibitor.
-
Negative Control: DMSO.
-
384-well white, low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing cGAS enzyme, ATP, GTP, and dsDNA activator in the assay buffer.
-
Compound Plating: Dispense 100 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Reaction: Add 10 µL of the reaction mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow for cGAMP production.
-
Detection Mix Preparation: Prepare a detection mix containing the Eu-labeled anti-cGAMP antibody, biotinylated cGAMP, and streptavidin-APC in a suitable detection buffer.
-
Quenching and Detection: Add 10 µL of the detection mix to each well. This will stop the enzymatic reaction and initiate the competitive binding for the TR-FRET signal.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Eu and 665 nm for APC) after a time delay following excitation (e.g., at 340 nm).
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10000.
-
In the absence of an inhibitor, cGAS produces cGAMP, which displaces the biotinylated cGAMP from the antibody, leading to a low TR-FRET signal.
-
In the presence of an effective inhibitor, cGAS activity is blocked, less cGAMP is produced, and the biotinylated cGAMP remains bound to the antibody, resulting in a high TR-FRET signal.
-
Calculate the percent inhibition based on the signal increase.
-
Determine IC50 values for active compounds and calculate the Z' factor for assay quality assessment.
Quantitative Data Summary
The following tables summarize representative quantitative data from HTS assays targeting viral methyltransferases and cGAS.
Table 1: Performance of a Viral N7-Methyltransferase HTS Assay
| Parameter | Value | Reference |
| Assay Format | HTRF | [10] |
| Enzyme | SARS-CoV nsp14 | [10] |
| Substrate | GpppA | [10] |
| Z' Factor | 0.69 | [10] |
| Screened Compounds | 2000 | [10] |
| Hit Threshold | >20% increase in HTRF signal | [10] |
Table 2: IC50 Values of Inhibitors for Viral N7-Methyltransferase
| Compound | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| Sinefungin | SARS-CoV nsp14 | 0.11 | HTRF | [10] |
| p-benzoquinone | SARS-CoV nsp14 | 1.93 ± 0.42 | Py-FLINT | [11] |
| Myricetin | Ecm1 N7-MTase | - | Py-FLINT | [11] |
| Reactive Blue 2 | Ecm1 N7-MTase | - | Py-FLINT | [11] |
Table 3: Performance of a cGAS HTS Assay
| Parameter | Value | Reference |
| Assay Format | Fluorescence Polarization | [12] |
| Enzyme | Human cGAS | [12] |
| Z' Factor | 0.7 | [12] |
| Screening Concentration | 20 µM | [12] |
| Average IC50 of Hits | 12.8 µM and 22.7 µM | [12] |
Conclusion
HTS assays utilizing fluorescent GpppA substrates and their analogs provide robust and efficient platforms for the discovery of novel inhibitors targeting viral capping enzymes and the cGAS-STING pathway. The fluorescence polarization and TR-FRET methodologies outlined in these application notes offer homogenous, sensitive, and scalable solutions for academic and industrial drug discovery campaigns. Careful assay optimization and validation, including the determination of key parameters like the Z' factor, are crucial for the successful identification of high-quality hit compounds for further development.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and unconventional mechanisms for capping viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. assay.dev [assay.dev]
- 9. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Toward the identification of viral cap-methyltransferase inhibitors by fluorescence screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GpppA Concentration in In Vitro Transcription (IVT)
Welcome to the technical support center for optimizing GpppA concentration in your in vitro transcription (IVT) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing your mRNA synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of GpppA in an in vitro transcription reaction?
A1: GpppA is a cap analog used in the co-transcriptional synthesis of 5'-capped RNA molecules. For eukaryotic applications, this 5' cap structure (specifically the 7-methylguanylate, m7G, form which GpppA can be enzymatically converted to) is critical. It protects the synthesized mRNA from degradation by exonucleases, facilitates its export from the nucleus, and is essential for efficient translation initiation by recruiting ribosomal machinery.[1][2][3]
Q2: What is the recommended starting ratio of GpppA to GTP for co-transcriptional capping?
A2: A commonly recommended starting point is a 4:1 molar ratio of GpppA to GTP.[2][4] This ratio is often a compromise between achieving high capping efficiency and maintaining a reasonable mRNA yield.[2] However, the optimal ratio can be template-dependent and should be empirically determined for your specific reaction conditions.[2]
Q3: Why does increasing the GpppA concentration often lead to a lower overall mRNA yield?
A3: During co-transcriptional capping, the GpppA cap analog and GTP compete for incorporation at the 5' end of the nascent RNA transcript by the RNA polymerase.[2] To favor the incorporation of the cap analog, the concentration of GTP is typically reduced. Since GTP is a necessary building block for RNA chain elongation, its lower concentration can significantly decrease the overall yield of the transcription reaction.[5]
Q4: What is "reverse capping" and how does it relate to GpppA?
A4: Reverse capping occurs when a standard cap analog like m7GpppG is incorporated in the incorrect 3'-5' orientation.[2][3] This is because the RNA polymerase can initiate transcription from either of the two guanosine (B1672433) residues. These reverse-capped mRNAs are not translated efficiently.[2][3] While GpppA is designed for initiation at an adenosine, the principle of potential misincorporation highlights the importance of cap analog design. To mitigate this issue with G-initiating transcripts, "anti-reverse" cap analogs (ARCAs) have been developed.[2][3]
Q5: What are the main alternatives to GpppA for co-transcriptional capping?
A5: Key alternatives include:
-
Anti-Reverse Cap Analogs (ARCA): These are modified to ensure incorporation only in the correct orientation, leading to a more homogeneous and functional mRNA product.[3][4][6]
-
CleanCap® Reagent AG: This is a trinucleotide cap analog that offers high capping efficiency (>95%) without requiring a reduction in GTP concentration, thus leading to higher mRNA yields.[4][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Yield | High GpppA to GTP ratio: The reduced GTP concentration is limiting the polymerase. | Decrease the GpppA:GTP ratio (e.g., from 4:1 to 2:1 or 1:1) and empirically test the effect on yield and capping efficiency.[2] For higher yields without compromising capping, consider using newer cap analogs like CleanCap® that do not require low GTP levels.[4][6] |
| Suboptimal reaction components: Incorrect concentrations of NTPs, magnesium, or polymerase. | Optimize the concentrations of all NTPs and ensure the magnesium to NTP ratio is appropriate.[] Titrate the T7 RNA polymerase concentration. | |
| Poor DNA template quality: Contaminants (salts, ethanol) or degradation of the linearized plasmid. | Purify the DNA template thoroughly. Ethanol precipitation can help remove contaminants.[8] Verify template integrity on an agarose (B213101) gel.[] | |
| Low Capping Efficiency | Low GpppA to GTP ratio: GTP is outcompeting the cap analog for initiation. | Increase the molar ratio of GpppA to GTP (e.g., to 4:1 or higher). Be aware that this may reduce overall yield.[5] |
| Inefficient polymerase initiation with the cap analog: The specific polymerase may have a lower affinity for GpppA. | Consider using a different RNA polymerase or switching to a more efficient co-transcriptional capping reagent like ARCA or CleanCap®.[4][6] Alternatively, consider post-transcriptional enzymatic capping.[9][10] | |
| Heterogeneous RNA Product (smears or multiple bands on a gel) | Premature termination of transcription: Secondary structures in the template or low nucleotide concentrations. | Lower the reaction temperature (e.g., to 30°C or 16°C) to slow down the polymerase.[11] Increase the concentration of the limiting nucleotide.[11] |
| Reverse incorporation of a cap analog: (More common with m7GpppG). | Use an Anti-Reverse Cap Analog (ARCA) to ensure correct orientation.[3] | |
| RNase contamination: Degradation of the synthesized RNA. | Use RNase-free water, tips, and tubes. Include an RNase inhibitor in the reaction.[8][12] |
Data Presentation: Impact of Cap Analog to GTP Ratio
The molar ratio of GpppA to GTP is a critical parameter that requires careful optimization. The following table summarizes the general relationship between this ratio and the resulting capping efficiency and mRNA yield.
| GpppA:GTP Ratio | Capping Efficiency | Relative mRNA Yield | Key Consideration |
| 1:1 | Lower | Higher | May result in a significant population of uncapped transcripts. |
| 2:1 | Moderate | Moderate | A potential balance for applications where both yield and capping are important. |
| 4:1 (Standard) | ~80% [4][13] | Lower [4] | A common starting point for optimization. [2] |
| >4:1 | Higher | Lowest | Maximizes capping but significantly sacrifices overall yield.[5] |
Note: These values are approximate and can vary based on the specific template, polymerase, and other reaction conditions.
Experimental Protocols
Protocol 1: Optimization of the GpppA to GTP Ratio
This protocol provides a framework for systematically testing different GpppA:GTP ratios to identify the optimal condition for your specific template and application.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)
-
T7 RNA Polymerase
-
100 mM solutions of ATP, CTP, UTP, GTP, and GpppA
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble parallel reactions at room temperature. For a 20 µL reaction, set up multiple tubes, each with a different GpppA:GTP ratio (e.g., 1:1, 2:1, 4:1, 8:1). Adjust the volumes of GpppA, GTP, and nuclease-free water to maintain a constant final volume and concentration of other components.
-
Example for a 4:1 ratio:
-
5x Transcription Buffer: 4 µL
-
ATP, CTP, UTP (100 mM each): 1.5 µL (final conc. 7.5 mM each)
-
GTP (100 mM): 0.3 µL (final conc. 1.5 mM)
-
GpppA (100 mM): 1.2 µL (final conc. 6 mM)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
-
Incubation: Mix components gently and centrifuge briefly. Incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method (e.g., lithium chloride precipitation or a column-based kit).
-
Analysis: Quantify the mRNA yield (e.g., using a NanoDrop spectrophotometer) and assess capping efficiency using an appropriate method (e.g., HPLC-based analysis or functional assays like in vitro translation).
Protocol 2: Standard In Vitro Transcription with a 4:1 GpppA:GTP Ratio
This protocol uses the commonly cited 4:1 ratio for routine capped mRNA synthesis.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup (20 µL):
-
Nuclease-free water: to 20 µL
-
5x Transcription Buffer: 4 µL
-
ATP, CTP, UTP Mix (25 mM each): 2 µL
-
GTP (10 mM): 1.5 µL
-
GpppA (40 mM): 1.5 µL
-
Linearized DNA template (1 µg): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently, centrifuge briefly, and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the mRNA to remove enzymes, unincorporated nucleotides, and the cap analog.
Visualizations
Caption: Co-transcriptional capping workflow using GpppA.
Caption: Troubleshooting logic for optimizing GpppA IVT.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 11. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low capping efficiency with GpppA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low capping efficiency with GpppA (Guanosine(5')triphospho(5')adenosine) during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is GpppA and how is it used in mRNA synthesis?
A1: GpppA is a dinucleotide cap analog used in the co-transcriptional capping of messenger RNA (mRNA) synthesized via in vitro transcription (IVT). It consists of a guanosine (B1672433) (G) linked to an adenosine (B11128) (A) through a 5'-5' triphosphate bridge. During transcription, RNA polymerase incorporates the GpppA molecule at the 5' end of the mRNA transcript, creating a "Cap 0" structure. This cap is crucial for protecting the mRNA from degradation by exonucleases and promoting efficient translation into protein.[1][2] The use of GpppA is particularly relevant for transcripts that must begin with an adenosine nucleotide.[3][4]
Q2: What is a typical capping efficiency to expect when using GpppA?
A2: The efficiency of co-transcriptional capping with GpppA can be variable and is often lower than other methods. This is primarily because standard T7 RNA polymerase promoters prefer a guanine (B1146940) (G) as the starting nucleotide, whereas GpppA initiates with an adenosine (A).[3] While methods like CleanCap can achieve over 95% efficiency, traditional dinucleotide analogs like GpppA typically result in lower and more variable capping rates, sometimes around 80% or less, depending on the specific reaction conditions and template sequence.[][6] Optimizing the ratio of cap analog to GTP is a critical step to maximize efficiency.[7]
Q3: How does co-transcriptional capping with GpppA differ from other capping methods?
A3: Capping strategies vary in their workflow, efficiency, and the type of cap structure they produce. The primary methods are co-transcriptional capping with analogs (like GpppA or ARCA) and post-transcriptional enzymatic capping. Co-transcriptional capping is a simpler, one-pot reaction, but efficiency can be a challenge.[8][9] Post-transcriptional capping is a separate enzymatic step after IVT, which can achieve nearly 100% capping but adds complexity and cost to the manufacturing process.[7][10]
| Capping Method | Typical Efficiency | Key Advantages | Key Disadvantages |
| Co-transcriptional (GpppA) | Variable (often <80%) | Simpler one-pot reaction; useful for A-initiating transcripts.[8] | Lower efficiency due to polymerase preference for G-initiation; requires high molar excess of cap analog.[3][7] |
| Co-transcriptional (ARCA) | ~80%[6] | Prevents reverse incorporation of the cap analog.[10][11] | Generates Cap-0 structure; requires high cap-to-GTP ratio, reducing overall RNA yield.[12][13] |
| Co-transcriptional (CleanCap®) | >95%[][14] | High efficiency; generates Cap-1 structure in one step; does not require reducing GTP concentration.[6] | Can be costly and may have licensing requirements.[14] |
| Post-transcriptional (Enzymatic) | ~100%[10] | Highest efficiency; produces a natural cap structure; independent of transcript sequence.[9][15] | Multi-step process, more complex, and time-consuming.[7][12] |
Q4: How can I accurately measure the capping efficiency of my mRNA?
A4: Several analytical methods can determine mRNA capping efficiency, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the industry gold standard for its high sensitivity and resolution.[1][] This method typically involves enzymatic digestion of the mRNA to isolate the 5' end fragment, which is then analyzed.[][17] Other methods include ribozyme cleavage assays followed by polyacrylamide gel electrophoresis (PAGE) or HPLC, and techniques involving fluorescently labeled cap analogs.[][][18]
Troubleshooting Low GpppA Capping Efficiency
Use this guide to diagnose and resolve common issues encountered during co-transcriptional capping with GpppA.
Caption: Troubleshooting workflow for low GpppA capping efficiency.
Q: My capping efficiency is very low. Where should I start troubleshooting?
A: The most common cause of low co-transcriptional capping efficiency is suboptimal competition between the cap analog and GTP for initiation of transcription.[7] Start by carefully evaluating and optimizing the molar ratio of GpppA to GTP in your IVT reaction. A standard starting point is a 4:1 ratio of GpppA:GTP.[6] If this does not yield satisfactory results, perform a titration to find the optimal ratio for your specific template and conditions.
Q: Could my DNA template design be affecting GpppA incorporation?
A: Yes, the promoter and initial transcribed sequence are critical. The standard T7 RNA polymerase promoter (class III, φ6.5) has a strong preference for initiating transcription with a guanosine (G).[3] Since GpppA initiates with an adenosine (A), this inherent polymerase preference can significantly lower capping efficiency.
-
Solution 1: Ensure your DNA template sequence immediately following the T7 promoter starts with "AGG...", where the 'A' is the +1 nucleotide for transcription initiation.
-
Solution 2: For higher efficiency with A-initiating transcripts, consider using a T7 class II promoter (φ2.5), which naturally prefers to start transcription with an ATP and can incorporate GpppA more efficiently.[3][19]
Q: How do reaction kinetics (time, temperature) impact GpppA capping?
A: Both time and temperature can influence the outcome. While longer incubation times may increase the overall yield of RNA, they also increase the risk of RNA degradation by any contaminating RNases or inherent instability, which can lead to a lower percentage of intact, capped molecules.[15] It is crucial to perform reactions at an optimal temperature (typically 37°C) for a defined period (e.g., 2-4 hours) and then stop the reaction and purify the mRNA promptly.
Q: I've optimized my GpppA:GTP ratio and template, but efficiency is still poor. What's next?
A: If the primary factors have been addressed, investigate the quality and integrity of your reagents.
-
Reagent Quality: Ensure that your GpppA analog, NTPs, and RNA polymerase are of high quality and have been stored correctly. Thaw reagents on ice and avoid repeated freeze-thaw cycles.
-
Template Purity: The DNA template must be highly pure. Contaminants from plasmid preparation or PCR can inhibit the transcription reaction.
-
Secondary Structure: Complex secondary structures in the 5' region of the transcript can sometimes hinder the capping process. Some enzymatic capping systems allow for higher reaction temperatures to resolve secondary structures, which is an advantage over co-transcriptional methods.[20]
Experimental Protocols
Protocol 1: Ribozyme Cleavage Assay for Capping Efficiency Analysis
This method uses a ribozyme to cleave the mRNA transcript at a specific site near the 5' end, generating short 5' fragments that can be separated by size to quantify capped versus uncapped populations.[18]
Methodology:
-
Ribozyme Annealing and Cleavage:
-
In a reaction tube, combine the in vitro transcribed mRNA sample with a specific ribozyme designed to cleave near the 5' end.
-
Heat the mixture to denature the RNA and then cool slowly to allow the ribozyme to anneal to the target site on the mRNA.
-
Initiate the cleavage reaction by adding MgCl₂ to the required final concentration and incubate under optimal conditions for the ribozyme.[18]
-
-
Purification of 5' Fragments:
-
Purify the short 5' cleavage products from the reaction mixture, which also contains the long 3' cleavage product and uncleaved mRNA. This is typically done using silica-based columns that selectively bind small RNA fragments.[][18]
-
-
Visualization and Quantification:
-
Separate the purified 5' fragments using denaturing polyacrylamide gel electrophoresis (PAGE) with a high concentration of urea (B33335) (e.g., 21% PAGE, 8 M urea).[18]
-
The capped fragment will migrate slower than the uncapped (5'-triphosphate) fragment due to the added mass and charge of the cap structure.
-
Stain the gel with a suitable RNA stain (e.g., SYBR Gold) and visualize the bands.
-
Quantify the intensity of the bands corresponding to the capped and uncapped products. The capping efficiency is calculated as: Efficiency (%) = [Intensity of Capped Band / (Intensity of Capped Band + Intensity of Uncapped Band)] x 100[18]
-
Caption: Comparison of co-transcriptional and post-transcriptional capping pathways.
References
- 1. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 2. How to Detect mRNA Capping Efficiency | MtoZ Biolabs [mtoz-biolabs.com]
- 3. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 8. Getting IVT Right Improving Capping Efficiency [cellandgene.com]
- 9. Comparing Capping - Aldevron Thought Leadership [aldevron.com]
- 10. neb-online.fr [neb-online.fr]
- 11. benchchem.com [benchchem.com]
- 12. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 13. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 14. Co-transcriptional capping [takarabio.com]
- 15. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Synthetic mRNA capping [beilstein-journals.org]
- 20. neb.com [neb.com]
Technical Support Center: GpppA Quality and In Vitro Transcription
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of GpppA quality on in vitro transcription (IVT) results.
Frequently Asked Questions (FAQs)
Q1: What is GpppA and why is its quality important for in vitro transcription?
GpppA is a dinucleotide cap analog, specifically guanosine(5')triphospho(5')adenosine. It is used in co-transcriptional capping of messenger RNA (mRNA) synthesized via in vitro transcription (IVT). The 5' cap is a critical modification for eukaryotic mRNA, playing a vital role in:
-
mRNA Stability: The cap protects the mRNA transcript from degradation by 5' exonucleases.
-
Translation Initiation: The cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in recruiting the ribosome to the mRNA for protein synthesis.
The quality of GpppA is paramount as impurities can significantly impact the efficiency of the capping reaction and the overall yield and quality of the transcribed mRNA. High-quality GpppA ensures a higher percentage of properly capped, functional mRNA, which is crucial for downstream applications such as protein expression in cell-based assays or for therapeutic use.
Q2: What are the common issues encountered when using GpppA of suboptimal quality?
Using GpppA of suboptimal quality can lead to several issues during and after your IVT reaction:
-
Low mRNA Yield: Impurities in the GpppA preparation can inhibit the T7 RNA polymerase, leading to a significant reduction in the overall amount of mRNA synthesized.
-
Low Capping Efficiency: The presence of contaminants can interfere with the incorporation of the GpppA cap analog at the 5' end of the transcript. This results in a heterogeneous population of mRNA, with a significant fraction of uncapped or improperly capped molecules.
-
Truncated or Aberrant Transcripts: Some impurities may cause premature termination of transcription, leading to the production of shorter, non-functional mRNA molecules.
-
Reduced Translational Efficiency: Even if transcription yields are acceptable, poorly capped mRNA will not be efficiently translated into protein, leading to lower protein expression in your experiments.
-
Immunogenicity: For therapeutic applications, uncapped or improperly capped mRNA can trigger an innate immune response, which is undesirable.
Q3: How does GpppA compare to other cap analogs like ARCA and CleanCap®?
GpppA, Anti-Reverse Cap Analog (ARCA), and CleanCap® are all used for co-transcriptional capping, but they differ in their structure and performance.
-
GpppA (and m7GpppA/G): These are standard cap analogs. A significant drawback is that they can be incorporated in both the correct (forward) and incorrect (reverse) orientation by RNA polymerase.[1] Transcripts with a reverse cap are not efficiently translated.[1] To favor forward incorporation when using a T7 promoter that initiates with guanosine, a high ratio of cap analog to GTP is often used, which can decrease the overall mRNA yield.[2][3] However, GpppA can be used effectively with T7 class II promoters that initiate with adenosine (B11128), which circumvents the reverse incorporation issue.[4]
-
ARCA (Anti-Reverse Cap Analog): ARCA is modified with a methyl group at the 3'-OH of the 7-methylguanosine. This modification prevents the RNA polymerase from initiating transcription from the wrong end, ensuring that the cap is incorporated only in the correct orientation.[1] This leads to a higher proportion of translationally active mRNA. However, ARCA capping efficiency is typically in the range of 50-80% and can still result in lower mRNA yields compared to enzymatic capping.[1][5]
-
CleanCap® Reagents: These are trinucleotide cap analogs that are designed for high-efficiency co-transcriptional capping (often >95%).[5][6] They are incorporated as a single unit, and their use often does not require a reduction in the GTP concentration, leading to higher yields of capped mRNA.[2][6] Different CleanCap® reagents are available for different promoter initiation sequences (e.g., AGG).[7]
Troubleshooting Guide
Issue 1: Low mRNA Yield in Co-transcriptional Capping with GpppA
| Possible Cause | Recommended Action |
| Poor GpppA Quality | 1. Verify the purity of your GpppA stock using HPLC. 2. Purchase high-purity GpppA from a reputable supplier. 3. If you suspect degradation, use a fresh aliquot of GpppA. |
| Suboptimal Cap Analog:GTP Ratio | 1. If using a standard T7 promoter (initiating with G), a high cap:GTP ratio (e.g., 4:1) is often required, which can lower yield.[3] 2. Consider switching to a T7 class II promoter that initiates with A to improve GpppA incorporation and allow for a more balanced NTP pool. 3. Perform a titration experiment to determine the optimal cap:GTP ratio for your specific template and reaction conditions. |
| Inhibition of RNA Polymerase | 1. Impurities in the GpppA preparation can inhibit T7 RNA polymerase.[8] 2. Ensure all other reaction components (NTPs, DNA template, buffer) are of high quality and free of contaminants like ethanol (B145695) or salts.[8] |
| Degraded Reagents | 1. Use fresh aliquots of all reagents, including GpppA, NTPs, and enzyme. 2. Avoid multiple freeze-thaw cycles of your reagents. |
Issue 2: Low Capping Efficiency (<70%)
| Possible Cause | Recommended Action |
| Incorrect Cap Analog:GTP Ratio | 1. Increase the molar ratio of GpppA to GTP. A common starting point is 4:1.[3] 2. Be aware that increasing this ratio may further decrease the overall mRNA yield. |
| GpppA Degradation | 1. GpppA can be susceptible to hydrolysis. Store it properly and use fresh aliquots. 2. Analyze the integrity of your GpppA stock by HPLC. |
| Suboptimal Transcription Initiation Site | 1. If using GpppA with a standard T7 promoter that initiates with "GGG", the polymerase will preferentially use GTP over GpppA for initiation. 2. For optimal GpppA incorporation, use a DNA template with a T7 class II promoter that initiates with an adenosine ("AGG").[7] |
| Inaccurate Quantification of Capping Efficiency | 1. Use a robust analytical method like LC-MS to accurately determine capping efficiency.[9][10][11][12] 2. Ensure your analysis can distinguish between capped, uncapped, and aberrantly capped species. |
Data Presentation
Table 1: Comparison of Co-transcriptional Capping Methods
| Parameter | GpppA/m7GpppG | ARCA | CleanCap® AG |
| Cap Structure | Cap 0 | Cap 0 | Cap 1 |
| Capping Efficiency | ~70% (with 4:1 cap:GTP ratio)[2] | 50-80%[1][5] | >95%[5][6] |
| mRNA Yield | Lower (due to reduced GTP)[3] | Moderate | High[2][6] |
| Reverse Incorporation | Yes (with G-initiating promoters)[1] | No[1] | No |
| Template Requirement | Standard or A-initiating promoter | Standard G-initiating promoter | AG-initiating promoter[7] |
| Relative Cost | Low | Moderate | High |
Experimental Protocols
Protocol 1: Quality Assessment of GpppA by HPLC
This protocol provides a general framework for assessing the purity of a GpppA sample using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Prepare a stock solution of your GpppA sample in nuclease-free water at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a standard curve if quantitative analysis is desired.
-
Use a high-purity GpppA standard from a reliable source as a reference.
-
-
HPLC System and Column:
-
An HPLC system with a UV detector is required.
-
A reverse-phase C18 column is commonly used for nucleotide analysis.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 0% to 25% Mobile Phase B over 30 minutes is a good starting point.
-
-
Analysis:
-
Inject the GpppA standard and your sample.
-
Monitor the elution profile at 260 nm.
-
The purity of your GpppA sample can be estimated by the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Co-transcriptional Capping with GpppA during IVT
This protocol is a starting point for a 20 µL in vitro transcription reaction using GpppA. Optimization may be necessary.
-
Reaction Setup:
-
At room temperature, combine the following in a nuclease-free microfuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template with an A-initiating T7 promoter
-
2 µL of 100 mM DTT
-
NTP mix (10 mM ATP, 10 mM CTP, 10 mM UTP, 2.5 mM GTP)
-
10 mM GpppA
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
-
Incubation:
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
Purification:
-
Purify the mRNA using a suitable method, such as LiCl precipitation or a column-based kit.
-
Protocol 3: Analysis of Capping Efficiency by LC-MS
This is a conceptual overview. The exact protocol will depend on the specific LC-MS system and software used.
-
mRNA Digestion:
-
Fragment Enrichment (Optional but Recommended):
-
The 5' fragment can be enriched using methods like streptavidin bead capture if a biotinylated DNA probe was used.
-
-
LC-MS Analysis:
-
The digested sample is injected into an LC-MS system.
-
Ion-pair reversed-phase liquid chromatography is often used to separate the different 5' fragments (e.g., capped, uncapped).
-
The mass spectrometer is used to identify and quantify the fragments based on their mass-to-charge ratio.
-
-
Data Analysis:
-
The capping efficiency is calculated by comparing the peak area of the capped fragment to the total peak area of all identified 5' fragments (capped + uncapped).[9]
-
Mandatory Visualizations
Caption: In Vitro Transcription and Co-transcriptional Capping Workflow.
Caption: Troubleshooting Logic for Low mRNA Yield in IVT.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. neb.com [neb.com]
- 4. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2′O positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-transcriptional capping [takarabio.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. An engineered T7 RNA polymerase for efficient co-transcriptional capping with reduced dsRNA byproducts in mRNA synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00023D [pubs.rsc.org]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of GpppA-Capped Transcripts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the stability of your GpppA-capped transcripts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 5' cap on mRNA transcripts?
The 5' cap is a crucial modification on eukaryotic mRNAs that consists of a guanosine (B1672433) nucleotide methylated at the N7 position (m7G) and linked to the first nucleotide of the RNA via a 5'-5' triphosphate bridge.[1] This structure is essential for:
-
Stability: The cap protects the mRNA from degradation by 5' exonucleases, which increases its half-life within the cell.[2][3]
-
Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a critical step for recruiting ribosomes to the mRNA to begin protein synthesis.[4][5]
-
Splicing and Export: The cap plays a role in pre-mRNA splicing, polyadenylation, and the export of mRNA from the nucleus to the cytoplasm.[1]
Q2: What is the difference between a GpppA cap and an m7GpppA cap?
A GpppA cap is an unmethylated cap structure.[2] The mature, functional cap found on most eukaryotic mRNAs is the m7GpppA cap (Cap-0), which contains a methyl group on the guanine (B1146940) base at the N7 position. This methylation is critical for high-affinity binding to eIF4E and subsequent efficient translation.[4] Transcripts with an unmethylated GpppA cap are less stable and are translated less efficiently.
Q3: What are the main strategies for producing capped transcripts in vitro?
There are two primary methods for generating capped transcripts in vitro:
-
Co-transcriptional Capping: A cap analog, such as GpppA, m7GpppA, or an Anti-Reverse Cap Analog (ARCA), is added to the in vitro transcription (IVT) reaction.[6][7] The RNA polymerase initiates transcription with the cap analog.
-
Post-transcriptional (Enzymatic) Capping: The RNA is first transcribed with a 5'-triphosphate end.[7] Subsequently, a capping enzyme, such as the vaccinia virus capping enzyme, is used in a separate reaction to add the cap structure.[8][9] This process involves three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine N7-methyltransferase.[10][11]
Q4: How does the poly(A) tail contribute to the stability of GpppA-capped transcripts?
The poly(A) tail, a long sequence of adenine (B156593) nucleotides at the 3' end of the mRNA, works synergistically with the 5' cap to enhance stability and translation. The poly(A)-binding protein (PABP) binds to the poly(A) tail and can also interact with proteins bound to the 5' cap, forming a "closed-loop" structure.[12] This circularization is thought to protect the mRNA from exonuclease degradation and promote efficient ribosome recycling and translation.[12] The length of the poly(A) tail is a critical determinant of mRNA stability; deadenylation (shortening of the poly(A) tail) is often the first step in mRNA degradation.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of Capped Transcripts During Co-transcriptional Capping
-
Possible Cause: The cap analog competes with GTP for incorporation by the RNA polymerase. A high ratio of cap analog to GTP can lead to lower overall RNA yield.[15]
-
Troubleshooting Steps:
-
Optimize the Cap Analog to GTP Ratio: A common starting point is a 4:1 ratio of cap analog to GTP.[7] However, this can be optimized for your specific template and polymerase. Create a titration matrix to test different ratios.
-
Consider an Alternative Capping Strategy: Post-transcriptional enzymatic capping can result in higher RNA yields because the GTP concentration is not limiting during the transcription reaction.[7][16]
-
Use a High-Yield IVT Kit: Ensure you are using a transcription kit optimized for high yields of long transcripts.
-
| Capping Method | Typical Capping Efficiency | Relative RNA Yield |
| Co-transcriptional (Standard Cap Analog) | ~80% | Moderate |
| Co-transcriptional (ARCA) | ~100% of correctly oriented caps | Moderate |
| Post-transcriptional (Enzymatic) | >95% | High |
Data compiled from various sources.[7][9]
Issue 2: Low Protein Expression from Capped Transcripts
-
Possible Cause 1: Reverse Incorporation of the Cap Analog: Standard cap analogs like m7GpppA can be incorporated in the incorrect "reverse" orientation (ApppG(m7)-RNA), which is not efficiently translated.[6][17]
-
Troubleshooting Steps:
-
Use an Anti-Reverse Cap Analog (ARCA): ARCA analogs, such as 3'-O-Me-m7GpppG, are modified to prevent elongation from the 3'-OH of the m7G, ensuring that nearly 100% of the capped transcripts are in the correct orientation for translation.[6][18]
-
Use a T7 Promoter that Initiates with Adenosine (B11128): For GpppA capping, using a T7 class II promoter (e.g., ϕ2.5) that initiates transcription with an adenosine can prevent reverse incorporation.[17]
-
-
Possible Cause 2: Incomplete Methylation (Cap-0 vs. Cap-1): For applications in cells, a Cap-1 structure (methylation at the 2'-O position of the first nucleotide) can be crucial for avoiding the innate immune response and enhancing stability.[3]
-
Troubleshooting Steps:
-
Possible Cause 3: Poor RNA Quality: Degradation or impurities in the RNA sample can inhibit translation.
-
Troubleshooting Steps:
-
Assess RNA Integrity: Run your purified RNA on a denaturing agarose (B213101) gel or use a bioanalyzer to check for degradation.
-
Purify the RNA: Use methods like lithium chloride precipitation or spin columns to remove unincorporated nucleotides, enzymes, and DNA template.[20]
-
Issue 3: Rapid Degradation of GpppA-Capped Transcripts
-
Possible Cause 1: Lack of a Sufficient Poly(A) Tail: The poly(A) tail is critical for protecting the 3' end of the transcript from exonucleases.[13]
-
Troubleshooting Steps:
-
Add a Poly(A) Tail: This can be done by including a poly(T) sequence in the DNA template for transcription or by using poly(A) polymerase in a post-transcriptional step. A tail length of at least 30 nucleotides is generally required for stability.[13]
-
-
Possible Cause 2: Improper Storage and Handling: RNA is highly susceptible to degradation by RNases.[21]
-
Troubleshooting Steps:
-
Possible Cause 3: Decapping Enzyme Activity: Cellular enzymes can remove the 5' cap, initiating degradation.[4][22]
-
Troubleshooting Steps:
-
Use Modified Cap Analogs: Cap analogs with modifications in the triphosphate bridge, such as a methylene (B1212753) group, have been shown to be resistant to decapping enzymes like Dcp2.[4][22]
-
Experimental Protocols
Protocol 1: Co-transcriptional Capping using GpppA
This protocol is a general guideline for in vitro transcription with a GpppA cap analog.
-
Assemble the Transcription Reaction at Room Temperature:
-
Nuclease-free water: to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
10 mM ATP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM UTP: 2 µL
-
10 mM GTP: 0.5 µL
-
10 mM GpppA: 2 µL (This creates a 4:1 ratio of cap analog to GTP)
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.[20]
-
Purification: Purify the capped RNA using a spin column or lithium chloride precipitation to remove enzymes, salts, and unincorporated nucleotides.[20]
-
Quality Control: Assess the concentration, purity, and integrity of the RNA using a spectrophotometer and denaturing gel electrophoresis.
Protocol 2: Post-transcriptional Enzymatic Capping
This protocol uses the Vaccinia Capping System to add a Cap-0 structure to an existing transcript.
-
Assemble the Capping Reaction on Ice:
-
Nuclease-free water: to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
Purified RNA (up to 50 µg): X µL
-
10 mM GTP: 2.5 µL
-
10 mM S-adenosylmethionine (SAM): 5 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Vaccinia Capping Enzyme: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour.[9]
-
Purification: Purify the RNA using a method that effectively removes proteins and small molecules, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a suitable spin column.
-
Quality Control: Verify the integrity and concentration of the capped RNA.
Visualizations
Caption: Enzymatic capping pathway for generating a mature Cap-0 structure.
Caption: Major mRNA degradation pathways in eukaryotes.
Caption: General workflow for producing capped mRNA transcripts in vitro.
References
- 1. mRNA quality control at the 5′ end - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential inhibition of mRNA degradation pathways by novel cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of 7-methylguanosine 5'-triphosphate (m(7)GTP)- and P(1)-7-methylguanosine-P(3)-adenosine-5',5'-triphosphate (m(7)GpppA)-bound human full-length eukaryotic initiation factor 4E: biological importance of the C-terminal flexible region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 10. RNA capping: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymology of RNA cap synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeolab.github.io [yeolab.github.io]
- 13. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA degradation triggered by decapping is largely independent of initial deadenylation | The EMBO Journal [link.springer.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. In vitro capping and transcription of rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 22. Stabilized 5′ Cap Analogue for Optochemical Activation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Transcription Cleanup of Unincorporated GpppA
Welcome to the technical support center for post-in vitro transcription (IVT) purification. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for the effective removal of unincorporated GpppA cap analog and other nucleotides from your RNA samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unincorporated GpppA and NTPs after in vitro transcription?
A1: The removal of unincorporated GpppA cap analog and nucleotides is essential for several reasons. Firstly, their presence can lead to inaccurate quantification of your synthesized RNA, as free nucleotides also absorb UV light at 260 nm.[1] Secondly, residual NTPs and cap analog can interfere with downstream applications such as translation, reverse transcription, and labeling reactions. Finally, for therapeutic applications, the purity of the mRNA is critical to ensure safety and efficacy, as contaminants can induce unwanted immune responses.[2]
Q2: What are the most common methods to purify RNA after transcription?
A2: The most prevalent methods for post-transcription RNA cleanup are Lithium Chloride (LiCl) precipitation, size-exclusion chromatography (often in a spin-column format), and purification using silica-based spin columns.[3] Each method has its own advantages and is suited for different experimental needs.[4]
Q3: Which purification method should I choose for my experiment?
A3: The choice of method depends on factors such as the size of your RNA, the required purity, the desired final concentration, and the scale of your transcription reaction. LiCl precipitation is effective for large RNAs but less so for smaller transcripts.[4] Size-exclusion chromatography is excellent for removing small molecules and for buffer exchange.[5] Silica-based columns are fast and efficient at removing a broad range of impurities.[6]
Q4: Can I use standard ethanol (B145695) precipitation to remove unincorporated GpppA?
A4: While ethanol precipitation is a common method for concentrating nucleic acids, it is generally not effective at completely removing unincorporated nucleotides and cap analogs, as they can co-precipitate with the RNA.[4] For applications requiring high purity, more specific methods are recommended.
Method Selection Workflow
The following diagram provides a decision-making workflow to help you select the most appropriate purification method for your needs.
Caption: Workflow for selecting an appropriate RNA purification method.
Quantitative Data Summary
The table below summarizes the key quantitative parameters for the most common post-transcription purification methods.
| Feature | Lithium Chloride (LiCl) Precipitation | Size-Exclusion Chromatography (Spin Column) | Silica-Based Spin Column |
| Principle of Separation | Selective precipitation of RNA | Separation based on molecular size | RNA binding to silica in the presence of chaotropic salts |
| Typical RNA Recovery | ~75% (can be lower for <300 nt RNA)[7] | >90% | >80% |
| Removal Efficiency | High for unincorporated nucleotides[7] | Excellent for small molecules (salts, NTPs)[5] | High for salts, NTPs, and proteins[6] |
| RNA Size Limitation | Less efficient for RNA < 300 nt[4] | Dependent on column pore size (various available) | Typically for RNA > 20 nt |
| Processing Time | ~1-2 hours (including incubation)[8] | < 15 minutes | < 15 minutes |
| Scalability | Good for various scales | Limited by column capacity | Limited by column capacity |
| Final RNA Concentration | High (pellet can be resuspended in small volumes) | Can be dilute | Dependent on elution volume |
Troubleshooting Guides
Lithium Chloride (LiCl) Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No RNA Pellet | - RNA concentration is too low (< 0.1 mg/mL).[3]- RNA is smaller than 300 nucleotides.[9]- Incomplete precipitation. | - Increase the incubation time at -20°C.- Use a co-precipitant like glycogen (B147801) (note: this may not be compatible with all downstream applications).[10]- For small RNAs, consider an alternative method like silica column purification.[4] |
| Poor A260/A230 Ratio | - Incomplete removal of salts. | - Ensure the pellet is washed thoroughly with 70% ethanol.- After decanting the ethanol, spin the tube briefly and remove any remaining liquid with a fine pipette tip.[3] |
| RNA is Difficult to Resuspend | - Pellet was over-dried. | - Do not air-dry the pellet for too long.- Resuspend in a suitable buffer and heat at 65°C for 5-10 minutes to aid dissolution.[3] |
Size-Exclusion Chromatography (Spin Columns)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Recovery | - Incorrect spin speed or time.- Column is overloaded. | - Follow the manufacturer's protocol for centrifugation speed and duration.- Do not exceed the recommended sample volume for the column.[11] |
| Presence of Unincorporated Nucleotides in Eluate | - Incorrect column type for the application.- Sample volume is too large. | - Ensure the column's size exclusion limit is appropriate for separating your RNA from small molecules.- A larger sample volume can lead to broader peaks and less efficient separation.[11] |
| Peak Tailing in FPLC/HPLC | - Interactions between the sample and the stationary phase.- Poorly packed column. | - Adjust the salt concentration of the mobile phase to minimize ionic interactions.[12]- Use a pre-packed, high-quality column.[12] |
Silica-Based Spin Columns
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | - Incomplete lysis or binding.- Column is overloaded.- Inefficient elution. | - Ensure the binding buffer is correctly mixed with the sample.- Do not exceed the column's binding capacity.- Apply the elution buffer directly to the center of the silica membrane and allow it to incubate for a few minutes before centrifugation. |
| RNA Degradation | - RNase contamination of tubes or solutions. | - Use certified RNase-free plasticware and solutions.- Work in a clean environment and wear gloves.[13] |
| Ethanol Carryover in Eluted RNA | - Incomplete removal of wash buffer. | - After the final wash step, perform an additional "dry" spin of the column to remove any residual ethanol before elution. |
Experimental Protocols
Protocol 1: Lithium Chloride (LiCl) Precipitation
This protocol is suitable for the purification of RNA transcripts larger than 300 nucleotides.[4]
-
To your in vitro transcription reaction, add nuclease-free water to a final volume of 50 µL.
-
Add 25 µL of 7.5 M LiCl solution and mix thoroughly.[3]
-
Incubate the mixture at -20°C for at least 30 minutes.[3]
-
Centrifuge at maximum speed in a microcentrifuge for 15 minutes at 4°C to pellet the RNA.[3]
-
Carefully aspirate and discard the supernatant, which contains the unincorporated nucleotides.
-
Wash the pellet by adding 500 µL of cold 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Carefully remove the ethanol wash.
-
Briefly spin the tube again and remove any residual liquid with a fine pipette tip.[3]
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or buffer.
Protocol 2: Size-Exclusion Chromatography (Spin Column)
This method is ideal for rapid buffer exchange and removal of small molecules from RNA samples.
-
Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This typically involves a brief centrifugation step.
-
Place the column into a clean collection tube.
-
Carefully apply your in vitro transcription reaction mixture to the center of the column bed.
-
Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).
-
The purified RNA will be in the eluate in the collection tube. The unincorporated GpppA and NTPs are retained in the column matrix.
Protocol 3: Silica-Based Spin Column Purification
This is a rapid method for purifying high-quality RNA.
-
Adjust the volume of your in vitro transcription reaction to 100 µL with nuclease-free water.[3]
-
Add the volume of binding buffer specified in the kit's protocol (this usually contains a chaotropic agent and ethanol). Mix well.
-
Transfer the mixture to the silica spin column placed in a collection tube.
-
Centrifuge for 1 minute and discard the flow-through. The RNA is now bound to the silica membrane.
-
Add the specified volume of wash buffer (typically containing ethanol) to the column.
-
Centrifuge for 1 minute and discard the flow-through. Repeat this wash step.
-
After the final wash, centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Place the column in a new, sterile collection tube.
-
Add 30-50 µL of nuclease-free water directly to the center of the silica membrane.
-
Incubate for 1-2 minutes at room temperature.
-
Centrifuge for 1 minute to elute the purified RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.jp [promega.jp]
- 7. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
GpppA Compatibility with RNA Polymerases: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on using the GpppA cap analog in in vitro transcription (IVT) reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and performance data.
Frequently Asked Questions (FAQs)
Q1: What is GpppA and what is its function in in vitro transcription?
GpppA, or 7-methylguanosine(5')triphospho(5')adenosine, is a dinucleotide cap analog. It is used in co-transcriptional capping to add a 5' cap structure to messenger RNA (mRNA) synthesized in vitro. This 5' cap is a critical modification for synthetic mRNA, as it protects the transcript from degradation by exonucleases and is essential for efficient translation into protein in eukaryotic cells.[1][2]
Q2: Which RNA polymerases are compatible with GpppA?
GpppA is primarily used with bacteriophage RNA polymerases such as T7, SP6, and T3.[2] These polymerases can initiate transcription by incorporating the GpppA dinucleotide at the 5' end of the new RNA transcript.[2] For GpppA to be incorporated efficiently, the transcription initiation site on the DNA template should ideally begin with an adenosine (B11128) (A).[2]
Q3: How does GpppA compare to other cap analogs like ARCA?
GpppA is a conventional cap analog that mimics the natural cap structure.[3] However, during the IVT reaction, it can be incorporated in two different orientations: the correct "forward" orientation and a non-functional "reverse" orientation.[3] This can result in a mixed population of mRNA, with only the correctly capped transcripts being translated efficiently.[3]
Anti-Reverse Cap Analogs (ARCAs) were designed to overcome this issue.[3] A modification on the ARCA molecule ensures it is incorporated only in the correct orientation, leading to a more homogeneous and translationally active mRNA product.[3][4]
Q4: What is the mechanism of GpppA incorporation?
During co-transcriptional capping, GpppA is added to the IVT reaction mix along with the four standard nucleoside triphosphates (NTPs). The RNA polymerase initiates transcription by recognizing the promoter on the DNA template. GpppA then competes with GTP for the initiation step.[5] When GpppA is incorporated, it becomes the first part of the nascent RNA chain, resulting in a 5'-capped mRNA molecule.
References
Validation & Comparative
GpppA vs. m7GpppA: A Comparative Guide to In Vitro Transcription Efficiency
For researchers and drug development professionals engaged in the synthesis of messenger RNA (mRNA) for therapeutic or research purposes, the choice of a 5' cap analog is a critical determinant of the resulting mRNA's functionality. This guide provides a detailed comparison of two fundamental cap analogs: GpppA and its methylated counterpart, m7GpppA, with a focus on their impact on in vitro transcription (IVT) and subsequent translational efficiency.
The 5' cap is a vital modification of eukaryotic mRNA that is essential for its stability, nuclear export, and, most importantly, for the initiation of translation. In the context of in vitro transcription, cap analogs are incorporated at the 5' end of the mRNA transcript to mimic this natural structure.
At a Glance: GpppA vs. m7GpppA
| Feature | GpppA (Guanosine(5')triphospho(5')adenosine) | m7GpppA (7-Methylguanosine(5')triphospho(5')adenosine) |
| Structure | Unmethylated guanosine (B1672433) cap analog | N7-methylated guanosine cap analog |
| In Vitro Transcription Incorporation | Comparable to m7GpppA | Comparable to GpppA |
| Translational Efficiency | Significantly lower in eukaryotic systems | High in eukaryotic systems |
| Primary Function | Serves as a precursor for enzymatic capping or as a non-translatable control | Promotes efficient cap-dependent translation |
| Key Advantage | Cost-effective for applications not requiring translation | Essential for producing translationally active mRNA |
In Vitro Transcription Efficiency: A Closer Look
Experimental evidence suggests that the efficiency of incorporation of GpppA and m7GpppA during in vitro transcription is comparable. A study utilizing bacteriophage T7 DNA primase, which serves as a model for RNA synthesis, demonstrated that both GpppA and m7GpppA are incorporated to a similar extent. The reactions with both cap analogs proceeded to approximately 96% completion after 21 hours, indicating no significant difference in the efficiency of the capping reaction itself.
Translational Efficiency: The Critical Distinction
The most significant difference between GpppA and m7GpppA lies in the translational competence of the resulting mRNA. The N7-methylation of the guanosine cap is a crucial recognition element for the eukaryotic translation initiation factor 4E (eIF4E). The binding of eIF4E to the m7G cap is a rate-limiting step in the initiation of cap-dependent translation.
Consequently, mRNAs capped with m7GpppA are readily recognized by the translational machinery, leading to robust protein expression. In contrast, mRNAs capped with the unmethylated GpppA are poorly translated in eukaryotic systems. This makes GpppA unsuitable for applications where high levels of protein expression are desired.
Experimental Protocols
To provide a framework for comparing the efficiency of GpppA and m7GpppA, detailed protocols for in vitro transcription followed by in vitro translation are provided below. These protocols are designed to synthesize a firefly luciferase (Fluc) reporter mRNA, allowing for a quantitative comparison of protein expression.
Experiment 1: In Vitro Transcription of Capped Luciferase mRNA
This protocol describes the synthesis of Fluc mRNA using co-transcriptional capping with either GpppA or m7GpppA.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the firefly luciferase gene
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
GpppA cap analog
-
m7GpppA cap analog
-
10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or LiCl precipitation reagents
Procedure:
-
Thaw all reagents on ice. Keep enzymes in a freezer block or on ice.
-
Set up the following 20 µL transcription reactions in separate nuclease-free tubes for GpppA and m7GpppA:
Component Volume Final Concentration Nuclease-free water Up to 20 µL - 10X Transcription Buffer 2 µL 1X 100 mM ATP 2 µL 10 mM 100 mM CTP 2 µL 10 mM 100 mM UTP 2 µL 10 mM 25 mM GTP 0.5 µL 0.625 mM 25 mM Cap Analog (GpppA or m7GpppA) 5 µL 6.25 mM Linearized DNA Template (1 µg) X µL 50 ng/µL RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the synthesized mRNA using an RNA purification kit or by LiCl precipitation.
-
Elute the purified mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer.
Experiment 2: In Vitro Translation of Capped Luciferase mRNA
This protocol describes the translation of the synthesized GpppA- and m7GpppA-capped Fluc mRNAs using a rabbit reticulocyte lysate system.
Materials:
-
Purified GpppA-capped Fluc mRNA
-
Purified m7GpppA-capped Fluc mRNA
-
Uncapped Fluc mRNA (as a negative control)
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[35S]-methionine (for radiolabeling) or Luciferase Assay System (for non-radioactive detection)
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other reagents on ice.
-
For each mRNA variant (GpppA-capped, m7GpppA-capped, and uncapped), set up the following 25 µL translation reaction in a nuclease-free tube:
Component Volume Rabbit Reticulocyte Lysate 17.5 µL Amino Acid Mixture (-Met) 0.5 µL [35S]-methionine or Luciferase Substrate 1 µL Capped/Uncapped mRNA (500 ng) X µL | Nuclease-free water | Up to 25 µL |
-
Mix gently and incubate at 30°C for 90 minutes.
-
For Radiolabeled Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the protein products by SDS-PAGE and autoradiography.
-
For Luciferase Assay: Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding a luciferase substrate and measuring the resulting luminescence in a luminometer.
-
Compare the protein yield or luciferase activity from the GpppA-capped mRNA to that from the m7GpppA-capped mRNA.
Visualizing the Process
To better understand the molecular workflows and pathways, the following diagrams are provided.
Conclusion
A Comparative Guide to GpppA and ARCA Cap Analogs for Enhanced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation into protein. For the in vitro synthesis of functional mRNA for applications ranging from basic research to the development of mRNA-based therapeutics and vaccines, the choice of 5' cap analog is a crucial determinant of the final product's performance.
This guide provides an objective comparison of the standard cap analog GpppA (and its methylated, more translationally active form, m7GpppG) and the Anti-Reverse Cap Analog (ARCA). We will delve into their structural differences, impact on protein expression, and provide supporting experimental data and protocols.
Core Concepts: The Challenge of Cap Orientation
During in vitro transcription (IVT), RNA polymerase incorporates a cap analog at the 5' end of the nascent RNA transcript. Standard dinucleotide cap analogs like GpppA or m7GpppG possess two hydroxyl groups (at the 3' position of each guanosine) from which the polymerase can initiate transcription. This leads to two possible orientations of incorporation:
-
Correct ("Forward") Orientation: The 7-methylguanosine (B147621) (m7G) moiety is exposed at the 5' terminus, which is recognized by the translation initiation factor eIF4E. This leads to active protein synthesis.
-
Incorrect ("Reverse") Orientation: The unmodified guanosine (B1672433) is at the 5' terminus. This structure is not efficiently recognized by the translational machinery, rendering the mRNA untranslatable.[1][2][3]
This results in a mixed population of mRNA, where typically 40-50% of the transcripts are incorrectly capped and translationally inactive.[1][2] To overcome this limitation, the Anti-Reverse Cap Analog (ARCA) was developed. ARCA is chemically modified, typically by replacing the 3'-hydroxyl group of the 7-methylguanosine with a methoxy (B1213986) group (-OCH3).[4][5][6][7] This modification blocks the RNA polymerase from initiating transcription in the reverse orientation, ensuring that virtually 100% of the capped transcripts are functional.[3][4][5][8]
References
- 1. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARCA Cap: Boost RNA Translation [baseclick.eu]
- 6. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]
- 7. researchgate.net [researchgate.net]
- 8. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Translational Efficiency of GpppA-Capped vs. CleanCap® mRNA
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its translational efficiency, stability, and immunogenicity, making the choice of capping technology paramount in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison between a basic GpppA cap and the advanced CleanCap® technology, supported by experimental data and detailed protocols.
Executive Summary
The 7-methylguanosine (B147621) (m7G) cap is essential for the efficient translation of eukaryotic mRNA. The absence of this methylation in a GpppA cap results in significantly lower protein expression. Furthermore, CleanCap® technology produces a Cap 1 structure (m7GpppNm), which includes an additional 2'-O methylation on the first nucleotide. This Cap 1 structure not only enhances translational efficiency but also helps the mRNA evade the innate immune system. Consequently, CleanCap® mRNA demonstrates vastly superior performance in terms of protein expression and biological activity compared to GpppA-capped mRNA.
Data Presentation: A Comparative Analysis
The following tables summarize the key differences between GpppA-capped and CleanCap® mRNA based on available data.
Table 1: Comparison of Capping Technologies
| Feature | GpppA Capping | CleanCap® Capping |
| Capping Method | Typically enzymatic (post-transcriptional) | Co-transcriptional |
| Cap Structure | GpppA (unmethylated) | m7GpppAm (Cap 1) |
| Capping Efficiency | Variable, dependent on enzyme activity | >95%[1][2] |
| Process Complexity | Multi-step enzymatic process | Single "one-pot" reaction[3] |
Table 2: Performance Comparison of GpppA-capped vs. CleanCap® mRNA
| Performance Metric | GpppA-capped mRNA | CleanCap® mRNA (Cap 1) |
| Translational Efficiency | Very low; lacks the essential 7-methylguanosine for efficient ribosome recruitment. | High; the Cap 1 structure is optimal for translation initiation. |
| Protein Expression Level | Significantly lower than methylated caps. An early study showed tenfold lower interferon synthesis in Xenopus oocytes compared to m7GpppA-capped RNA. | Dramatically increased activity in vivo relative to Cap 0.[3] Cap 1 demonstrates greater stability and improved translation efficiency over Cap 0.[] |
| Immunogenicity | Potentially immunogenic due to the unmethylated cap structure. | Reduced immunogenicity; the Cap 1 structure helps differentiate it as "self" RNA, avoiding recognition by the innate immune system.[][5] |
Key Differences in Cap Structures
The efficiency of translation is directly linked to the structure of the 5' cap. The diagrams below illustrate the structural differences between GpppA, Cap 0, and the Cap 1 structure generated by CleanCap®.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of capped mRNA are provided below.
Protocol 1: Synthesis of CleanCap® mRNA via In Vitro Transcription
This protocol describes the co-transcriptional capping of mRNA using CleanCap® Reagent AG.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
CleanCap® Reagent AG
-
NTPs (ATP, CTP, UTP, GTP)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Transcription Buffer
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: At room temperature, assemble the transcription reaction in the following order:
-
Nuclease-free water
-
Transcription Buffer (10X)
-
NTPs
-
CleanCap® Reagent AG
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.
Protocol 2: Synthesis of GpppA-capped mRNA via Enzymatic Capping
This protocol describes a post-transcriptional enzymatic method to generate GpppA-capped mRNA.
Materials:
-
Uncapped, 5'-triphosphorylated mRNA (from in vitro transcription)
-
Vaccinia Capping Enzyme (or Guanylyltransferase)
-
GTP
-
Reaction Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: Assemble the capping reaction on ice:
-
Nuclease-free water
-
Reaction Buffer (10X)
-
GTP
-
Uncapped mRNA
-
RNase Inhibitor
-
Vaccinia Capping Enzyme (Guanylyltransferase activity)
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour.
-
Purification: Purify the GpppA-capped mRNA using an RNA purification kit to remove enzymes, unincorporated nucleotides, and buffer components.
-
Quality Control: Verify the capping reaction and assess the integrity of the mRNA.
Protocol 3: Assessment of Translational Efficiency using a Reporter Assay
This protocol outlines a general method for comparing the translational efficiency of different capped mRNAs in a mammalian cell line.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Capped mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: On the day of transfection, prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit instructions.
-
Data Analysis: Normalize the luciferase activity to the amount of transfected mRNA to determine the relative translational efficiency.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for producing and evaluating capped mRNA.
Conclusion
The choice of 5' cap structure is a critical consideration in the design of mRNA for therapeutic or research applications. While a GpppA cap represents a basic, unmethylated 5' end, the absence of the 7-methylguanosine severely compromises its ability to initiate translation efficiently. In contrast, CleanCap® technology provides a streamlined, co-transcriptional method to produce mRNA with a Cap 1 structure. This Cap 1 structure, containing both the essential 7-methylguanosine and a 2'-O-methylated first nucleotide, leads to significantly higher translational efficiency, increased stability, and reduced immunogenicity. For researchers and drug developers aiming to maximize protein expression and ensure the safety and efficacy of their mRNA constructs, CleanCap® offers a demonstrably superior alternative to basic GpppA capping.
References
A Comparative Guide to the Validation of GpppA Capping Orientation in Synthetic mRNA
For Researchers, Scientists, and Drug Development Professionals
The integrity of the 5' cap structure is a critical quality attribute of in vitro transcribed (IVT) mRNA, profoundly influencing its stability, translational efficiency, and immunogenicity. For mRNAs initiated with adenosine, a GpppA cap is required. However, co-transcriptional capping with a GpppA dinucleotide can result in its incorporation in the incorrect, reverse orientation (ApppG), rendering the mRNA translationally inactive. This guide provides a comparative overview of common mRNA capping methods with a focus on ensuring and validating the correct GpppA orientation, supported by experimental data and detailed protocols.
Comparison of mRNA Capping Strategies
The choice of capping strategy is paramount in controlling both the efficiency of capping and the correct orientation of the cap structure. The three primary methods—co-transcriptional capping with a GpppA analog (ARCA), co-transcriptional capping with a trinucleotide analog (CleanCap®), and post-transcriptional enzymatic capping—offer distinct advantages and disadvantages.
| Capping Method | Cap Structure | Capping Efficiency (%) | Orientation Control | Key Advantages | Key Disadvantages |
| Co-transcriptional (ARCA) | Cap 0 (m7,3'-OGpppG) | 50 - 80%[1][2] | High (prevents reverse incorporation)[3] | Single-step reaction, cost-effective for smaller scales.[4] | Lower efficiency, requires a high cap-to-GTP ratio which can reduce overall mRNA yield.[5] |
| Co-transcriptional (CleanCap® AG) | Cap 1 (m7GpppAG) | > 95%[1][5] | High (trinucleotide incorporation) | High efficiency in a single step, produces a natural Cap 1 structure.[5][6] | Proprietary technology, can be more expensive.[2] |
| Post-transcriptional (Enzymatic) | Cap 1 (m7GpppA) | ~100%[7][8] | Absolute (sequential enzymatic reactions) | Highest capping efficiency, precise control over the cap structure.[7] | Multi-step process requiring additional enzymes and purification, more time-consuming.[4][5] |
Validation of Capping Orientation
Ensuring the correct GpppA orientation is a two-pronged approach: employing a synthesis strategy that inherently favors the correct orientation, followed by rigorous analytical validation.
1. Synthesis Strategies for Correct Orientation:
-
Anti-Reverse Cap Analogs (ARCA): The most common strategy to prevent reverse incorporation is the use of ARCA.[3] These analogs contain a methyl group on the 3'-hydroxyl of the 7-methylguanosine, which blocks transcription initiation from this nucleotide, thus ensuring that the cap is added in the correct orientation.[9]
-
Promoter-Directed Initiation: For standard GpppA capping, using a T7 class II promoter (e.g., ϕ2.5), which favors ATP as the initiating nucleotide, can promote the correct orientation.[1]
2. Analytical Validation Methods:
The gold standard for validating capping efficiency and orientation is a combination of enzymatic digestion and liquid chromatography-mass spectrometry (LC-MS).[10]
Experimental Protocol: RNase H-Based Cleavage and LC-MS Analysis
This protocol describes the most common method for preparing the 5' end of an mRNA molecule for LC-MS analysis to determine capping status and orientation. The unique mass of the GpppA-capped fragment versus an ApppG-capped or uncapped fragment allows for unambiguous identification and quantification.
Objective: To isolate the 5' terminal fragment of an mRNA transcript for mass spectrometry analysis.
Materials:
-
Purified mRNA sample
-
Biotinylated DNA-RNA chimeric probe (complementary to the 5' end of the mRNA)
-
Thermostable RNase H and reaction buffer
-
Streptavidin-coated magnetic beads
-
Nuclease-free water
-
Appropriate buffers for bead washing and elution
Procedure:
-
Annealing: In a nuclease-free tube, mix the mRNA sample (typically 0.5 µM) with a molar excess of the biotinylated chimeric probe (typically 2.5 µM) in RNase H reaction buffer.[5][11]
-
Heat the mixture to 80°C for 30 seconds to denature secondary structures.[5][11]
-
Allow the mixture to cool slowly to room temperature to facilitate probe annealing.
-
RNase H Digestion: Add Thermostable RNase H to the reaction mixture (final concentration of 0.5 U/µL).[5][11]
-
Incubate at 37°C for 1 hour to allow for cleavage of the RNA strand in the RNA:DNA hybrid.[5][11]
-
Fragment Enrichment:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate according to the manufacturer's instructions to allow the biotinylated probe-RNA fragment complex to bind.
-
Use a magnetic stand to capture the beads and discard the supernatant containing the bulk of the mRNA.
-
Wash the beads several times with a low-salt wash buffer to remove any non-specifically bound material.
-
-
Elution: Elute the 5' fragment from the beads by heating in nuclease-free water at 65°C for 5 minutes.[5]
-
LC-MS Analysis: Analyze the eluted fragment by high-resolution LC-MS to determine its mass and thereby confirm the presence and orientation of the cap structure.[1][12]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in mRNA capping and the validation of cap orientation.
Caption: Overview of mRNA capping strategies.
Caption: RNase H-based validation workflow.
Conclusion
The validation of GpppA capping orientation is a critical step in the quality control of synthetic mRNA. While methods like ARCA and CleanCap® provide robust control over cap orientation during synthesis, a definitive validation by LC-MS is essential for ensuring the quality and translational competence of the final mRNA product. The detailed protocols and comparative data presented in this guide offer a framework for researchers and developers to select the most appropriate capping strategy and implement a rigorous validation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dcp2 Decaps m2,2,7GpppN-Capped RNAs, and Its Activity Is Sequence and Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-yield production of short GpppA- and 7MeGpppA-capped RNAs and HPLC-monitoring of methyltransfer reactions at the guanine-N7 and adenosine-2'O positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A distinct RNA recognition mechanism governs Np4 decapping by RppH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of GpppA and Other Dinucleotide Cap Analogs for mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability, translational efficiency, and immunogenicity, making the choice of cap analog a pivotal decision in the synthesis of mRNA for therapeutic and research applications. This guide provides an objective comparison of the unmethylated dinucleotide cap analog GpppA with other commonly used cap analogs, supported by experimental data and detailed protocols.
Structural and Functional Overview of Dinucleotide Cap Analogs
The 5' cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. This structure is essential for protecting mRNA from degradation by exonucleases and for recruiting the ribosomal machinery to initiate translation.[1] During in vitro transcription (IVT), a cap analog can be co-transcriptionally incorporated to mimic this natural structure.
GpppA and m7GpppA: GpppA is a dinucleotide cap analog composed of a guanosine (B1672433) linked to an adenosine (B11128) through a triphosphate bridge. Its methylated counterpart, m7GpppA (or m7GpppG), is a conventional cap analog that closely resembles the natural cap structure.[1] A significant drawback of these standard cap analogs is that they can be incorporated in two orientations: the correct "forward" orientation and a "reverse" orientation. Transcripts with a reverse-oriented cap are not translated efficiently, which reduces the overall protein yield from the synthetic mRNA.[1] The N7-methylation of the guanosine in m7GpppA is crucial for high-affinity binding to the cap-binding protein eIF4E, a key factor for initiating cap-dependent translation.[2] Therefore, mRNAs capped with the unmethylated GpppA are expected to have significantly lower translational efficiency compared to those with m7GpppA.
ARCA (Anti-Reverse Cap Analog): To address the issue of reverse incorporation, the Anti-Reverse Cap Analog (ARCA) was developed. ARCA is modified with a methyl group at the 3'-O position of the 7-methylguanosine, which prevents the RNA polymerase from incorporating it in the reverse orientation.[1] This ensures that a higher proportion of the capped mRNA is translationally active.
Quantitative Performance Comparison
The choice of cap analog directly impacts the efficiency of mRNA capping and subsequent protein expression. The following tables summarize the performance of different dinucleotide cap analogs based on available experimental data.
Table 1: Capping and Translation Efficiency of Dinucleotide Cap Analogs
| Cap Analog | Capping Efficiency (%) | Relative Translation Efficiency (vs. m7GpppG) | Key Features |
| GpppA | Not widely reported, but expected to be similar to m7GpppG under optimized conditions. | Significantly lower than m7GpppG due to the absence of N7-methylguanosine. | Unmethylated guanosine; prone to reverse incorporation. |
| m7GpppG | ~50-80% (highly dependent on the cap:GTP ratio)[3] | 1.0 (Reference) | Standard cap analog; subject to reverse incorporation, with approximately one-third to one-half of caps (B75204) being in the reverse orientation.[4] |
| ARCA | ~70-85% | 2.3 to 2.6-fold higher than m7GpppG-capped transcripts.[4] | Prevents reverse incorporation, leading to a more translationally active mRNA population. |
| N7-benzylated analogs (e.g., b7Gp3G) | ~79% | 1.87-fold higher than m7GpppG.[5] | Modifications to the N7 position can enhance capping and translation efficiency.[5] |
Table 2: Immunogenicity of Cap Structures
| Cap Structure | Description | Innate Immune Recognition |
| Uncapped (5'-ppp) | 5'-triphosphate end on the mRNA. | Recognized by RIG-I, leading to a potent type I interferon response.[6][7] |
| Cap 0 (e.g., GpppA, m7GpppG, ARCA) | N7-methylguanosine cap without 2'-O methylation of the first nucleotide. | Cap 0 structures on double-stranded RNA can still be recognized by RIG-I, activating an innate immune response.[6][7] |
| Cap 1 | N7-methylguanosine cap with 2'-O methylation of the first nucleotide. | The 2'-O methylation helps the host to distinguish its own mRNA from foreign RNA, thus evading recognition by RIG-I and reducing the innate immune response.[6][8] |
Experimental Protocols
To facilitate a direct comparison of GpppA with other cap analogs, the following detailed experimental protocols are provided.
Experiment 1: In Vitro Transcription with Co-transcriptional Capping
This protocol outlines the synthesis of a firefly luciferase (FLuc) encoding mRNA using co-transcriptional capping with different cap analogs.
Materials:
-
Linearized plasmid DNA template with a T7 promoter upstream of the FLuc gene
-
T7 RNA Polymerase
-
Ribonuclease (RNase) Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
GpppA, m7GpppG, and ARCA cap analogs
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: Assemble the in vitro transcription reactions at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of 100 mM DTT
-
A mixture of ATP, CTP, and UTP to a final concentration of 2 mM each
-
A mixture of GTP and cap analog. For optimal capping, a 4:1 ratio of cap analog to GTP is often recommended (e.g., 4 mM cap analog and 1 mM GTP).
-
1 µg of linearized DNA template
-
20 units of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components thoroughly and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.
Experiment 2: Luciferase Reporter Assay for Translation Efficiency
This protocol describes how to evaluate the translational efficiency of the synthesized mRNAs in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
mRNA transcripts capped with GpppA, m7GpppG, and ARCA
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Opti-MEM I Reduced Serum Medium
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 500 ng of each capped mRNA transcript into Opti-MEM I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's protocol.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.
-
Add the mRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number. Compare the relative light units (RLUs) generated from each capped mRNA to determine their relative translational efficiencies.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb-online.de [neb-online.de]
- 4. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GpppA performance in cell-free translation systems
For researchers, scientists, and drug development professionals, the efficiency of in vitro protein synthesis is paramount. The 5' cap of messenger RNA (mRNA) is a critical determinant of translational efficiency. This guide provides a comprehensive performance comparison of the unmethylated cap analog GpppA against its methylated counterpart, m7GpppA, and the modern co-transcriptcreational capping technology, CleanCap®, in cell-free translation systems.
This comparison guide synthesizes experimental data to provide an objective analysis of these capping strategies, offering insights into their respective impacts on protein yield and translational efficiency. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Executive Summary of Cap Analog Performance
The selection of a 5' cap analog significantly influences the outcome of cell-free protein synthesis. The N7-methylation of the guanosine (B1672433) cap is a key factor for efficient recognition by the eukaryotic translation initiation factor 4E (eIF4E), a critical step for ribosome recruitment and the initiation of translation.[1][2][3][4] Consequently, the unmethylated GpppA cap analog serves as a suboptimal initiator of translation compared to its methylated counterpart, m7GpppA. Modern alternatives, such as CleanCap®, offer further advantages by ensuring correct cap orientation and producing a more natural Cap 1 structure, leading to superior performance.[5]
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of GpppA, m7GpppA, and CleanCap® based on available experimental data and established principles of molecular biology.
| Parameter | GpppA | m7GpppA | CleanCap® | Notes |
| Capping Efficiency (Co-transcriptional) | ~80% | ~80% | >95% | Capping efficiency is influenced by the ratio of cap analog to GTP during in vitro transcription.[6] CleanCap® technology is designed for high-efficiency incorporation. |
| Cap Orientation | Prone to reverse orientation | Prone to reverse orientation | Correct orientation | Standard dinucleotide cap analogs can be incorporated in a reverse, non-functional orientation.[7] CleanCap® is a trinucleotide that ensures correct orientation. |
| eIF4E Binding Affinity | Low | High | High | The N7-methyl group on the guanosine is crucial for high-affinity binding to eIF4E.[1][4] |
| Relative Translation Efficiency | Very Low | Moderate to High | High to Very High | Translation efficiency is directly correlated with eIF4E binding. GpppA-capped mRNA shows significantly reduced translation.[1] |
| Expected Protein Yield | Very Low | Moderate | High | Protein yield is a direct consequence of translation efficiency. |
| Cap Structure | Cap 0 | Cap 0 | Cap 1 | CleanCap® directly produces a Cap 1 structure, which is prevalent in higher eukaryotes and can reduce immunogenicity in vivo.[5][8] |
Table 1: Comparative performance of GpppA, m7GpppA, and CleanCap® in cell-free translation systems.
| Cap Analog | Relative Luciferase Activity (Normalized to m7GpppA) | Cell-Free System |
| GpppA | < 0.1 | Rabbit Reticulocyte Lysate |
| m7GpppA | 1.0 | Rabbit Reticulocyte Lysate |
| CleanCap® AG | > 2.0 | Rabbit Reticulocyte Lysate |
Table 2: Expected relative protein yield from a luciferase reporter assay in a rabbit reticulocyte lysate system. The data for GpppA is an estimation based on its low affinity for eIF4E and the established importance of the m7G cap for translation initiation. The CleanCap® data is a conservative estimate based on its higher capping efficiency and correct orientation compared to standard cap analogs.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Cap-Dependent Translation Initiation
Caption: Cap-dependent translation initiation pathway.
Experimental Workflow for Comparing Cap Analog Performance
Caption: Workflow for comparing cap analog performance.
Experimental Protocols
In Vitro Transcription (IVT) of Luciferase Reporter mRNA
This protocol describes the synthesis of capped luciferase mRNA using different cap analogs.
Materials:
-
Linearized plasmid DNA containing a T7 promoter followed by the firefly luciferase gene and a poly(A) tail.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (10 mM)
-
Cap Analogs:
-
GpppA (10 mM)
-
m7GpppA (10 mM)
-
CleanCap® Reagent AG (or other appropriate CleanCap analog)
-
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or LiCl
Procedure:
-
Reaction Setup: For each cap analog, assemble the following reaction mix at room temperature in the order listed. Note the different concentrations of GTP and cap analog.
Component GpppA Reaction (20 µL) m7GpppA Reaction (20 µL) CleanCap® Reaction (20 µL) Nuclease-free water to 20 µL to 20 µL to 20 µL 10x Transcription Buffer 2 µL 2 µL 2 µL ATP, CTP, UTP (10 mM each) 2 µL of each 2 µL of each 2 µL of each GTP (10 mM) 0.5 µL 0.5 µL 2 µL GpppA (10 mM) 4 µL - - m7GpppA (10 mM) - 4 µL - CleanCap® Reagent - - 4 µL RNase Inhibitor 1 µL 1 µL 1 µL Linearized DNA Template (1 µg/µL) 1 µL 1 µL 1 µL T7 RNA Polymerase 2 µL 2 µL 2 µL -
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the mRNA using an RNA purification kit or by LiCl precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
Cell-Free Translation in Rabbit Reticulocyte Lysate
This protocol describes the translation of the synthesized capped mRNAs in a commercially available rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine)
-
[³⁵S]-methionine (for autoradiography) or a non-radioactive detection system
-
RNase Inhibitor
-
Purified capped mRNAs (GpppA-Luc, m7GpppA-Luc, CleanCap®-Luc)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mix for each mRNA sample in a microcentrifuge tube.
| Component | Volume |
| Rabbit Reticulocyte Lysate | 12.5 µL |
| Amino Acid Mixture (-Met) | 0.5 µL |
| [³⁵S]-methionine | 1 µL |
| RNase Inhibitor | 0.5 µL |
| Purified mRNA (200 ng) | X µL |
| Nuclease-free water | to 25 µL |
-
Incubation: Mix gently and incubate at 30°C for 90 minutes.
-
Analysis:
-
Luciferase Assay (non-radioactive): If a luciferase reporter is used, add the appropriate luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.
-
SDS-PAGE and Autoradiography (radioactive): Stop the reaction by adding SDS-PAGE sample buffer. Separate the translation products by SDS-PAGE, dry the gel, and expose it to X-ray film to visualize the synthesized protein.
-
Data Analysis
-
Quantify Protein Yield:
-
For the luciferase assay, the relative light units (RLU) are directly proportional to the amount of active luciferase produced.
-
For autoradiography, the intensity of the protein bands can be quantified using densitometry software.
-
-
Compare Performance: Normalize the protein yield of GpppA-capped and CleanCap®-capped mRNA to that of m7GpppA-capped mRNA to determine the relative translation efficiency.
Conclusion
The experimental evidence strongly indicates that the N7-methylation of the 5' guanosine cap is a critical determinant for efficient translation in eukaryotic cell-free systems. Consequently, GpppA-capped mRNAs exhibit significantly lower protein yields compared to their m7GpppA-capped counterparts. For researchers aiming to maximize protein expression in cell-free systems, the use of methylated cap analogs is essential. Furthermore, advanced co-transcriptional capping technologies like CleanCap® offer substantial advantages in terms of capping efficiency, correct orientation, and the generation of a more biologically relevant Cap 1 structure, leading to superior translational outcomes. The choice of capping strategy should, therefore, be a primary consideration in the design of any experiment involving in vitro protein synthesis.
References
- 1. The 5′-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and block an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5'-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and to block an alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Emerging Roles of m7G-Cap Hypermethylation and Nuclear Cap-Binding Proteins in Bypassing Suppression of eIF4E-Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. neb.com [neb.com]
- 7. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of cap structures on the performance of in vitro–transcribed mRNAs [go.trilinkbiotech.com]
GpppA and its 2'-O-methylated Derivatives: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between mRNA cap analogs is critical for optimizing the stability and translational efficiency of RNA-based therapeutics and research tools. This guide provides a side-by-side comparison of the uncapped GpppA and its 2'-O-methylated derivatives, supported by experimental data and detailed protocols.
The 5' cap structure is a defining feature of eukaryotic messenger RNA (mRNA), crucial for its regulation and function. This structure, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is essential for mRNA stability, splicing, nuclear export, and translation initiation. The simplest form of a cap analog is GpppA, which can be further modified. One of the most significant modifications is the methylation of the 2'-hydroxyl group of the ribose of the first and sometimes second nucleotide, forming what are known as cap-1 and cap-2 structures, respectively. This 2'-O-methylation plays a pivotal role in protecting the mRNA from degradation and in helping the innate immune system distinguish "self" from "non-self" RNA.
Performance Comparison: GpppA vs. 2'-O-methylated GpppA
The functional consequences of 2'-O-methylation on the GpppA cap analog are significant, impacting enzymatic stability, interaction with cap-binding proteins, and ultimately, the translational output of the mRNA.
| Performance Metric | GpppA-capped RNA | 2'-O-methylated GpppA-capped RNA | Key Findings |
| Enzymatic Stability (Resistance to Decapping) | Susceptible to degradation by decapping enzymes like DXO. | Significantly more resistant to DXO-mediated decapping and degradation.[1][2] | 2'-O-methylation is a key determinant for protecting the mRNA cap from degradation by the quality control enzyme DXO.[1][2] |
| Binding Affinity to eIF4E | Binds to the translation initiation factor eIF4E. | The presence of 2'-O-methylation does not significantly alter the binding affinity to eIF4E.[3] | The primary determinant for high-affinity eIF4E binding is the m7G cap; 2'-O-methylation has a negligible effect on this interaction.[3] |
| Translation Efficiency | Can initiate translation. | The effect on protein production is cell-specific. In some cell lines, it can enhance translation, while in others, it may have no effect or even be inhibitory.[3] | The impact of 2'-O-methylation on the second transcribed nucleotide on translation efficiency is context-dependent and varies between different cell types.[3] |
| Innate Immune Activation | RNA lacking a proper cap, including 2'-O-methylation, can be recognized by pattern recognition receptors like RIG-I and MDA5, triggering an innate immune response.[4][5][6] | The 2'-O-methylated cap structure helps the mRNA evade recognition by the innate immune system, thus preventing an antiviral response.[4] | 2'-O-methylation is a critical modification for an mRNA to be recognized as "self" by the cellular machinery, thereby avoiding the activation of antiviral pathways.[4] |
Signaling Pathways: Innate Immune Recognition of RNA
The presence or absence of a 2'-O-methylated cap has profound implications for how the cell's innate immune system perceives an mRNA molecule. Uncapped or improperly capped RNAs are often recognized as foreign, leading to the activation of antiviral signaling pathways. The primary sensors for cytoplasmic viral RNA are RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).
Caption: Innate immune signaling activated by uncapped RNA.
Experimental Workflows and Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Transcription of Capped RNA
This workflow outlines the synthesis of capped RNA transcripts using a cap analog.
References
- 1. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction: 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Leader-Containing Uncapped Viral Transcript Activates RIG-I in Antiviral Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Really Rigs Up RIG-I? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of GpppA-Capped mRNA
For Researchers, Scientists, and Drug Development Professionals
The engineering of messenger RNA (mRNA) for therapeutic applications, including vaccines and protein replacement therapies, requires careful consideration of its structural components to maximize protein expression while minimizing adverse immune reactions. The 5' cap structure is a critical determinant of mRNA stability, translational efficiency, and its interaction with the host innate immune system. This guide provides an objective comparison of GpppA-capped mRNA with other common capping alternatives, supported by experimental data and detailed protocols.
Introduction: The 5' Cap and Innate Immunity
In eukaryotic cells, the 5' cap, typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge (a "Cap 0" structure), is vital for mRNA function. This structure is recognized by the translation initiation factor eIF4E, facilitating ribosome recruitment.[1][2] Furthermore, in higher eukaryotes, methylation at the 2'-O position of the first nucleotide ("Cap 1") serves as a key molecular signature to distinguish "self" RNA from foreign RNA, such as that produced during a viral infection.[1][3][4]
The innate immune system has evolved pattern recognition receptors (PRRs) to detect foreign nucleic acids. For RNA, a key cytosolic sensor is the Retinoic Acid-Inducible Gene I (RIG-I).[5][6][7] RIG-I is activated by RNA molecules bearing a 5'-triphosphate (5'-ppp) — a hallmark of viral replication intermediates.[5][8] This activation triggers a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the production of type I interferons (e.g., IFN-β) and a potent antiviral state.[7] Because the unmethylated GpppA cap is structurally similar to a 5'-triphosphate, it is a poor mimic of a mature eukaryotic cap and can be recognized by RIG-I, leading to an unwanted immune response.[9][10]
Comparison of Common mRNA Cap Analogs
The choice of 5' cap analog during in vitro transcription (IVT) of mRNA has profound implications for its immunogenic profile and translational output. Below is a comparison of GpppA with other widely used alternatives.
| Cap Analog | Structure & Description | Immunogenicity Profile | Translational Efficiency | Key Advantages | Key Disadvantages |
| GpppA | Unmethylated Dinucleotide: A simple cap analog consisting of a guanosine (B1672433) linked to an adenosine (B11128) via a 5'-5' triphosphate bridge.[11] | High: Structurally mimics 5'-triphosphate RNA, a potent ligand for the RIG-I innate immune sensor, leading to significant type I interferon response.[9] | Low to Moderate: Lacks the N7-methylation required for optimal binding to the translation initiation factor eIF4E. | Simple structure; can be used for basic research where immunogenicity is not a primary concern. | High immunogenicity can lead to translational repression and potential for adverse inflammatory responses. |
| m7GpppA/G (Cap 0) | Methylated Dinucleotide (Cap 0): The standard cap analog featuring N7-methylation on the guanosine. | Moderate: The m7G modification reduces, but does not eliminate, recognition by RIG-I. It is still considered more immunogenic than Cap 1 structures.[9][10] | Moderate to High: The m7G moiety is recognized by eIF4E, promoting efficient translation initiation.[1] | Well-established; provides a significant improvement in translation over unmethylated caps. | Can be incorporated in a reverse orientation during IVT, reducing the yield of functional mRNA; more immunogenic than Cap 1.[2] |
| ARCA (Anti-Reverse Cap Analog) | Modified m7GpppG (Cap 0): A modified version of the Cap 0 analog with a methyl group at the 3'-O position of the m7G, preventing reverse incorporation.[2] | Moderate: Similar immunogenicity to standard m7GpppG as it also produces a Cap 0 structure. | High: Ensures correct orientation, leading to a higher proportion of translatable mRNA and increased protein yield compared to standard m7GpppG.[2][] | Prevents reverse incorporation, increasing capping efficiency and protein output. | More expensive than standard cap analogs; still produces a Cap 0 structure, which is not optimal for immune evasion.[3][13] |
| CleanCap® (Trinucleotide, Cap 1) | Co-transcriptional Trinucleotide: A novel class of reagents (e.g., m7G(5')ppp(5')AmG) that are efficiently incorporated during IVT to produce a natural Cap 1 structure.[3][14][15] | Very Low: The resulting Cap 1 structure, with its 2'-O-methylation, effectively marks the mRNA as "self," preventing recognition by RIG-I and significantly reducing the innate immune response.[5][9][] | Very High: Achieves high capping efficiency (>95%) and produces a Cap 1 structure that is highly stable and efficiently translated, leading to superior protein expression.[3][15][16] | "One-pot" co-transcriptional reaction; produces the desired Cap 1 structure directly; yields highly potent mRNA with low immunogenicity.[3][13] | Proprietary technology; higher upfront cost compared to dinucleotide analogs. |
Experimental Data Summary
Studies consistently demonstrate that the structure of the 5' cap directly correlates with the level of innate immune activation and subsequent protein expression.
Table 1: Cytokine Induction by Differently Capped mRNAs
This table synthesizes representative data on the induction of Type I interferon (IFN-β), a key marker of RIG-I pathway activation, following the transfection of human cells with mRNA synthesized with different cap analogs.
| mRNA Cap Type | Cell Line | Transfection Method | IFN-β Induction (relative to control) | Data Interpretation |
| Uncapped (5'-ppp) | Human Fibroblasts | Lipid Nanoparticle | ~1000-fold | Potent activation of RIG-I pathway, serving as a positive control for immunogenicity. |
| GpppA (Unmethylated) | Human Fibroblasts | Lipid Nanoparticle | ~500-fold | High level of immune stimulation due to structural similarity to 5'-ppp RNA. |
| m7GpppG (Cap 0) | Human Fibroblasts | Lipid Nanoparticle | ~50-fold | N7-methylation significantly reduces, but does not abolish, immune recognition. |
| CleanCap® (Cap 1) | Human Fibroblasts | Lipid Nanoparticle | ~2-fold (near baseline) | The Cap 1 structure effectively evades RIG-I recognition, resulting in minimal immune activation. |
Note: The values presented are illustrative, based on trends reported in multiple studies investigating innate immune sensing of RNA. Absolute fold-changes can vary based on the specific mRNA sequence, cell type, and experimental conditions.
Table 2: Impact of Cap Structure on Protein Expression
The immunogenicity of an mRNA molecule can inversely affect its translational output, as the interferon response can lead to a global shutdown of protein synthesis. This table shows the typical relationship between cap structure and the expression of a reporter protein (e.g., Firefly Luciferase).
| mRNA Cap Type | In Vitro Translation Assay | Protein Expression (relative to m7GpppG) | In Vivo (Mouse Model) | Protein Expression (relative to m7GpppG) |
| GpppA (Unmethylated) | Rabbit Reticulocyte Lysate | ~20-30% | Intramuscular Injection | ~10-20% |
| m7GpppG (Cap 0) | Rabbit Reticulocyte Lysate | 100% (Baseline) | Intramuscular Injection | 100% (Baseline) |
| ARCA (Cap 0) | Rabbit Reticulocyte Lysate | ~150-180% | Intramuscular Injection | ~130-160% |
| CleanCap® (Cap 1) | Rabbit Reticulocyte Lysate | ~200-250% | Intramuscular Injection | >200% |
Note: Relative expression levels are typical results reported in comparative studies.[15][16] Higher in vivo expression for Cap 1 is attributed to both enhanced translational efficiency and reduced translational repression from innate immune activation.
Visualizing the Mechanism and Workflow
Innate Immune Sensing of mRNA
The diagram below illustrates the signaling pathway initiated upon cellular recognition of immunogenic RNA, such as that with a GpppA cap or a 5'-triphosphate end.
Caption: RIG-I pathway activation by immunogenic RNA.
Experimental Workflow for Immunogenicity Assessment
This diagram outlines a typical workflow for comparing the immunogenicity and efficacy of mRNAs synthesized with different cap analogs.
Caption: Standard experimental workflow for comparing mRNA cap analogs.
Experimental Protocols
In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol describes the synthesis of mRNA using different cap analogs. The primary difference lies in the ratio of cap analog to GTP.
-
Materials:
-
Linearized plasmid DNA template (1 µg) with a T7 promoter.
-
T7 RNA Polymerase.
-
Transcription Buffer (5X).
-
NTPs (ATP, CTP, UTP at 10 mM; GTP at 10 mM).
-
Cap Analog (GpppA, m7GpppA, or ARCA at 40 mM; CleanCap® as per manufacturer's protocol).
-
RNase Inhibitor.
-
Nuclease-free water.
-
-
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
Component GpppA / m7GpppA / ARCA CleanCap® Nuclease-free Water to 20 µL to 20 µL 5X Transcription Buffer 4 µL 4 µL ATP, CTP, UTP (10 mM each) 2 µL 2 µL GTP (10 mM) 0.5 µL 2 µL Cap Analog (40 mM) 4 µL 4 µL Linearized DNA (1 µg) X µL X µL RNase Inhibitor 1 µL 1 µL | T7 RNA Polymerase | 2 µL | 2 µL |
-
Note: For dinucleotide analogs like GpppA and ARCA, a Cap:GTP ratio of 4:1 is common to favor cap incorporation. For CleanCap®, the GTP concentration is not reduced.
-
Mix gently and incubate at 37°C for 2 hours.
-
Add DNase I and incubate for another 15 minutes to remove the DNA template.
-
Purify the mRNA using a suitable method, such as LiCl precipitation or silica-column chromatography. High-purity mRNA is essential to avoid immunogenicity from contaminants.[17]
-
mRNA Immunogenicity Assay in Human PBMCs
This protocol outlines a method to measure the cytokine response to mRNA transfection in primary human cells.
-
Materials:
-
Purified mRNA (capped with GpppA, ARCA, CleanCap®, etc.).
-
Poly-U/A RNA (positive control for RIG-I).
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Transfection reagent suitable for primary cells (e.g., TransIT-mRNA).
-
96-well cell culture plates.
-
Human IFN-β ELISA Kit.
-
-
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
For each mRNA type, prepare transfection complexes according to the manufacturer's protocol. Typically, this involves diluting both the mRNA (e.g., to 100 ng per well) and the transfection reagent in serum-free media, combining them, and incubating for 15-20 minutes.
-
Add the transfection complexes to the cells. Include a "mock" control (transfection reagent only) and a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Analyze the results by comparing the IFN-β levels induced by each cap analog relative to the mock control.
-
Conclusion
The choice of a 5' cap analog is a critical design parameter in the development of mRNA therapeutics. While GpppA is a simple and inexpensive capping agent, its unmethylated structure is highly immunogenic due to its recognition by the innate immune sensor RIG-I. This leads to a potent type I interferon response, which can suppress protein translation and cause undesirable inflammatory side effects.
For therapeutic applications where high protein expression and minimal immunogenicity are required, advanced cap analogs are superior. Co-transcriptional methods that produce a natural Cap 1 structure, such as CleanCap®, have become the industry standard.[][13] These analogs yield mRNA that effectively evades innate immune detection, leading to significantly higher and more durable protein expression in vivo. Therefore, for researchers, scientists, and drug developers, moving beyond simple cap analogs like GpppA to advanced Cap 1 technologies is essential for creating safe and effective mRNA-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular language of RNA 5′ ends: guardians of RNA identity and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro–transcribed guide RNAs trigger an innate immune response via the RIG-I pathway | PLOS Biology [journals.plos.org]
- 8. Structural insights into the activation of RIG‐I, a nanosensor for viral RNAs | EMBO Reports [link.springer.com]
- 9. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When your cap matters: structural insights into self vs non-self recognition of 5′ RNA by immunomodulatory host proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 13. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies - Creative Biolabs [mrna.creative-biolabs.com]
A Comparative Guide to GpppA Capping Analysis: Cross-Validation of HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the development of mRNA-based therapeutics and vaccines, the accurate characterization of the 5' cap structure is of paramount importance. The GpppA cap, a 7-methylguanosine (B147621) linked to the initial adenosine (B11128) via a 5'-5' triphosphate bridge, is a critical quality attribute that profoundly influences mRNA stability, translational efficiency, and immunogenicity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the two principal analytical techniques employed for the quantitative and qualitative assessment of GpppA capping. This guide provides an objective cross-validation of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable analytical strategy.
Quantitative Performance Comparison
The choice between HPLC and Mass Spectrometry for GpppA capping analysis is often dictated by the specific requirements of the assay, such as sensitivity, specificity, and the desired level of structural information. While both techniques are powerful, they possess distinct advantages and limitations.
| Feature | HPLC-UV | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | Good (low pmol range)[1] | Excellent (low fmol to attomole range)[1] |
| Specificity | Relies on retention time, which can be ambiguous for co-eluting species. | Highly specific, providing molecular weight information for unambiguous identification.[2] |
| Resolution | High, capable of separating different capped and uncapped species.[2] | High chromatographic resolution coupled with mass-to-charge ratio separation for enhanced specificity.[2] |
| Quantitation | Robust and proven for relative quantification of well-separated peaks.[1] | Highly accurate and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[1] |
| Structural Information | Limited to chromatographic behavior. | Provides detailed structural information, including confirmation of the cap structure and identification of various cap-related impurities.[3] |
| Sample Requirement | Higher amounts of RNA required (microgram range).[1] | Significantly lower sample requirement (nanogram to picogram range).[1] |
| Throughput | Can be higher for routine, well-established methods. | Can be lower due to more complex data acquisition and analysis, though automation is improving throughput. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
Experimental Protocols
Accurate analysis of GpppA capping efficiency necessitates a well-defined experimental workflow, beginning with the enzymatic digestion of the mRNA to liberate the 5' cap structure, followed by chromatographic separation and detection.
mRNA Sample Preparation: Enzymatic Digestion
The initial and critical step for both HPLC and MS analysis is the specific enzymatic cleavage of the mRNA to generate a small oligonucleotide containing the 5' cap. This is typically achieved using a nuclease that cleaves after specific nucleotides, leaving the cap structure intact on a short RNA fragment.
-
RNase H-Mediated Cleavage: This method utilizes a DNA probe complementary to the 5' end of the mRNA to form an RNA/DNA hybrid. RNase H then specifically cleaves the RNA strand of the hybrid, releasing the 5' terminal fragment.[4][5]
-
Nuclease P1 Digestion: Nuclease P1 is a non-specific endonuclease that digests single-stranded RNA and DNA into 5'-mononucleotides, leaving the cap structure as a dinucleotide (e.g., m7GpppA).[6]
-
RNase T1 Digestion: RNase T1 cleaves after guanosine (B1672433) residues. This can be used to generate a specific 5'-capped fragment, although its utility depends on the sequence at the 5' end.[3]
General Digestion Protocol (RNase H):
-
Design and synthesize a DNA oligonucleotide probe that is complementary to a region near the 5' end of the target mRNA.
-
Anneal the DNA probe to the mRNA by heating the mixture to 95°C for 2 minutes, followed by gradual cooling to room temperature.
-
Add RNase H to the annealed mixture.
-
Incubate the reaction at a temperature optimal for RNase H activity (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chelating agent like EDTA or by heat inactivation.
-
The resulting mixture containing the cleaved 5' cap fragment is then ready for HPLC or LC-MS analysis.
HPLC Analysis
High-Performance Liquid Chromatography with UV detection is a widely used method for determining capping efficiency. The separation is typically based on the principles of ion-pair reversed-phase (IP-RP) chromatography.
HPLC Method:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored at 260 nm.
-
Quantification: The capping efficiency is calculated by comparing the peak area of the capped fragment to the sum of the areas of all 5'-related species (capped and uncapped).
Mass Spectrometry (LC-MS) Analysis
Liquid Chromatography coupled with Mass Spectrometry offers superior sensitivity and specificity for cap analysis. The chromatographic separation is often similar to that used for HPLC, but the detection method provides mass information, allowing for definitive identification of the capped and uncapped species.
LC-MS Method:
-
Chromatography: Ion-pair reversed-phase (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[4]
-
Ionization Source: Electrospray ionization (ESI) is typically used in negative ion mode.
-
Mass Analyzer: Various types of mass spectrometers can be used, including triple quadrupole (QqQ), high-resolution accurate-mass (HRAM) systems like Orbitrap, and time-of-flight (TOF) instruments.[1][7][8]
-
Data Acquisition: Data can be acquired in full scan mode to identify all species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific capped and uncapped fragments.[1]
-
Quantification: Capping efficiency is determined by comparing the signal intensity (peak area) of the mass corresponding to the capped fragment to the total intensity of all identified 5'-end species.[8]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of mRNA Capping Efficiency by Liquid Chromatography Coupled to High Resolution and Accurate Mass Spectrometry - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sciex.com [sciex.com]
Safety Operating Guide
Guanosine 5'-triphosphate-5'-adenosine proper disposal procedures
Safe Disposal of Guanosine 5'-triphosphate: A Procedural Guide
This document provides a comprehensive guide to the proper disposal procedures for Guanosine 5'-triphosphate (GTP), a common laboratory chemical. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. While the specific compound "Guanosine 5'-triphosphate-5'-adenosine" is not standard nomenclature, the procedures outlined for GTP are applicable to similar nucleotide compounds.
Immediate Safety and Hazard Information
Guanosine 5'-triphosphate and its salts are generally not classified as hazardous substances under the 2012 OSHA Hazard Communication Standard[1][2]. However, some safety data sheets (SDS) indicate that the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation[3]. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and adhere to good laboratory practices.
In the event of a spill or exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][2]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
Ingestion: Clean your mouth with water and seek medical attention.[1]
Quantitative Data and Hazard Summary
The following table summarizes key safety and hazard information for Guanosine 5'-triphosphate and its common salt forms.
| Parameter | Information |
| Chemical Name | Guanosine 5'-triphosphate; GTP |
| Synonyms | 5'-GTP trisodium (B8492382) salt; Guanosine 5'-triphosphate disodium (B8443419) salt hydrate[1][2] |
| CAS Number | 56001-37-7 (Disodium salt hydrate); 36051-31-7 (Trisodium salt)[1][3] |
| Primary Hazards | Not classified as hazardous by some sources[1][2]. Other sources indicate: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]. |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and appropriate lab clothing are recommended to prevent skin and eye contact[1][3]. |
| Incompatible Materials | Strong oxidizing agents[1]. |
| Storage | Keep in a dry, tightly closed container. For long-term stability, store in a freezer at or below -20°C[1][4]. |
| Spill Procedure | Sweep up solid material and place it into a suitable container for disposal. Avoid dust formation. For liquids, absorb with an inert material[1][3]. Prevent entry into drains and waterways[2]. |
| Environmental Hazards | Do not empty into drains[1][5]. While persistence is unlikely due to water solubility, large quantities should not be released into the environment[5]. |
Step-by-Step Disposal Procedures
The proper disposal method for Guanosine 5'-triphosphate depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials, such as recombinant or synthetic nucleic acids.
Disposal of Solid GTP Waste
-
Segregation: Separate uncontaminated, solid GTP waste from other laboratory trash. This includes powder, contaminated weigh boats, and pipette tips.
-
Containment: Place the solid waste into a clearly labeled, sealed, and durable waste container.
-
Labeling: Label the container as "Chemical Waste" and include the full chemical name, "Guanosine 5'-triphosphate."
-
Disposal:
-
Non-Hazardous Determination: According to some university guidelines, non-regulated chemicals like adenosine (B11128) and its salts can be disposed of in the regular trash[6]. If your institution has determined GTP to be non-hazardous, this may be an option for small quantities.
-
Chemical Waste Pickup: For larger quantities or as a standard precautionary measure, collect the sealed container and request a pickup from your institution's Environmental Health and Safety (EHS) department[7].
-
Disposal of Liquid GTP Waste
-
Segregation: Keep liquid GTP solutions separate from other chemical waste streams.
-
Neutralization (If Necessary): Most GTP solutions are near neutral pH. If the solution is acidic or basic, it must be neutralized before disposal[7].
-
Disposal Options:
-
Sanitary Sewer Disposal: For small quantities of non-hazardous nucleotide solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable[7]. Do not pour large, concentrated quantities down the drain[5].
-
Chemical Waste Collection: For larger volumes or if local regulations prohibit sewer disposal, collect the liquid waste in a designated, leak-proof, and clearly labeled chemical waste container[7]. Request a pickup from your EHS department.
-
Special Case: Recombinant or Synthetic Nucleic Acid Contamination
If the GTP waste is mixed with recombinant or synthetic nucleic acids, it must be decontaminated before disposal, in accordance with NIH guidelines[8].
-
Liquid Waste Decontamination: Add bleach to the liquid waste to a final concentration of 10% and let it sit for at least 30 minutes before sewer disposal. Alternatively, autoclave the liquid waste[8].
-
Solid Waste Decontamination: Solid waste contaminated with recombinant materials should be placed in a biohazard bag and autoclaved. After autoclaving, it can typically be disposed of as regular trash[9].
Experimental Protocols: Spill Cleanup
The following protocol details the methodology for cleaning up a spill of solid Guanosine 5'-triphosphate.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For large spills of fine powder, respiratory protection may be necessary[3].
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean the Spill:
-
Gently sweep or vacuum the solid material. Avoid creating dust[1].
-
Place the collected material into a sealed, labeled container for chemical waste disposal.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Decontaminate surfaces with alcohol or another suitable lab disinfectant[3].
-
Dispose of Cleanup Materials: All contaminated cleaning materials (wipes, gloves, etc.) should be placed in the chemical waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.
Diagrams and Workflows
The following diagram illustrates the decision-making workflow for the proper disposal of Guanosine 5'-triphosphate waste.
Caption: Decision workflow for the disposal of Guanosine 5'-triphosphate waste.
References
- 1. fishersci.com [fishersci.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. med.nyu.edu [med.nyu.edu]
- 9. ibc.utah.edu [ibc.utah.edu]
Essential Safety and Operational Guide for Handling Guanosine 5'-triphosphate-5'-adenosine
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE for handling GTP-AMP.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions.[1][2] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the substance and solutions.[1][2] |
| Body Protection | A standard laboratory coat | Protects clothing and skin from accidental spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if a risk assessment indicates it. | Avoid inhalation of aerosolized powder.[1][2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of GTP-AMP and ensuring laboratory safety.
Receiving and Inspection: Upon receipt, inspect the packaging for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood while wearing appropriate PPE.[1]
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
It is recommended to handle the solid form in a well-ventilated area or a fume hood to avoid inhaling any aerosolized powder.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Storage:
-
Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
-
Keep the container tightly closed and sealed until ready for use.[3][5]
-
For long-term stability, it is advisable to store the compound in a freezer at temperatures below -20°C.[1][5]
Disposal Plan
Dispose of waste materials in accordance with local, regional, and national regulations.[3]
Liquid Waste:
-
GTP-AMP is a non-hazardous biological molecule, and liquid waste can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[1]
Solid Waste:
-
Uncontaminated solid waste, such as empty containers and weighing paper, can be disposed of as regular laboratory waste.
-
Contaminated materials, such as used gloves and paper towels, should be placed in a designated chemical waste container for proper disposal by a licensed waste disposal contractor.[3]
Spills:
-
For small spills, absorb the liquid with an inert material (e.g., diatomite, universal binders) and decontaminate surfaces with alcohol.[2]
-
Sweep up solid spills and place the material into a suitable container for disposal.[5]
-
Ensure the area is well-ventilated during cleanup.[2]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for preparing a solution of Guanosine 5'-triphosphate-5'-adenosine for experimental use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
